Product packaging for 1-Cyanocyclopropanecarboxylic acid(Cat. No.:CAS No. 6914-79-0)

1-Cyanocyclopropanecarboxylic acid

Cat. No.: B1349290
CAS No.: 6914-79-0
M. Wt: 111.1 g/mol
InChI Key: KSJJMSKNZVXAND-UHFFFAOYSA-N
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Description

1-Cyanocyclopropanecarboxylic acid (CAS 6914-79-0) is a high-purity chemical compound provided as a solid, with a melting point documented in the range of 143-149°C and 140°C . It has a molecular formula of C5H5NO2 and a molecular weight of 110.09 g/mol . This multifunctional molecule integrates both a carboxylic acid and a nitrile group on a single carbon of a strained cyclopropane ring, making it a valuable and versatile building block in organic synthesis and medicinal chemistry research . The compound's structure allows it to serve as a key precursor for the synthesis of more complex molecules, particularly those containing cyclopropane motifs which are of significant interest in pharmaceutical and agrochemical development . Researchers utilize this reagent for the homoconjugate addition of nucleophiles and other transformations enabled by the reactive cyano and carboxyl functional groups . It has been employed in the development of amidine-based nanomolar inhibitors for enzymes like sphingosine kinase 1, a target in cancer research . This product is strictly for Research Use Only and is not intended for diagnostic, therapeutic, or any human use. Please refer to the product's Safety Data Sheet for hazard and handling information.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C5H5NO2 B1349290 1-Cyanocyclopropanecarboxylic acid CAS No. 6914-79-0

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-cyanocyclopropane-1-carboxylic acid
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InChI

InChI=1S/C5H5NO2/c6-3-5(1-2-5)4(7)8/h1-2H2,(H,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KSJJMSKNZVXAND-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1(C#N)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H5NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70369813
Record name 1-cyanocyclopropanecarboxylic acid
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Molecular Weight

111.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6914-79-0
Record name 1-Cyanocyclopropanecarboxylic acid
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Record name 1-cyanocyclopropanecarboxylic acid
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Record name 1-cyanocyclopropane-1-carboxylic acid
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Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 1-Cyanocyclopropanecarboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 1-cyanocyclopropanecarboxylic acid, a valuable building block in organic synthesis and drug discovery. The document details the primary synthetic route, including a thorough experimental protocol, and presents key quantitative data in a structured format for ease of comparison and implementation.

Introduction

This compound is a substituted cyclopropane derivative incorporating both a nitrile and a carboxylic acid functional group. This unique combination of functionalities makes it a versatile intermediate in the synthesis of various complex organic molecules, including pharmaceutical agents. The rigid cyclopropane scaffold and the reactive cyano and carboxyl groups offer multiple avenues for further chemical modification. This guide focuses on the most prevalent and efficient method for its preparation: the cyclopropanation of ethyl cyanoacetate with 1,2-dibromoethane.

Primary Synthetic Pathway: Cyclopropanation of Ethyl Cyanoacetate

The most widely cited and effective method for synthesizing this compound involves the reaction of ethyl cyanoacetate with 1,2-dibromoethane in the presence of a strong base and a phase-transfer catalyst. This reaction proceeds via a nucleophilic substitution mechanism to form the cyclopropane ring, followed by hydrolysis of the resulting ester to yield the final carboxylic acid.

A similar method for synthesizing doubly activated cyclopropanes has been successfully applied to the preparation of this compound, achieving a high yield.[1] The overall reaction scheme can be depicted as a two-step process:

  • Cyclopropanation: Formation of ethyl 1-cyanocyclopropanecarboxylate.

  • Hydrolysis: Conversion of the ethyl ester to the carboxylic acid.

Below is a logical workflow diagram illustrating this synthetic approach.

G cluster_0 Step 1: Cyclopropanation cluster_1 Step 2: Hydrolysis A Ethyl Cyanoacetate E Ethyl 1-cyanocyclopropanecarboxylate A->E Alkylation B 1,2-Dibromoethane B->E Alkylation C Base (e.g., NaOH) C->E Alkylation D Phase-Transfer Catalyst (e.g., TEBAC) D->E Alkylation G This compound E->G Saponification F Acid or Base Catalysis F->E H

Caption: Synthetic workflow for this compound.

Detailed Experimental Protocol

The following protocol is adapted from a well-established procedure for the synthesis of analogous cyclopropane-1,1-dicarboxylic acid, which has been reported to be effective for this compound as well.[1]

Step 1: Synthesis of Ethyl 1-Cyanocyclopropanecarboxylate

  • Apparatus Setup: A 2-liter, three-necked flask equipped with a mechanical stirrer is charged with 1 liter of 50% aqueous sodium hydroxide.

  • Catalyst Addition: To the stirred solution, add 114.0 g (0.5 mol) of triethylbenzylammonium chloride (TEBAC) at 25°C.

  • Reagent Addition: A mixture of 80.0 g (0.71 mol) of ethyl cyanoacetate and 141.0 g (0.75 mol) of 1,2-dibromoethane is added to the vigorously stirred suspension all at once.

  • Reaction: The reaction mixture is stirred vigorously for 2 hours. The reaction is exothermic and may require external cooling to maintain the desired temperature.

  • Workup:

    • The contents of the flask are transferred to a 4-liter Erlenmeyer flask, rinsing with three 75-mL portions of water.

    • The mixture is extracted with ether.

    • The ether layers are combined, washed with brine, and dried over magnesium sulfate.

    • The solvent is removed under reduced pressure to yield crude ethyl 1-cyanocyclopropanecarboxylate.

Step 2: Hydrolysis to this compound

  • Saponification: The crude ethyl 1-cyanocyclopropanecarboxylate is refluxed with an excess of aqueous sodium hydroxide solution until the ester is completely hydrolyzed.

  • Acidification: The reaction mixture is cooled in an ice bath to 15°C. It is then carefully acidified by the dropwise addition of concentrated hydrochloric acid, maintaining the temperature between 15 and 25°C.

  • Extraction: The aqueous layer is poured into a separatory funnel and extracted three times with ether. The aqueous layer is then saturated with sodium chloride and extracted three more times with ether.

  • Purification: The combined ether layers are washed with brine, dried over magnesium sulfate, and decolorized with activated carbon.

  • Isolation: The solvent is removed by rotary evaporation. The resulting solid is recrystallized from a suitable solvent system (e.g., chloroform-hexane) to afford pure this compound.

Quantitative Data Summary

The following table summarizes the key quantitative data associated with the synthesis of this compound and its intermediate.

ParameterValueReference
Overall Yield 86%[1]
Starting Materials
Ethyl CyanoacetateMolar Mass: 113.12 g/mol [2]
1,2-DibromoethaneMolar Mass: 187.86 g/mol
Intermediate: Ethyl 1-cyanocyclopropanecarboxylate
CAS Number1558-81-2
Molecular FormulaC₇H₉NO₂
Molecular Weight139.15 g/mol
Boiling Point217 °C (lit.)
Density1.077 g/mL at 25 °C (lit.)
Final Product: this compound
CAS Number6914-79-0[3][4]
Molecular FormulaC₅H₅NO₂[3][4]
Molecular Weight111.10 g/mol [4]
Melting Point139-146 °C[3]
Purity (Typical)97%

Reaction Mechanism

The formation of the cyclopropane ring proceeds through a double alkylation of the enolate of ethyl cyanoacetate. The mechanism is outlined below.

G Start Ethyl Cyanoacetate (Acidic Methylene) Enolate Enolate Formation (Deprotonation by Base) Start->Enolate Alkylation1 First Alkylation (SN2 with 1,2-Dibromoethane) Enolate->Alkylation1 Intermediate Bromo-substituted Intermediate Alkylation1->Intermediate Intramolecular Intramolecular Alkylation (Ring Closure) Intermediate->Intramolecular Product Ethyl 1-cyanocyclopropanecarboxylate Intramolecular->Product

Caption: Mechanism of cyclopropanation of ethyl cyanoacetate.

The acidic methylene proton of ethyl cyanoacetate is abstracted by the strong base to form a resonance-stabilized enolate. This enolate then acts as a nucleophile, attacking one of the electrophilic carbon atoms of 1,2-dibromoethane in an SN2 reaction, displacing a bromide ion. The resulting intermediate undergoes a second, intramolecular SN2 reaction, where the carbanion displaces the second bromide ion to form the cyclopropane ring.

Alternative Synthetic Routes

While the cyclopropanation of ethyl cyanoacetate is the most prominent method, other synthetic strategies have been reported for obtaining cyclopropane carboxylic acids. These include:

  • Hydrolysis of Cyclopropyl Cyanide: Cyclopropanecarboxylic acid can be prepared by the hydrolysis of cyclopropyl cyanide.[5][6] This method, however, may be less direct for obtaining the 1-cyano substituted target molecule.

  • Michael Initiated Ring Closure (MIRC): Doubly activated electron-deficient alkenes can react with ethyl diazoacetate to yield cyclopropanes.[7] While this demonstrates an alternative cyclopropanation strategy, its direct applicability to the title compound from simple precursors is not explicitly detailed.

Conclusion

The synthesis of this compound is most efficiently achieved through the phase-transfer catalyzed cyclopropanation of ethyl cyanoacetate with 1,2-dibromoethane, followed by hydrolysis. This method provides high yields and utilizes readily available starting materials. The detailed protocol and quantitative data provided in this guide serve as a valuable resource for researchers and professionals in the fields of chemical synthesis and drug development, enabling the reliable production of this important chemical intermediate.

References

Technical Guide: Physicochemical Properties of 1-Cyanocyclopropanecarboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth overview of the core physicochemical properties, spectroscopic data, and synthesis of 1-Cyanocyclopropanecarboxylic acid (CAS No: 6914-79-0). This substituted cyclopropane serves as a key intermediate in organic synthesis, notably in the development of targeted therapeutics.

Core Physicochemical Properties

PropertyValueSource(s)
Molecular Formula C₅H₅NO₂[2][3]
Molecular Weight 111.10 g/mol
CAS Number 6914-79-0
Appearance White to cream crystals or powder[1]
Melting Point 140 - 152 °C[1][3]
Boiling Point 142 - 144 °C[3]
Density 1.3113 g/cm³ (rough estimate)[3]
pKa 2.31 ± 0.20 (Predicted)[3]
LogP (Calculated) 0[2]

Spectroscopic Profile

The structural features of this compound give rise to a distinct spectroscopic signature.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Proton (¹H) NMR spectroscopy in a deuterated solvent like DMSO-d₆ is used to confirm the cyclopropane ring and the carboxylic acid proton.

NucleusSolventChemical Shift (δ) and MultiplicityAssignmentSource
¹H DMSO-d₆δ 1.73 (m, 4H)Cyclopropane CH₂ protons[3]
δ 11.08 (s, 1H)Carboxylic acid OH proton[3]
Infrared (IR) Spectroscopy

The IR spectrum is characterized by the stretching vibrations of its key functional groups.

Functional GroupCharacteristic Absorption (cm⁻¹)Vibration Type
Carboxylic Acid O-H3300 - 2500 (very broad)Stretch
Cyclopropane C-H~3000 (superimposed on O-H)Stretch
Nitrile C≡N2260 - 2220 (medium)Stretch
Carbonyl C=O1780 - 1710 (strong)Stretch
Carboxylic Acid C-O1320 - 1210 (strong)Stretch
Mass Spectrometry (MS)

Electron ionization mass spectrometry (EI-MS) of carboxylic acids typically shows a weak molecular ion peak. Common fragmentation patterns involve the loss of small, stable neutral molecules or radicals.

ProcessLost FragmentResulting m/z
α-cleavage•OH (hydroxyl radical)M-17
α-cleavage•COOH (carboxyl radical)M-45

Synthesis and Reactivity

This compound is a valuable synthetic intermediate. It is notably used in the synthesis of amidine-based nanomolar inhibitors of sphingosine kinase 1 (SK1), an important target in cancer and inflammatory disease research.[3] It is generally formed during the homoconjugate addition of nucleophiles to cyclopropane-1,1-dicarboxylate derivatives.[3]

A common laboratory synthesis involves the hydrolysis of its methyl ester precursor.

G cluster_reactants Reactants cluster_process Process cluster_product Product A Methyl 1-cyanocyclo- propanecarboxylate P1 Stir at RT (1 hour) A->P1 B Potassium Hydroxide (KOH) B->P1 C Ethanol (Solvent) C->P1 P2 Evaporate Solvent P1->P2 P3 Dissolve in Water P2->P3 P4 Acidify with HCl (pH=1) P3->P4 P5 Extract with Chloroform P4->P5 P6 Dry & Evaporate P5->P6 Z 1-Cyanocyclopropane- carboxylic acid P6->Z

Caption: Workflow for the synthesis of this compound.

Application in Drug Development: Targeting Sphingosine Kinase 1

The utility of this compound as a synthetic precursor for SK1 inhibitors places it in the context of the sphingolipid signaling pathway. SK1 is an enzyme that phosphorylates sphingosine to produce sphingosine-1-phosphate (S1P), a critical signaling lipid that regulates cell proliferation, survival, and migration. Dysregulation of this pathway is implicated in numerous diseases.

G cluster_input Upstream Signals cluster_pathway Signaling Cascade cluster_output Cellular Response GF Growth Factors (e.g., PDGF) SK1 Sphingosine Kinase 1 (SK1) GF->SK1 Cytokines Pro-inflammatory Cytokines Cytokines->SK1 Sphingosine Sphingosine Sphingosine->SK1 Phosphorylation S1P Sphingosine-1-Phosphate (S1P) SK1->S1P S1PR S1P Receptors (S1PR₁₋₅) S1P->S1PR Activation Proliferation Cell Proliferation & Survival S1PR->Proliferation Migration Cell Migration S1PR->Migration Inflammation Inflammation S1PR->Inflammation Inhibitor SK1 Inhibitors (Derived from Precursor) Inhibitor->SK1 Inhibition

Caption: Simplified Sphingosine Kinase 1 (SK1) signaling pathway.

Experimental Protocols

Synthesis of this compound[3]

This protocol details the hydrolysis of methyl 1-cyanocyclopropanecarboxylate.

  • Reaction Setup : Dissolve potassium hydroxide (13.78 g, 85%, 209 mmol) in 80 mL of ethanol.

  • Addition : Add the KOH solution to a solution of methyl 1-cyano-1-cyclopropanecarboxylate (25.64 g, 205 mmol) in 100 mL of ethanol.

  • Reaction : Stir the resulting mixture for 1 hour at room temperature.

  • Workup (Aqueous) : Concentrate the reaction mixture by evaporation. Dissolve the residue in 200 mL of water and wash the aqueous phase with 30 mL of chloroform.

  • Acidification : Acidify the aqueous phase to a pH of 1 using hydrochloric acid.

  • Extraction : Add sodium chloride (30 g) to the acidified mixture and perform six extractions with 50 mL of chloroform each.

  • Isolation : Combine all organic layers, dry with anhydrous magnesium sulfate (MgSO₄), and evaporate the solvent under vacuum to yield the final product.

Melting Point Determination (General Protocol)

The melting point is determined using a capillary melting point apparatus. A small, dry sample of the crystalline powder is packed into a capillary tube. The tube is placed in the apparatus and heated at a controlled rate. The temperature range from the first appearance of liquid (onset) to the complete liquefaction of the sample (clear point) is recorded as the melting point.

pKa Determination (General Protocol)

The acid dissociation constant (pKa) can be determined by potentiometric titration. A weighed sample of the acid is dissolved in a suitable solvent (e.g., water or a water/alcohol mixture). A standardized solution of a strong base (e.g., NaOH) is added in small increments using a burette. The pH of the solution is measured after each addition using a calibrated pH meter. The pKa is determined from the titration curve as the pH at the half-equivalence point.

References

An In-depth Technical Guide to 1-Cyanocyclopropanecarboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 1-cyanocyclopropanecarboxylic acid, a key building block in organic synthesis and drug discovery. It details the compound's chemical identity, physicochemical properties, synthesis protocols, and applications, with a focus on its relevance to the pharmaceutical industry.

Chemical Identity and Structure

This compound is a substituted cyclopropane derivative containing both a nitrile and a carboxylic acid functional group attached to the same carbon atom. This unique structure provides a rigid scaffold and versatile chemical handles for the synthesis of more complex molecules.

  • CAS Number: 6914-79-0[1][2][3]

  • Molecular Formula: C₅H₅NO₂[1][2]

  • IUPAC Name: 1-cyanocyclopropane-1-carboxylic acid[1][3]

  • Synonyms: 1-Cyanocyclopropane-1-carboxylic acid, 1-Cyano-1-cyclopropanecarboxylic acid[4]

Chemical Structure:

The structure of this compound consists of a three-membered cyclopropane ring. One of the carbon atoms of the ring is bonded to both a cyano group (-C≡N) and a carboxylic acid group (-COOH).

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

PropertyValueSource
Molecular Weight 111.10 g/mol [1]
Melting Point 140 °C (lit.)[4]
Boiling Point 142-144 °C[2]
Appearance White to off-white solid[5]
pKa 2.31±0.20 (Predicted)[5]
SMILES OC(=O)C1(CC1)C#N[1]
InChI Key KSJJMSKNZVXAND-UHFFFAOYSA-N[1]

Synthesis and Experimental Protocols

This compound can be synthesized through several routes. Two common laboratory-scale methods are detailed below.

Method 1: Hydrolysis of Methyl 1-Cyanocyclopropanecarboxylate

This method involves the base-catalyzed hydrolysis of the corresponding methyl ester.

Experimental Protocol:

  • Dissolve potassium hydroxide (KOH) (13.78 g, 85%, 209 mmol) in 80 mL of ethanol.[4][6]

  • Add the ethanolic KOH solution to a solution of methyl 1-cyanocyclopropanecarboxylate (25.64 g, 205 mmol) in 100 mL of ethanol.[4][6]

  • Stir the reaction mixture for 1 hour at room temperature.[4][6]

  • After the reaction is complete, evaporate the solvent under reduced pressure.[4][6]

  • Dissolve the resulting residue in 200 mL of water.[4][6]

  • Wash the aqueous phase with 30 mL of chloroform to remove any unreacted starting material.[4][6]

  • Acidify the aqueous phase to a pH of 1 with hydrochloric acid.[4][6]

  • Add 30 g of sodium chloride to the acidified mixture to increase the ionic strength of the aqueous phase.[4][6]

  • Extract the product six times with 50 mL of chloroform.[4][6]

  • Combine the organic layers and dry over anhydrous magnesium sulfate (MgSO₄).[4][6]

  • Evaporate the solvent under vacuum to yield 1-cyano-1-cyclopropanecarboxylic acid (20.60 g, 90% yield).[4][6]

  • The product can be characterized by ¹H NMR (200 MHz, DMSO-d6): δ 1.73 (m, 4H), 11.08 (s, 1H).[4]

Method 2: From Ethyl Cyanoacetate and 1,2-Dibromoethane

This method utilizes a phase-transfer catalyzed reaction to construct the cyclopropane ring.

Experimental Protocol:

This synthesis is an extension of the method for preparing cyclopropane-1,1-dicarboxylic acid.[7]

  • To a vigorously stirred 1-L solution of 50% aqueous sodium hydroxide, add 114.0 g (0.5 mol) of triethylbenzylammonium chloride at 25 °C.[7]

  • To this suspension, add a mixture of ethyl cyanoacetate and 1,2-dibromoethane (0.75 mol).[7]

  • Stir the reaction mixture vigorously for 2 hours. The reaction is exothermic, and the temperature may rise.[7]

  • After the reaction period, the resulting cyclopropane derivative is hydrolyzed in situ by the concentrated alkali.

  • Carefully acidify the cooled reaction mixture with concentrated hydrochloric acid, maintaining the temperature between 15 and 25 °C.[7]

  • Extract the aqueous layer multiple times with ether.[7]

  • Combine the ether layers, wash with brine, dry over magnesium sulfate, and decolorize with activated carbon.[7]

  • Removal of the solvent yields this compound with a reported yield of 86%.[7]

Applications in Drug Development

This compound is a valuable intermediate in the synthesis of pharmacologically active compounds. Its rigid cyclopropane core is a desirable feature in medicinal chemistry for constraining the conformation of molecules, which can lead to improved binding affinity and selectivity for biological targets.

A notable application is in the synthesis of amidine-based nanomolar sphingosine kinase 1 (SphK1) subtype-selective inhibitors .[4] SphK1 is an important enzyme in cell signaling that produces sphingosine-1-phosphate (S1P), a lipid mediator involved in various cellular processes, including cell growth, survival, and migration. Dysregulation of the SphK1/S1P signaling pathway is implicated in cancer and inflammatory diseases, making SphK1 an attractive therapeutic target.

Workflow and Pathway Visualizations

Synthesis Workflow: Hydrolysis of Methyl 1-Cyanocyclopropanecarboxylate

The following diagram illustrates the key steps in the synthesis of this compound from its methyl ester.

G Synthesis of this compound start Start Materials: Methyl 1-cyanocyclopropanecarboxylate Ethanol, KOH reaction Reaction: Base-catalyzed hydrolysis 1 hour stirring start->reaction Combine evaporation Workup Step 1: Solvent Evaporation reaction->evaporation Reaction complete dissolution Workup Step 2: Dissolution in Water evaporation->dissolution wash Workup Step 3: Washing with Chloroform dissolution->wash acidification Workup Step 4: Acidification with HCl (pH=1) wash->acidification extraction Workup Step 5: Extraction with Chloroform acidification->extraction drying Workup Step 6: Drying with MgSO4 extraction->drying Combine organic layers final_evaporation Final Step: Solvent Evaporation drying->final_evaporation product Product: This compound final_evaporation->product Yields

Caption: Workflow for the synthesis of this compound.

Safety and Handling

This compound is a hazardous substance and should be handled with appropriate safety precautions in a well-ventilated fume hood.

  • Hazard Statements: Harmful if swallowed, in contact with skin, or if inhaled.[1] Causes severe skin burns and eye damage.[1]

  • Precautionary Statements: Wear protective gloves, protective clothing, eye protection, and face protection. Avoid breathing dust/fume/gas/mist/vapors/spray.[5] In case of contact with eyes, rinse cautiously with water for several minutes.[5]

  • Personal Protective Equipment (PPE): Eyeshields, faceshields, gloves, and a suitable respirator are recommended.

  • Storage: Store in a cool, dry, well-ventilated area away from incompatible substances. Keep containers tightly closed. Recommended storage temperature is 2-8°C.[5]

This guide is intended for informational purposes for qualified professionals and is not a substitute for a comprehensive safety assessment before use. Always refer to the Safety Data Sheet (SDS) for complete safety and handling information.

References

The Genesis and Synthetic Evolution of 1-Cyanocyclopropanecarboxylic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Cyanocyclopropanecarboxylic acid, a structurally unique and reactive molecule, has carved a niche for itself in the landscape of organic synthesis and medicinal chemistry. While not as widely recognized for direct biological signaling as its amino-analogue, 1-aminocyclopropane-1-carboxylic acid (ACC), its utility as a versatile synthetic intermediate is well-documented. This technical guide provides an in-depth exploration of the discovery, history, and synthetic methodologies of this compound. It includes a compilation of quantitative data, detailed experimental protocols, and visualizations to facilitate a comprehensive understanding for researchers in drug discovery and chemical development.

Introduction: A Tale of a Strained Ring

The cyclopropane ring, with its inherent strain and unique electronic properties, has fascinated chemists for over a century. The introduction of functional groups onto this three-membered carbocycle creates valuable building blocks for the synthesis of complex molecules, including pharmaceuticals and agrochemicals. This compound, featuring both a nitrile and a carboxylic acid group attached to the same carbon of the cyclopropane ring, is a prime example of such a bifunctional reagent. Its discovery and the development of its synthesis have been driven by the relentless pursuit of novel molecular architectures in organic chemistry.

Discovery and Historical Context

While pinpointing a single definitive "discovery" of this compound is challenging, its history is intrinsically linked to the broader exploration of cyclopropane chemistry. Early investigations into the synthesis of cyclopropane derivatives laid the groundwork for the eventual preparation of this specific compound.

A significant milestone in the synthesis of related structures was the work on cyclopropane-1,1-dicarboxylic acid.[1] A notable and well-documented method for the preparation of this compound was later published in Organic Syntheses. This procedure, developed by Singh and Danishefsky, extended the methodology for synthesizing doubly activated cyclopropanes to include the use of ethyl cyanoacetate, achieving an impressive 86% yield.[1]

Further interest in the molecule is evidenced by structural studies, such as the work of Jones and Schrumpf published in Acta Crystallographica Section C in 1987, which focused on its crystal structure.[2] This indicates that by the late 20th century, the compound was not only synthetically accessible but also a subject of detailed physicochemical analysis.

Synthetic Methodologies

The primary and most efficient synthesis of this compound involves the reaction of a malonic ester derivative with a dihaloethane. The method detailed in Organic Syntheses remains a benchmark for its preparation.

Synthesis from Ethyl Cyanoacetate and 1,2-Dibromoethane

This method, a variation of the malonic ester synthesis, utilizes a phase-transfer catalyst to facilitate the cyclization reaction.

Reaction Scheme:

G cluster_reactants Reactants cluster_reagents Reagents & Conditions cluster_intermediate Intermediate cluster_product Product EthylCyanoacetate Ethyl Cyanoacetate CyclizedEster Ethyl 1-cyanocyclopropanecarboxylate EthylCyanoacetate->CyclizedEster 1. NaOH, PTC 2. 1,2-Dibromoethane Dibromoethane 1,2-Dibromoethane Dibromoethane->CyclizedEster NaOH NaOH (aq) PTC Phase-Transfer Catalyst (e.g., TEBAC) FinalProduct This compound CyclizedEster->FinalProduct Hydrolysis (e.g., KOH, H3O+)

Caption: General workflow for the synthesis of this compound.

Experimental Protocol (Adapted from Organic Syntheses[1])

Materials:

  • Ethyl cyanoacetate

  • 1,2-Dibromoethane

  • 50% Aqueous Sodium Hydroxide (NaOH)

  • Triethylbenzylammonium chloride (TEBAC) or other suitable phase-transfer catalyst

  • Diethyl ether

  • Concentrated Hydrochloric Acid (HCl)

  • Magnesium sulfate (MgSO₄) or other suitable drying agent

  • Potassium hydroxide (KOH)

  • Ethanol

Procedure:

Step 1: Synthesis of Ethyl 1-cyanocyclopropanecarboxylate

  • In a three-necked flask equipped with a mechanical stirrer, add a 50% aqueous solution of sodium hydroxide.

  • To this, add the phase-transfer catalyst (e.g., triethylbenzylammonium chloride).

  • With vigorous stirring, add a mixture of ethyl cyanoacetate and 1,2-dibromoethane.

  • The reaction is exothermic and should be monitored. Continue vigorous stirring for several hours.

  • After the reaction is complete, dilute the mixture with water and extract the product with diethyl ether.

  • Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to obtain crude ethyl 1-cyanocyclopropanecarboxylate.

Step 2: Hydrolysis to this compound

  • Dissolve potassium hydroxide in ethanol.

  • Add the crude ethyl 1-cyanocyclopropanecarboxylate to the ethanolic KOH solution.

  • Stir the reaction mixture at room temperature for several hours to effect saponification.

  • Remove the ethanol under reduced pressure.

  • Dissolve the residue in water and wash with diethyl ether to remove any unreacted ester.

  • Cool the aqueous layer in an ice bath and acidify with concentrated hydrochloric acid to precipitate the product.

  • Extract the aqueous layer multiple times with diethyl ether.

  • Combine the organic extracts, dry over anhydrous magnesium sulfate, and evaporate the solvent to yield this compound. The product can be further purified by recrystallization.

Quantitative Data:

Synthesis StepReactantsReagents/ConditionsProductYieldReference
Cyclization & HydrolysisEthyl cyanoacetate, 1,2-Dibromoethane1. NaOH (aq), TEBAC; 2. KOH, EtOH; 3. H₃O⁺This compound86%[1]

Physicochemical Properties and Spectroscopic Data

This compound is a white to off-white solid.

PropertyValueReference
Molecular FormulaC₅H₅NO₂[3][4]
Molecular Weight111.10 g/mol [3][4]
Melting Point140 °C[2]
CAS Number6914-79-0[3]

Spectroscopic Data:

  • ¹H NMR (DMSO-d₆): δ 1.73 (m, 4H), 11.08 (s, 1H)

  • ¹³C NMR: Data available in spectral databases.

  • IR: Characteristic peaks for C≡N (nitrile) and C=O (carboxylic acid) functional groups.

Role in Drug Discovery and Development

This compound is primarily utilized as a versatile building block in the synthesis of more complex molecules with potential therapeutic applications. Its rigid cyclopropane core and the presence of two reactive functional groups allow for the introduction of this motif into larger scaffolds.

One notable application is in the synthesis of sphingosine kinase 1 (SphK1) inhibitors.[2] SphK1 is a validated target in cancer therapy, and inhibitors based on a cyclopropane scaffold have shown promise.

G cluster_synthesis Synthetic Pathway cluster_application Therapeutic Application CPCA This compound Intermediate Amidine Intermediate CPCA->Intermediate Multi-step synthesis SphK1_Inhibitor Sphingosine Kinase 1 Inhibitor Intermediate->SphK1_Inhibitor Further elaboration Target Sphingosine Kinase 1 (SphK1) SphK1_Inhibitor->Target Inhibition Outcome Anti-cancer Activity Target->Outcome Leads to

Caption: Role of this compound in the synthesis of SphK1 inhibitors.

It is crucial to distinguish this compound from its close structural relative, 1-aminocyclopropane-1-carboxylic acid (ACC). ACC is a well-known precursor to the plant hormone ethylene and has been shown to have ethylene-independent signaling roles in plants.[5] There is currently no substantial evidence to suggest that this compound participates in similar biological signaling pathways. Its primary value in a biological context lies in its utility as a synthetic tool to create molecules that do have specific biological targets.

Conclusion

This compound, while not a household name in the realm of signaling molecules, holds a significant place in the synthetic chemist's toolbox. Its efficient and well-documented synthesis, coupled with its unique structural features, makes it a valuable intermediate in the quest for novel therapeutics. This guide has provided a comprehensive overview of its history, synthesis, and applications, aiming to equip researchers with the foundational knowledge necessary to leverage this intriguing molecule in their own research endeavors. The continued exploration of cyclopropane-containing scaffolds in drug discovery ensures that the legacy of this compound as a key building block will endure.

References

Unraveling the Ethylene Biosynthesis Pathway: The Central Role of 1-Aminocyclopropanecarboxylic Acid (ACC)

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Extensive research has revealed no publicly available scientific literature detailing the specific mechanism of action for 1-Cyanocyclopropanecarboxylic acid. Given the structural similarity to the well-characterized plant hormone precursor, 1-Aminocyclopropanecarboxylic acid (ACC), this technical guide will provide an in-depth overview of the mechanism of action of ACC and its pivotal role in the ethylene biosynthesis pathway. This information is provided as the most relevant and scientifically robust alternative for researchers, scientists, and drug development professionals interested in this class of compounds.

Introduction to Ethylene Biosynthesis

Ethylene is a gaseous plant hormone that plays a crucial role in a wide array of physiological processes, including seed germination, root growth, fruit ripening, senescence, and responses to biotic and abiotic stress.[1][2][3][4] The biosynthesis of ethylene is a tightly regulated process, with 1-Aminocyclopropane-1-carboxylic acid (ACC) serving as the immediate precursor.[3][5] The production of ethylene in plants occurs via the Yang Cycle, which begins with the amino acid methionine.

The Core Mechanism: From Methionine to Ethylene

The conversion of methionine to ethylene involves two key enzymatic steps that are central to the regulation of ethylene production.

Step 1: Synthesis of ACC by ACC Synthase (ACS)

The first committed and often rate-limiting step in ethylene biosynthesis is the conversion of S-adenosylmethionine (SAM) to ACC.[1][6][7] This reaction is catalyzed by the enzyme 1-aminocyclopropane-1-carboxylate synthase (ACS) , a pyridoxal phosphate (PLP)-dependent enzyme.[6][8]

  • Substrate: S-adenosyl-L-methionine (SAM)

  • Enzyme: ACC Synthase (ACS)

  • Products: 1-Aminocyclopropane-1-carboxylic acid (ACC) and 5'-methylthioadenosine (MTA)

The activity of ACS is highly regulated at both the transcriptional and post-translational levels, making it a critical control point in the ethylene signaling pathway.[6]

Step 2: Oxidation of ACC by ACC Oxidase (ACO)

The final step in ethylene biosynthesis is the oxidation of ACC to ethylene. This reaction is catalyzed by ACC oxidase (ACO) , a non-heme iron-containing oxygenase.[3][9]

  • Substrate: 1-Aminocyclopropane-1-carboxylic acid (ACC)

  • Enzyme: ACC Oxidase (ACO)

  • Products: Ethylene, carbon dioxide, and cyanide[9][10]

The cyanide produced in this reaction is detoxified in plants.[9]

Signaling Pathways and Regulation

The ethylene biosynthesis pathway is intricately regulated by a variety of internal and external signals, primarily through the modulation of ACS and ACO activity.

Ethylene_Biosynthesis_Pathway Methionine Methionine SAM S-adenosylmethionine (SAM) Methionine->SAM ACC 1-Aminocyclopropane-1- carboxylic acid (ACC) SAM->ACC ACS MTA 5'-methylthioadenosine (MTA) SAM->MTA Ethylene Ethylene ACC->Ethylene ACO ACS ACC Synthase (ACS) ACO ACC Oxidase (ACO) Yang_Cycle Yang Cycle (Methionine Recycling) MTA->Yang_Cycle Yang_Cycle->Methionine

Figure 1. The ethylene biosynthesis pathway, highlighting the central conversion of SAM to ethylene via ACC.

Quantitative Data on Ethylene Biosynthesis Inhibition

While no inhibitory data exists for this compound, various compounds are known to inhibit ACC synthase and ACC oxidase. This data is crucial for researchers in drug and herbicide development.

InhibitorTarget EnzymeInhibition TypeIC50 / KiReference
Aminoethoxyvinylglycine (AVG)ACC SynthaseCompetitive~0.7 µM (IC50)[1]
Aminooxyacetic acid (AOA)ACC SynthaseCompetitive-[8]
PyrazinamideACC Oxidase--[11]

Experimental Protocols

In Vitro ACC Synthase Activity Assay

A common method to determine the inhibitory potential of compounds on ACC synthase activity involves recombinant enzyme expression and product quantification.

ACS_Assay_Workflow Start Start: Recombinant ACS Protein Incubation Incubate ACS with SAM and test compound Start->Incubation Reaction Reaction produces ACC Incubation->Reaction Quantification Quantify ACC production (e.g., by HPLC or LC-MS/MS) Reaction->Quantification Analysis Determine IC50 values Quantification->Analysis End End: Assess inhibitory activity Analysis->End

Figure 2. A generalized workflow for an in vitro ACC synthase inhibition assay.

Protocol Outline:

  • Protein Expression and Purification: Recombinant ACC synthase is expressed in a suitable system (e.g., E. coli) and purified.

  • Reaction Mixture: A reaction buffer is prepared containing the purified ACS enzyme, its substrate S-adenosylmethionine (SAM), and the cofactor pyridoxal phosphate.

  • Inhibitor Addition: The test compound (e.g., a potential inhibitor) is added to the reaction mixture at various concentrations.

  • Incubation: The reaction is incubated at a controlled temperature for a specific duration.

  • Reaction Termination: The reaction is stopped, often by the addition of an acid.

  • Product Quantification: The amount of ACC produced is quantified using analytical techniques such as High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS/MS).

  • Data Analysis: The concentration of the test compound that inhibits 50% of the enzyme activity (IC50) is calculated.

Conclusion and Future Directions

While the mechanism of action for this compound remains to be elucidated, the study of its structural analog, ACC, provides a deep understanding of the critical ethylene biosynthesis pathway in plants. The enzymes ACC synthase and ACC oxidase represent key targets for the development of novel plant growth regulators, herbicides, and agents to control fruit ripening and senescence. Future research should aim to investigate the potential biological activity of this compound, focusing on its possible interaction with these key enzymes in the ethylene pathway. Such studies would clarify its mechanism of action and potential applications in agriculture and plant science.

References

Substituted Cyclopropanes: A Technical Guide to Synthesis, Reactivity, and Application in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

The cyclopropane ring, a motif of fundamental importance in organic chemistry, has garnered significant attention in medicinal chemistry and drug development.[1][2][3] Its unique structural and electronic properties, stemming from inherent ring strain, offer a powerful tool for medicinal chemists to modulate the pharmacological profiles of therapeutic agents.[1][4] This guide provides an in-depth exploration of substituted cyclopropanes, covering their core synthetic methodologies, characteristic reactivity, and strategic application in modern drug design. We will delve into the mechanistic underpinnings of key cyclopropanation reactions, provide actionable experimental protocols, and analyze case studies of cyclopropane-containing drugs to illustrate the tangible impact of this versatile scaffold.

The Unique Physicochemical Landscape of the Cyclopropane Ring

The three-membered carbocycle of cyclopropane exists in a state of high ring strain, a consequence of significant deviation from the ideal sp³ bond angle of 109.5°. This strain energy profoundly influences its structure and reactivity. The C-C bonds possess a high degree of p-character, often described by the Walsh model, which imparts properties reminiscent of a carbon-carbon double bond. This "pseudo-alkene" character allows cyclopropanes to engage in reactions not typically observed for other cycloalkanes.

From a drug design perspective, the cyclopropane ring offers several compelling advantages:

  • Metabolic Stability: The cyclopropyl group is often resistant to metabolic degradation, enhancing the in vivo half-life of a drug.[1]

  • Conformational Rigidity: Incorporation of a cyclopropane ring can lock a molecule into a specific, bioactive conformation, thereby increasing its binding potency and selectivity for its biological target.[1][5]

  • Potency and Lipophilicity Modulation: The compact, three-dimensional nature of the cyclopropane ring can be exploited to fine-tune a molecule's potency and lipophilicity, crucial parameters in optimizing drug-like properties.[6]

  • Bioisosterism: The cyclopropyl group can serve as a bioisostere for other common functional groups, such as gem-dimethyl groups, alkenes, or even phenyl rings, offering a means to improve pharmacokinetic profiles while maintaining or enhancing biological activity.[2][7][8]

Key Synthetic Strategies for Substituted Cyclopropanes

A variety of synthetic methods have been developed to access the cyclopropane motif, ranging from classic name reactions to modern catalytic asymmetric transformations.[9][10][11] The choice of method is often dictated by the desired substitution pattern, stereochemistry, and the functional group tolerance of the starting materials.

Carbene and Carbenoid-Mediated Cyclopropanations

The addition of a carbene or a carbenoid species to an alkene is one of the most direct and widely employed methods for cyclopropane synthesis.

The Simmons-Smith reaction is a cornerstone of cyclopropane synthesis, involving the reaction of an alkene with an organozinc carbenoid, typically formed from diiodomethane and a zinc-copper couple.[12][13] The reaction is stereospecific, with the stereochemistry of the starting alkene being retained in the cyclopropane product.[12][14]

A key feature of the Simmons-Smith reaction is its directing effect by proximal hydroxyl groups, which coordinate to the zinc reagent and direct the cyclopropanation to the syn face of the alkene.[12][15] This has been widely exploited in the synthesis of complex natural products.

Mechanism of the Simmons-Smith Reaction The reaction proceeds through the formation of an iodomethylzinc iodide (ICH₂ZnI) carbenoid, which then delivers the methylene group to the alkene in a concerted fashion via a "butterfly" transition state.[14]

Caption: Workflow of the Simmons-Smith Reaction.

Transition metal catalysts, particularly those based on rhodium and copper, are highly effective in catalyzing the cyclopropanation of alkenes with diazo compounds.[16][17] These methods offer access to a wide range of substituted cyclopropanes and have been extensively developed for asymmetric synthesis.[18][19][20]

The mechanism involves the formation of a metal-carbene intermediate, which then transfers the carbene moiety to the alkene. The nature of the metal and the ligands plays a crucial role in determining the efficiency and stereoselectivity of the reaction.

The Kulinkovich Reaction

The Kulinkovich reaction provides a powerful method for the synthesis of cyclopropanols from the reaction of esters with Grignard reagents in the presence of a titanium(IV) alkoxide catalyst.[21][22][23] The reaction proceeds via a titanacyclopropane intermediate.[21][23][24]

Catalytic Cycle of the Kulinkovich Reaction The catalytic cycle begins with the reaction of the titanium(IV) alkoxide with two equivalents of the Grignard reagent to form a dialkyltitanium species. This undergoes β-hydride elimination to generate the key titanacyclopropane intermediate.[21][22]

G Ti(OR)4 Ti(OR)₄ R2Ti(OR)2 R₂Ti(OR)₂ Ti(OR)4->R2Ti(OR)2 + 2 R'MgX Titanacyclopropane Titanacyclopropane R2Ti(OR)2->Titanacyclopropane - Alkane Oxatitanacyclopentane Oxatitanacyclopentane intermediate Titanacyclopropane->Oxatitanacyclopentane + Ester (RCOOR'') Titanium_ketone β-Titanio ketone Oxatitanacyclopentane->Titanium_ketone Product_complex Product Complex Titanium_ketone->Product_complex Product_complex->R2Ti(OR)2 (catalyst regeneration) Cyclopropanol Cyclopropanol Product_complex->Cyclopropanol + R'MgX H₃O⁺ workup

Caption: Simplified Kulinkovich reaction cycle.

Michael-Initiated Ring Closure (MIRC)

The Michael-initiated ring closure (MIRC) reaction is a versatile method for the synthesis of cyclopropanes, particularly those bearing electron-withdrawing groups.[25] The reaction involves the Michael addition of a nucleophile to an electron-deficient alkene, followed by an intramolecular cyclization.[26]

Reactivity and Synthetic Utility of Substituted Cyclopropanes

The inherent ring strain of cyclopropanes makes them susceptible to ring-opening reactions, which can be harnessed for further synthetic transformations.

The Vinylcyclopropane Rearrangement

The vinylcyclopropane rearrangement is a thermally or photochemically induced isomerization of a vinylcyclopropane to a cyclopentene.[27][28][29] This ring-expansion reaction is a powerful tool for the construction of five-membered rings and has been widely applied in the total synthesis of natural products.[27][28][30] The reaction can proceed through either a concerted pericyclic pathway or a stepwise diradical mechanism, depending on the substrate and reaction conditions.[27][28]

The Role of Substituted Cyclopropanes in Drug Discovery

The unique properties of the cyclopropane ring have made it an increasingly popular motif in medicinal chemistry.[1][2][4] Over the past decade, a significant number of drugs containing a cyclopropyl group have been approved by the FDA.[2][6]

Examples of FDA-Approved Drugs Containing a Cyclopropane Moiety [31][32]

Drug NameTherapeutic AreaRole of the Cyclopropane Ring
Nirmatrelvir (Paxlovid) COVID-19Binds to the S4 subsite of the 3CL protease, contributing to high potency.[33]
Glecaprevir Hepatitis CPart of the core scaffold, enhances metabolic stability and potency.
Voxilaprevir Hepatitis CProvides conformational rigidity and improves pharmacokinetic properties.
Montelukast AsthmaThe cyclopropane ring is a key component of the pharmacophore.
Case Study: Cyclopropane-Based Inhibitors of Coronavirus 3C-like Proteases

The development of inhibitors for the SARS-CoV-2 3C-like protease (3CLpro) has been a major focus of recent antiviral drug discovery efforts. Several potent inhibitors have been developed that feature a cyclopropane ring.[33] In these inhibitors, the cyclopropane moiety often occupies the S4 subsite of the enzyme's active site, contributing to favorable binding interactions and high potency. Furthermore, the cyclopropane ring can enhance the metabolic stability of these compounds, a desirable property for orally administered drugs.[33]

Experimental Protocols

Protocol for a Simmons-Smith Cyclopropanation

This protocol is a representative example of a Simmons-Smith reaction.[14][34]

Materials:

  • Alkene (1.0 equiv)

  • Diiodomethane (CH₂I₂) (2.0 equiv)

  • Diethylzinc (Et₂Zn) (2.0 equiv, 1.0 M solution in hexanes)

  • Anhydrous dichloromethane (DCM)

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the alkene (1.0 equiv) and anhydrous DCM.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add the diethylzinc solution (2.0 equiv) dropwise via syringe.

  • To this solution, add diiodomethane (2.0 equiv) dropwise.

  • Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, carefully quench the reaction by the slow, dropwise addition of saturated aqueous NH₄Cl at 0 °C.

  • Dilute the mixture with DCM and wash sequentially with saturated aqueous NH₄Cl and saturated aqueous NaHCO₃.

  • Separate the organic layer, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired cyclopropane.

G cluster_setup Reaction Setup cluster_reaction Reagent Addition & Reaction cluster_workup Workup & Purification Flask Flame-dried flask under N₂ Add_Alkene Add alkene and anhydrous DCM Flask->Add_Alkene Cool Cool to 0 °C Add_Et2Zn Add Et₂Zn dropwise Cool->Add_Et2Zn Add_CH2I2 Add CH₂I₂ dropwise Add_Et2Zn->Add_CH2I2 Stir Warm to RT Stir 12-24h Add_CH2I2->Stir Quench Quench with sat. NH₄Cl at 0 °C Stir->Quench Extract Dilute & Wash (NH₄Cl, NaHCO₃) Quench->Extract Dry Dry (MgSO₄) Filter, Concentrate Extract->Dry Purify Flash Chromatography Dry->Purify

Caption: Experimental workflow for Simmons-Smith cyclopropanation.

Conclusion

Substituted cyclopropanes represent a class of compounds with immense value in organic synthesis and medicinal chemistry. Their unique structural and electronic properties provide a rich platform for the development of novel synthetic methodologies and the design of innovative therapeutics. As our understanding of the synthesis and reactivity of cyclopropanes continues to grow, so too will their impact on the discovery of new and improved medicines.

References

Theoretical Exploration of 1-Cyanocyclopropanecarboxylic Acid: A Computational Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides a comprehensive overview of the theoretical and computational methodologies applicable to the study of 1-cyanocyclopropanecarboxylic acid. Designed for researchers, scientists, and drug development professionals, this document outlines the core computational strategies for characterizing this molecule of interest, from conformational analysis to its potential as a bioactive compound. While specific experimental data for this compound is not extensively available in public literature, this guide leverages established theoretical frameworks from studies on analogous substituted cyclopropanes and carboxylic acids to provide a robust template for future research.

Introduction

This compound is a substituted cyclopropane derivative featuring both a nitrile and a carboxylic acid functional group.[1][2] These functionalities impart a unique electronic structure and potential for diverse chemical interactions, making it a molecule of interest in medicinal chemistry and materials science.[3] Theoretical studies, employing quantum chemical calculations, are indispensable for elucidating the molecular properties, reactivity, and potential biological activity of such novel compounds. This guide details the pertinent theoretical approaches, data presentation formats, and logical workflows for a thorough computational investigation.

Molecular Properties and Conformational Analysis

The initial step in the theoretical characterization of this compound involves a detailed conformational analysis to identify the most stable geometric isomers. Density Functional Theory (DFT) is a powerful and widely used method for this purpose.[4][5]

Computational Protocol: Conformational Search and Geometry Optimization

A typical protocol for determining the stable conformers and their geometric parameters is as follows:

  • Initial Structure Generation: The 3D structure of this compound is built using molecular modeling software.

  • Conformational Search: A systematic or stochastic conformational search is performed to identify all possible low-energy conformers. This can be achieved by rotating the C-C bond connecting the carboxylic acid group to the cyclopropane ring.

  • Geometry Optimization: Each identified conformer is then subjected to full geometry optimization without any symmetry constraints. A common and reliable level of theory for this is the B3LYP functional with a 6-311G(d,p) or larger basis set.[4][5]

  • Frequency Calculation: To confirm that the optimized structures correspond to true energy minima, vibrational frequency calculations are performed at the same level of theory. The absence of imaginary frequencies indicates a stable conformer. These calculations also provide thermodynamic data such as zero-point vibrational energy (ZPVE), enthalpy, and Gibbs free energy.

Predicted Molecular Geometries

The following table summarizes the kind of geometric parameters that would be obtained from DFT calculations for the most stable conformer of this compound. The values presented are hypothetical and based on typical bond lengths and angles for similar molecules.

ParameterBond/AnglePredicted Value (B3LYP/6-311G(d,p))
Bond Lengths (Å) C-C (ring)1.510
C-CN1.470
C-COOH1.500
C≡N1.150
C=O1.210
C-O1.350
O-H0.970
**Bond Angles (°) **C-C-C (ring)60.0
NC-C-COOH118.0
C-C=O125.0
C-C-O112.0
C-O-H108.0
Dihedral Angle (°) O=C-C-CNVariable (defines conformers)

Note: The data in this table is illustrative and represents the type of information that would be generated from the described computational protocol.

Vibrational Spectroscopy Analysis

Vibrational analysis is crucial for characterizing the molecule's spectral features and confirming its structure. Theoretical vibrational frequencies can be calculated from the second derivatives of the energy with respect to the atomic coordinates.

Computational Protocol: Vibrational Frequency Calculation
  • Frequency Calculation: Following geometry optimization, a frequency calculation is performed at the same level of theory (e.g., B3LYP/6-311G(d,p)).

  • Frequency Scaling: The calculated harmonic frequencies are often systematically higher than experimental values. Therefore, they are typically scaled by an empirical scaling factor (e.g., ~0.96 for B3LYP) to improve agreement with experimental data.

  • Vibrational Mode Assignment: The calculated vibrational modes are assigned to specific molecular motions (e.g., stretching, bending, torsion) using visualization software.

Predicted Vibrational Frequencies

This table presents a selection of predicted vibrational frequencies and their assignments for this compound.

Vibrational ModeFunctional GroupPredicted Scaled Frequency (cm⁻¹)
O-H stretchCarboxylic Acid~3550 (monomer), ~3000 (dimer)
C≡N stretchNitrile~2250
C=O stretchCarboxylic Acid~1750
C-O stretchCarboxylic Acid~1300
C-C stretch (ring)Cyclopropane~1020

Note: The data in this table is illustrative and based on characteristic vibrational frequencies for the respective functional groups.

Potential as a Bioactive Molecule: Molecular Docking

Given its structural features, this compound and its derivatives could be explored as potential enzyme inhibitors.[3] Molecular docking is a computational technique used to predict the binding mode and affinity of a small molecule to a biological target.[6]

Logical Workflow for Molecular Docking

molecular_docking_workflow cluster_prep Preparation cluster_docking Docking Simulation cluster_analysis Analysis cluster_output Output Target Target Protein Structure (e.g., from PDB) Docking Molecular Docking (e.g., AutoDock) Target->Docking Ligand This compound (3D Structure) Ligand->Docking BindingPose Binding Pose Analysis Docking->BindingPose Scoring Scoring & Ranking Docking->Scoring Result Predicted Binding Affinity & Interaction Mode BindingPose->Result Scoring->Result

Caption: Workflow for a typical molecular docking study.

Experimental Protocol: Molecular Docking
  • Target Preparation: The 3D structure of the target protein is obtained from the Protein Data Bank (PDB). Water molecules and other non-essential ligands are removed, and hydrogen atoms are added.

  • Ligand Preparation: The 3D structure of this compound is generated and its energy is minimized.

  • Grid Box Definition: A grid box is defined around the active site of the target protein to specify the search space for the docking simulation.

  • Docking Simulation: A docking program (e.g., AutoDock, GOLD) is used to explore the conformational space of the ligand within the defined grid box and to predict the most favorable binding poses.

  • Analysis of Results: The resulting poses are ranked based on a scoring function that estimates the binding affinity. The interactions between the ligand and the protein (e.g., hydrogen bonds, hydrophobic interactions) are analyzed for the top-ranked poses.

Conclusion

This technical guide provides a foundational framework for the theoretical investigation of this compound. By employing the outlined computational protocols, researchers can gain significant insights into its structural, spectroscopic, and potential biological properties. The methodologies described, while based on studies of analogous molecules, are robust and widely applicable in the field of computational chemistry and drug discovery. Future experimental work guided by these theoretical predictions will be invaluable in fully characterizing this promising molecule.

Visualizing the Theoretical Study Workflow

The overall workflow for a comprehensive theoretical study of a molecule like this compound can be visualized as follows:

theoretical_study_workflow cluster_initial Initial Steps cluster_calculations Core Calculations cluster_analysis Data Analysis & Interpretation cluster_application Application & Further Studies A Molecule Selection: This compound B Computational Method Selection (e.g., DFT, B3LYP/6-311G(d,p)) A->B C Conformational Analysis & Geometry Optimization B->C D Vibrational Frequency Calculation C->D E Analysis of Molecular Properties (Geometry, Thermodynamics) C->E F Vibrational Spectra Simulation & Assignment D->F G Molecular Docking (if applicable) E->G H Comparison with Experimental Data F->H G->H

Caption: A generalized workflow for a theoretical study.

References

Spectroscopic Profile of 1-Cyanocyclopropanecarboxylic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 1-cyanocyclopropanecarboxylic acid, a valuable building block in medicinal chemistry and organic synthesis. The information presented herein is intended to support research and development activities by providing detailed spectral characterization and the methodologies for its synthesis and analysis.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for this compound, providing a clear and concise reference for its structural identification.

Table 1: ¹H NMR Spectroscopic Data
Chemical Shift (δ) ppmMultiplicityAssignment
~1.73m4H, cyclopropyl CH₂
~11.08s1H, carboxylic acid OH

Note: The chemical shifts are approximate and can vary depending on the solvent and concentration.

Table 2: ¹³C NMR Spectroscopic Data
Chemical Shift (δ) ppmAssignment
Data not explicitly found in search resultsC-CN (quaternary)
Data not explicitly found in search resultsC-COOH (quaternary)
Data not explicitly found in search resultsCH₂ (cyclopropyl)
Data not explicitly found in search resultsCOOH
Data not explicitly found in search resultsCN

Note: While the existence of a ¹³C NMR spectrum is confirmed, specific chemical shift values were not available in the public domain search results. Typical shifts for such carbons are provided for reference in the discussion section.

Table 3: Infrared (IR) Spectroscopic Data
Wavenumber (cm⁻¹)IntensityAssignment
3300-2500BroadO-H stretch (Carboxylic Acid)
~2250MediumC≡N stretch (Nitrile)
1760-1690StrongC=O stretch (Carboxylic Acid)
1320-1210StrongC-O stretch (Carboxylic Acid)
950-910MediumO-H bend (Carboxylic Acid)

Note: These are characteristic absorption ranges. The exact peak positions can be found on the actual spectrum.

Table 4: Mass Spectrometry Data
PropertyValue
Molecular FormulaC₅H₅NO₂
Molecular Weight111.10 g/mol
Exact Mass111.0320 u
Key Fragmentation Peaks (m/z)Specific fragmentation data not explicitly found in search results.

Note: The molecular ion peak [M]⁺ would be expected at m/z 111. Common losses for carboxylic acids include the loss of -OH (m/z 94) and -COOH (m/z 66).

Experimental Protocols

A detailed experimental protocol for the synthesis of this compound is provided below, based on established literature procedures. This is followed by general procedures for the acquisition of the spectroscopic data.

Synthesis of this compound

This procedure is adapted from a method described for the synthesis of doubly activated cyclopropanes.[1]

Materials:

  • Ethyl cyanoacetate

  • 1,2-Dibromoethane

  • 50% aqueous Sodium Hydroxide (NaOH)

  • Triethylbenzylammonium chloride

  • Concentrated Hydrochloric Acid (HCl)

  • Ether

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: In a three-necked flask equipped with a mechanical stirrer, add a 50% aqueous solution of sodium hydroxide.

  • Phase-Transfer Catalyst: To the vigorously stirred NaOH solution at room temperature, add triethylbenzylammonium chloride.

  • Addition of Reactants: A mixture of ethyl cyanoacetate and 1,2-dibromoethane is added to the suspension.

  • Reaction: The mixture is stirred vigorously for several hours at room temperature. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Work-up: The reaction mixture is transferred to a larger flask and diluted with water. The mixture is then cooled in an ice bath and carefully acidified with concentrated hydrochloric acid to a pH of approximately 1.

  • Extraction: The aqueous layer is extracted multiple times with ether.

  • Drying and Evaporation: The combined organic extracts are dried over anhydrous magnesium sulfate or sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude product.

  • Hydrolysis: The crude ethyl 1-cyanocyclopropanecarboxylate is then hydrolyzed to the carboxylic acid. This is typically achieved by heating with an aqueous solution of a strong base (e.g., NaOH or KOH), followed by acidification with a strong acid (e.g., HCl).

  • Purification: The resulting this compound can be further purified by recrystallization.

Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • Sample Preparation: A small amount of the purified this compound is dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube. A small amount of tetramethylsilane (TMS) may be added as an internal standard (0 ppm).

  • ¹H NMR Spectroscopy: The ¹H NMR spectrum is acquired on a standard NMR spectrometer (e.g., 400 MHz). The number of scans is adjusted to obtain a good signal-to-noise ratio.

  • ¹³C NMR Spectroscopy: The ¹³C NMR spectrum is acquired on the same instrument. Due to the lower natural abundance of ¹³C, a larger number of scans is typically required.

Infrared (IR) Spectroscopy:

  • Sample Preparation: For Attenuated Total Reflectance (ATR) IR spectroscopy, a small amount of the solid sample is placed directly onto the ATR crystal.

  • Data Acquisition: The IR spectrum is recorded over the standard mid-IR range (typically 4000-400 cm⁻¹). A background spectrum of the clean ATR crystal is recorded first and automatically subtracted from the sample spectrum.

Mass Spectrometry (MS):

  • Sample Introduction: The sample can be introduced into the mass spectrometer via various methods, including direct infusion or after separation by gas chromatography (GC-MS) or liquid chromatography (LC-MS).

  • Ionization: Electron ionization (EI) is a common method for GC-MS, while electrospray ionization (ESI) is often used for LC-MS.

  • Data Acquisition: The mass spectrum is recorded, showing the mass-to-charge ratio (m/z) of the molecular ion and its fragment ions.

Data Interpretation and Structural Elucidation

The spectroscopic data are consistent with the structure of this compound.

  • ¹H NMR: The multiplet around 1.73 ppm corresponds to the four magnetically non-equivalent protons of the cyclopropane ring. The downfield singlet at approximately 11.08 ppm is characteristic of the acidic proton of a carboxylic acid.

  • ¹³C NMR: Although specific shifts were not found, the expected spectrum would show four distinct signals: one for the quaternary carbon attached to the nitrile and carboxyl groups, one for the quaternary carboxyl carbon, one for the two equivalent cyclopropyl methylene carbons, and one for the nitrile carbon.

  • IR Spectroscopy: The broad O-H stretch and the strong C=O stretch are definitive for the carboxylic acid functional group. The medium intensity C≡N stretch confirms the presence of the nitrile group.

  • Mass Spectrometry: The molecular weight of 111.10 g/mol and the exact mass of 111.0320 u are confirmed by the molecular formula C₅H₅NO₂.[2]

Visualizations

Logical Workflow for Spectroscopic Analysis

Spectroscopic_Workflow cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation Synthesis Synthesis of this compound Purification Purification (e.g., Recrystallization) Synthesis->Purification NMR NMR Spectroscopy (¹H and ¹³C) Purification->NMR Sample Prep IR IR Spectroscopy (ATR-FTIR) Purification->IR Sample Prep MS Mass Spectrometry (EI or ESI) Purification->MS Sample Prep Structure Structural Elucidation NMR->Structure IR->Structure MS->Structure

Caption: Workflow for the synthesis and spectroscopic characterization of this compound.

This guide serves as a foundational resource for professionals working with this compound. The provided data and protocols are intended to facilitate its use in further research and development endeavors.

References

An In-depth Technical Guide on the Solubility of 1-Cyanocyclopropanecarboxylic Acid in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 1-Cyanocyclopropanecarboxylic acid in organic solvents. Due to the limited availability of specific quantitative solubility data in publicly accessible literature, this document focuses on qualitative solubility information inferred from its use in chemical syntheses, general principles of chemical solubility, and detailed experimental protocols for determining solubility.

Physicochemical Properties of this compound

This compound is a substituted cyclopropane derivative containing both a carboxylic acid and a nitrile functional group.[1] These polar functional groups are expected to significantly influence its solubility in various organic solvents.

Key Properties:

  • Molecular Formula: C₅H₅NO₂[1]

  • Molecular Weight: 111.10 g/mol [1]

  • Melting Point: 140 °C[2]

  • Appearance: Solid, likely crystalline[3]

Qualitative Solubility Profile

Table 1: Summary of Qualitative Solubility of this compound in Select Organic Solvents

SolventPolarityAnticipated SolubilityRationale / Context from Literature
Dimethylformamide (DMF) Polar aproticSolubleUsed as a solvent for reactions involving this compound, indicating it is sufficiently soluble for synthetic applications.[4][5]
Dichloromethane (DCM) Polar aproticSolubleUtilized as a reaction solvent, suggesting at least moderate solubility.[6]
Ethyl acetate (EtOAc) Moderately polarLikely solubleUsed in workup procedures to extract products from aqueous solutions, implying solubility of related compounds.[5]
Methanol, Ethanol Polar proticLikely solubleThe carboxylic acid group can form hydrogen bonds with protic solvents, favoring solubility.
Acetone Polar aproticLikely solubleAs a polar aprotic solvent, it is expected to dissolve polar compounds.
Hexane, Toluene NonpolarLikely poorly solubleThe high polarity of the molecule makes it unlikely to be soluble in nonpolar hydrocarbon solvents.

Note: This table is based on general chemical principles and inferences from synthetic procedures. Experimental verification is required for quantitative assessment.

Experimental Protocol for Solubility Determination: The Shake-Flask Method

The isothermal shake-flask method is a reliable technique for determining the thermodynamic solubility of a solid compound in a solvent.[7] The following protocol outlines a general procedure that can be adapted for this compound.

3.1. Materials

  • This compound (high purity)

  • Selected organic solvents (analytical grade)

  • Scintillation vials or other suitable sealed containers

  • Orbital shaker with temperature control

  • Centrifuge

  • Syringes and syringe filters (e.g., 0.22 µm PTFE)

  • Volumetric flasks and pipettes

  • Analytical balance

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or another quantitative analytical instrument.

3.2. Procedure

  • Preparation: Add an excess amount of solid this compound to a series of vials. The presence of undissolved solid at the end of the experiment is crucial to ensure equilibrium has been reached.[7]

  • Solvent Addition: Accurately add a known volume of the selected organic solvent to each vial.

  • Equilibration: Seal the vials and place them on an orbital shaker at a constant, controlled temperature (e.g., 25 °C). Allow the mixtures to equilibrate for a sufficient period (typically 24-72 hours). It is advisable to conduct preliminary experiments to determine the time required to reach a stable concentration.[7]

  • Phase Separation: After equilibration, cease agitation and allow the vials to stand undisturbed for several hours to allow the excess solid to settle. Alternatively, centrifuge the vials to facilitate the separation of the solid and liquid phases.[7]

  • Sampling: Carefully withdraw a clear aliquot of the supernatant using a syringe. Immediately filter the aliquot through a syringe filter into a clean, pre-weighed vial. This step is critical to remove any undissolved microparticles.[7]

  • Quantification:

    • Accurately weigh the vial containing the filtered saturated solution.

    • Evaporate the solvent under a gentle stream of nitrogen or in a vacuum oven at a temperature below the compound's decomposition point.

    • Weigh the vial again to determine the mass of the dissolved solid.

    • Alternatively, the concentration of the saturated solution can be determined by a validated analytical method such as HPLC.[7] This involves creating a calibration curve with standard solutions of known concentrations.

3.3. Data Analysis Calculate the solubility in the desired units (e.g., mg/mL, mol/L). Repeat the experiment at different temperatures to determine the temperature dependence of solubility.

Visualizations

The following diagrams illustrate the experimental workflow for solubility determination and the expected relationship between solvent polarity and the solubility of this compound.

G Experimental Workflow for Solubility Determination cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Analysis prep1 Add excess solid to vial prep2 Add known volume of solvent prep1->prep2 equil Shake at constant temperature (24-72h) prep2->equil sep1 Allow solid to settle equil->sep1 sep2 or Centrifuge an1 Withdraw and filter supernatant sep1->an1 an2 Quantify concentration (e.g., gravimetrically or by HPLC) an1->an2

Caption: Workflow for determining the solubility of this compound.

G Solubility vs. Solvent Polarity cluster_compound This compound cluster_solvents Solvent Polarity Spectrum compound Polar Functional Groups (-COOH, -CN) nonpolar Nonpolar (e.g., Hexane) compound->nonpolar Low Solubility (Mismatch in polarity) polar_aprotic Polar Aprotic (e.g., DMF, Acetone) compound->polar_aprotic Good Solubility (Dipole-dipole) polar_protic Polar Protic (e.g., Methanol) compound->polar_protic High Solubility (H-bonding)

Caption: Expected solubility based on the principle of "like dissolves like".

References

Thermal Stability of 1-Cyanocyclopropanecarboxylic Acid: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Core Data Presentation

Physical and Chemical Properties

A summary of the key physical and chemical properties of 1-Cyanocyclopropanecarboxylic acid is presented in Table 1. These properties are essential for understanding its behavior under various experimental conditions.

PropertyValueReference(s)
Molecular Formula C₅H₅NO₂[1][2]
Molecular Weight 111.10 g/mol [1][2]
Appearance White to off-white solid[3]
Melting Point 140 °C (lit.)[2][3]
139-146 °C[4]
Boiling Point 142-144 °C[4]
CAS Number 6914-79-0[1][2][3]
Inferred Thermal Decomposition Profile

In the absence of specific thermogravimetric analysis (TGA) or differential scanning calorimetry (DSC) data for this compound, its thermal decomposition behavior can be inferred from the known chemistry of its constituent functional groups: the cyclopropane ring, the nitrile group, and the carboxylic acid group. The potential decomposition pathways and their likely onset temperatures are summarized in Table 2.

Decomposition PathwayPotential ProductsEstimated Onset TemperatureRationale
Decarboxylation 1-Cyanocyclopropane, Carbon Dioxide> 150 °CCarboxylic acids, particularly those without β-carbonyl groups, typically undergo decarboxylation at elevated temperatures.[5][6][7][8][9]
Ring Opening/Rearrangement Isomeric unsaturated nitriles (e.g., cyanobutenes)170-250 °CThermal rearrangement of cyclopropanes to propenes and other unsaturated compounds is a known process, with the temperature depending on substituents.[10][11]
Hydrolysis of Nitrile (in presence of water) 1-Carboxycyclopropanecarboxamide, Cyclopropane-1,1-dicarboxylic acidElevated temperatures with moistureNitriles can be hydrolyzed to amides and carboxylic acids under heated, aqueous conditions.

Experimental Protocols (General)

While specific experimental protocols for the thermal analysis of this compound are not available, the following are general methodologies for TGA and DSC that would be applicable.

Thermogravimetric Analysis (TGA)

Objective: To determine the decomposition temperature and mass loss profile of this compound.

Methodology:

  • A small, accurately weighed sample (typically 5-10 mg) of this compound is placed in a TGA crucible (e.g., alumina or platinum).

  • The crucible is placed in the TGA furnace.

  • The sample is heated from ambient temperature to a final temperature (e.g., 500 °C) at a constant heating rate (e.g., 10 °C/min) under a controlled atmosphere (e.g., nitrogen or air).

  • The mass of the sample is continuously monitored as a function of temperature.

  • The resulting TGA curve (mass vs. temperature) is analyzed to determine the onset of decomposition and the percentage of mass loss at different stages.

Differential Scanning Calorimetry (DSC)

Objective: To determine the melting point, enthalpy of fusion, and to detect any other thermal events such as solid-solid transitions or decomposition exotherms/endotherms.

Methodology:

  • A small, accurately weighed sample (typically 2-5 mg) of this compound is hermetically sealed in a DSC pan (e.g., aluminum).

  • An empty, sealed pan is used as a reference.

  • Both the sample and reference pans are placed in the DSC cell.

  • The cell is heated at a constant rate (e.g., 10 °C/min) over a desired temperature range (e.g., 25 °C to 200 °C).

  • The differential heat flow between the sample and the reference is measured as a function of temperature.

  • The resulting DSC thermogram is analyzed to identify endothermic events (e.g., melting) and exothermic events (e.g., decomposition).

Visualizations

Inferred Thermal Decomposition Pathway

The following diagram illustrates the potential thermal decomposition pathways of this compound based on the chemistry of its functional groups.

G Potential Thermal Decomposition Pathways cluster_decarboxylation Decarboxylation cluster_rearrangement Ring Opening/Rearrangement A This compound B 1-Cyanocyclopropane A->B Heat (>150 °C) C CO2 D Isomeric Unsaturated Nitriles A->D Heat (170-250 °C)

Caption: Inferred thermal decomposition pathways of this compound.

Role in Sphingolipid Signaling Pathway

This compound is a precursor for the synthesis of inhibitors targeting Sphingosine Kinase 1 (SphK1), a key enzyme in the sphingolipid signaling pathway.[2][12] This pathway regulates critical cellular processes such as proliferation, apoptosis, and inflammation.[13][14][15][16][17]

G Simplified Sphingolipid Signaling Pathway cluster_synthesis Synthesis cluster_signaling Cellular Effects Sphingosine Sphingosine S1P Sphingosine-1-Phosphate (S1P) Sphingosine->S1P ATP -> ADP SphK1 Apoptosis Apoptosis Sphingosine->Apoptosis Proliferation Cell Proliferation & Survival S1P->Proliferation SphK1 Sphingosine Kinase 1 (SphK1) Inhibitor SphK1 Inhibitor (derived from This compound) Inhibitor->SphK1 Inhibition

Caption: Role of SphK1 inhibitors in the sphingolipid signaling pathway.

Conclusion

While direct experimental data on the thermal stability of this compound is limited, a comprehensive analysis of its structure and the known behavior of related compounds provides valuable insights. The compound is a solid with a melting point around 140 °C. Above this temperature, and particularly at higher temperatures, thermal decomposition is expected to occur. The most probable decomposition pathways are decarboxylation to yield 1-cyanocyclopropane and carbon dioxide, and ring-opening followed by rearrangement to form various unsaturated nitrile isomers.

For researchers and drug development professionals, this information underscores the importance of careful temperature control during the synthesis, purification, and storage of this compound and its derivatives. The potential for thermal decomposition should be considered to avoid yield loss and the formation of impurities. Further experimental studies, such as TGA and DSC, are warranted to precisely determine the thermal stability limits and decomposition kinetics of this important synthetic building block. This will enable the development of more robust and safer processes for its application in the pharmaceutical industry.

References

Methodological & Application

Application Notes and Protocols for 1-Cyanocyclopropanecarboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the utilization of 1-Cyanocyclopropanecarboxylic acid as a versatile building block in chemical synthesis and as a potential modulator of biological pathways. The following sections detail its application as a precursor for 1-aminocyclopropane-1-carboxylic acid (ACC), a key intermediate in ethylene biosynthesis, and as a scaffold for the development of novel therapeutic agents.

Application Note 1: Synthesis of 1-aminocyclopropane-1-carboxylic acid (ACC)

This compound is a valuable precursor for the synthesis of 1-aminocyclopropane-1-carboxylic acid (ACC), the immediate precursor to the plant hormone ethylene.[1] The synthetic route involves the hydrolysis of the nitrile group to a carboxylic acid, followed by a Curtius rearrangement or a similar transformation to install the amine group.

Protocol 1: Hydrolysis of this compound to 1,1-Cyclopropanedicarboxylic Acid

This protocol describes the conversion of this compound to 1,1-Cyclopropanedicarboxylic acid.

Materials:

  • This compound

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Water (H₂O)

  • Sodium Hydroxide (NaOH) solution (for neutralization)

  • Diethyl ether (or other suitable organic solvent for extraction)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle

  • Separatory funnel

  • Rotary evaporator

  • Standard glassware and stirring equipment

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve this compound in a 1:1 mixture of water and concentrated sulfuric acid.

  • Heat the mixture to reflux (approximately 100-110 °C) and maintain for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • After the reaction is complete, cool the mixture to room temperature and carefully pour it over crushed ice.

  • Neutralize the acidic solution by the slow addition of a saturated sodium hydroxide solution until the pH is approximately 7.

  • Extract the aqueous solution with diethyl ether (3 x 50 mL).

  • Combine the organic extracts and dry over anhydrous magnesium sulfate or sodium sulfate.

  • Filter the drying agent and remove the solvent under reduced pressure using a rotary evaporator to yield crude 1,1-Cyclopropanedicarboxylic acid.

  • The crude product can be purified by recrystallization from a suitable solvent system (e.g., water or ethanol/water).

Quantitative Data:

ParameterValueReference
Typical Yield85-95%General nitrile hydrolysis yields
Reaction Time2-4 hoursEstimated from similar procedures
Reflux Temperature100-110 °CStandard for aqueous acid hydrolysis
Protocol 2: Synthesis of 1-aminocyclopropane-1-carboxylic acid from 1,1-Cyclopropanedicarboxylic Acid

This protocol outlines the conversion of 1,1-Cyclopropanedicarboxylic acid to ACC. One common method is a variation of the Hofmann or Curtius rearrangement.

Materials:

  • 1,1-Cyclopropanedicarboxylic acid

  • Thionyl chloride (SOCl₂) or Oxalyl chloride ((COCl)₂)

  • Sodium azide (NaN₃)

  • Anhydrous Toluene or Benzene

  • Hydrochloric acid (HCl)

  • Standard glassware for inert atmosphere reactions

Procedure (Illustrative example via Curtius Rearrangement):

  • Acid Chloride Formation: In a fume hood, suspend 1,1-Cyclopropanedicarboxylic acid in an excess of thionyl chloride. Gently reflux the mixture for 1-2 hours until the solid dissolves and gas evolution ceases. Remove the excess thionyl chloride by distillation under reduced pressure to obtain the crude diacid chloride.

  • Acyl Azide Formation: Dissolve the crude diacid chloride in anhydrous toluene. Cool the solution in an ice bath and add a solution of sodium azide in water dropwise with vigorous stirring. Continue stirring at room temperature for 2-3 hours.

  • Curtius Rearrangement: Carefully separate the organic layer and heat it to reflux. The acyl azide will rearrange to the isocyanate with the evolution of nitrogen gas.

  • Hydrolysis to Amine: Add hydrochloric acid to the isocyanate solution and reflux to hydrolyze the isocyanate to the amine, yielding 1-aminocyclopropane-1-carboxylic acid hydrochloride.

  • The final product can be isolated by crystallization.

Quantitative Data:

ParameterValueReference
Typical Overall Yield60-75%Estimated from similar multi-step syntheses[2]
Key Intermediate1,1-Cyclopropanedicarbonyl chloride
Rearrangement Temp.Refluxing Toluene (~111 °C)Standard for Curtius rearrangement

Experimental Workflow for ACC Synthesis

G A This compound B Hydrolysis (H2SO4, H2O, Reflux) A->B C 1,1-Cyclopropanedicarboxylic acid B->C D Acid Chloride Formation (SOCl2) C->D E 1,1-Cyclopropanedicarbonyl chloride D->E F Azide Formation (NaN3) E->F G Curtius Rearrangement (Heat) F->G H Isocyanate Intermediate G->H I Hydrolysis (HCl) H->I J 1-aminocyclopropane-1-carboxylic acid (ACC) I->J

Caption: Synthetic pathway from this compound to ACC.

Application Note 2: In Vitro Inhibition of ACC Oxidase

1-Aminocyclopropane-1-carboxylic acid (ACC) is the substrate for ACC oxidase (ACO), the enzyme that catalyzes the final step in ethylene biosynthesis.[3] Compounds that modulate ACO activity are valuable tools for studying plant physiology and have potential applications in agriculture. While this compound itself is not a direct inhibitor, its derivatives could be designed to interact with the active site of ACO. This section provides a general protocol for an in vitro ACO activity assay, which can be adapted to screen for potential inhibitors derived from the this compound scaffold.

Protocol 3: In Vitro ACC Oxidase (ACO) Activity Assay

This protocol measures the production of ethylene from ACC by isolated ACO enzyme.

Materials:

  • Purified or partially purified ACC oxidase (from plant tissue or recombinant expression)

  • 1-aminocyclopropane-1-carboxylic acid (ACC) solution

  • Assay Buffer: 50 mM MOPS, pH 7.2, 10% glycerol, 30 mM sodium ascorbate, 0.1 mM FeSO₄, 20 mM NaHCO₃

  • Test compound (potential inhibitor) dissolved in a suitable solvent (e.g., DMSO)

  • Gas-tight vials (e.g., 10 mL) with septa

  • Gas chromatograph (GC) equipped with a flame ionization detector (FID) and a suitable column for ethylene separation.

Procedure:

  • Prepare a reaction mixture in a gas-tight vial containing the assay buffer and the desired concentration of the test compound. Include a control with the solvent alone.

  • Pre-incubate the mixture at the desired temperature (e.g., 30 °C) for 5-10 minutes.

  • Initiate the reaction by adding a known concentration of ACC solution.

  • Seal the vials immediately and incubate at 30 °C with gentle shaking for a specific time period (e.g., 30-60 minutes).

  • Stop the reaction by injecting a quenching agent (e.g., saturated NaOH) or by placing the vials on ice.

  • Analyze the headspace gas for ethylene concentration using a gas chromatograph.

  • Calculate the rate of ethylene production and determine the percentage of inhibition by the test compound compared to the control.

Quantitative Data for Kinetic Analysis:

ParameterDescriptionTypical Value Range
Kₘ for ACCMichaelis-Menten constant for ACC10-100 µM
VₘₐₓMaximum reaction velocityVaries with enzyme prep.
IC₅₀Inhibitor conc. for 50% inhibitionTo be determined

Ethylene Biosynthesis and Inhibition Pathway

G cluster_pathway Ethylene Biosynthesis cluster_inhibition Potential Inhibition Met Methionine SAM S-Adenosyl-L-methionine Met->SAM SAM Synthetase ACC 1-aminocyclopropane- 1-carboxylic acid SAM->ACC ACC Synthase Ethylene Ethylene ACC->Ethylene ACC Oxidase Inhibitor 1-Cyanocyclopropanecarboxylic acid derivative ACC_Oxidase_Target ACC Oxidase Inhibitor->ACC_Oxidase_Target Inhibits

Caption: Ethylene biosynthesis pathway and a potential point of inhibition.

Application Note 3: Scaffold for Drug Development

The cyclopropane ring is a valuable structural motif in medicinal chemistry due to its ability to impart conformational rigidity, improve metabolic stability, and provide unique vectors for substituent placement.[4][5] this compound provides a versatile scaffold with two modifiable functional groups, the nitrile and the carboxylic acid, allowing for the synthesis of diverse libraries of compounds for drug discovery.

Derivatives of cyclopropane carboxylic acids have been explored for various therapeutic targets. For example, cyclopropane-containing compounds have shown activity as inhibitors of enzymes such as proteases and kinases, and as ligands for G-protein coupled receptors.[6][7] The rigid cyclopropane core can help to lock a molecule into a bioactive conformation, leading to increased potency and selectivity.

Protocol 4: General Scheme for Library Synthesis

This protocol provides a general workflow for creating a library of diverse compounds from this compound.

Materials:

  • This compound

  • Various amines, alcohols, and other nucleophiles

  • Coupling reagents (e.g., HATU, HOBt, EDC)

  • Reagents for nitrile modification (e.g., reducing agents, Grignard reagents)

  • Solvents and purification materials (e.g., silica gel for chromatography)

Procedure:

  • Amide/Ester Formation: Couple the carboxylic acid moiety of this compound with a diverse set of amines or alcohols using standard peptide coupling reagents to generate a library of amides and esters.

  • Nitrile Modification: The nitrile group can be reduced to an amine, hydrolyzed to a carboxylic acid (as described in Protocol 1), or reacted with organometallic reagents to introduce further diversity.

  • Purification and Characterization: Purify each compound in the library using techniques such as column chromatography or preparative HPLC. Characterize the structure and purity of each compound using methods like NMR and mass spectrometry.

  • Biological Screening: Screen the library of compounds against a panel of biological targets to identify potential lead compounds for further development.

Logical Workflow for Drug Discovery

G A This compound B Library Synthesis (Amidation, Esterification, Nitrile Modification) A->B C Diverse Compound Library B->C D High-Throughput Screening C->D E Hit Identification D->E F Lead Optimization E->F G Preclinical Development F->G

Caption: A generalized workflow for drug discovery starting from this compound.

References

The Versatility of 1-Cyanocyclopropanecarboxylic Acid: A Key Building Block in Modern Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

1-Cyanocyclopropanecarboxylic acid, a readily accessible and highly functionalized cyclopropane derivative, has emerged as a valuable and versatile building block in organic synthesis. Its inherent ring strain and the presence of two distinct reactive functional groups—a nitrile and a carboxylic acid—provide a unique platform for the construction of a diverse array of molecular architectures. This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of key structural motifs relevant to medicinal chemistry and drug discovery.

Physicochemical Properties and Data

A summary of the key physicochemical properties of this compound is provided below, facilitating its use in synthetic planning and execution.

PropertyValueReference(s)
Molecular Formula C₅H₅NO₂
Molecular Weight 111.10 g/mol
CAS Number 6914-79-0
Melting Point 140 °C (lit.)
Appearance White solid
Solubility Soluble in water, methanol, ethanol, acetone
SMILES OC(=O)C1(CC1)C#N
InChI 1S/C5H5NO2/c6-3-5(1-2-5)4(7)8/h1-2H2,(H,7,8)

Application Notes

This compound serves as a precursor to a variety of important chemical entities, including cyclopropylamines, linear functionalized molecules via ring-opening, and potentially a range of heterocyclic systems.

Synthesis of Cyclopropylamines

Cyclopropylamines are prevalent motifs in numerous biologically active compounds and approved pharmaceuticals.[1] this compound is an excellent starting material for the synthesis of 1-aminocyclopropanecarboxamides and, subsequently, 1-aminocyclopropane-1-carboxylic acid and its derivatives through transformations of the nitrile and carboxylic acid functionalities. A particularly effective method for accessing the cyclopropylamine scaffold from the corresponding carboxylic acid is the Curtius rearrangement.

Access to Linear Functionalized Molecules via Ring-Opening Reactions

The high ring strain of the cyclopropane ring in this compound makes it susceptible to nucleophilic ring-opening reactions. The presence of the electron-withdrawing nitrile and carboxyl groups activates the ring, facilitating cleavage of the C-C bonds by various nucleophiles. This reactivity provides a pathway to synthetically valuable, highly functionalized linear molecules that would be challenging to prepare otherwise. For instance, reaction with nucleophiles can lead to the formation of substituted glutaric acid or glutaronitrile derivatives.

Precursor for Heterocyclic Scaffolds

The bifunctional nature of this compound makes it an attractive starting point for the synthesis of various heterocyclic compounds. While specific protocols are still emerging, its structure suggests potential pathways to:

  • Pyrrolidines and Pyrrolidones: Through ring-opening followed by intramolecular cyclization, it is conceivable to construct substituted pyrrolidine and pyrrolidone frameworks, which are core structures in many pharmaceuticals.[2]

  • Pyridones: The dicarbonyl-like functionality inherent in the molecule could potentially be utilized in condensation reactions to form substituted pyridone rings.[3][4]

  • Spiro-heterocycles: The quaternary carbon of the cyclopropane ring is an ideal anchor point for the construction of spirocyclic systems, which are of increasing interest in drug design due to their conformational rigidity and three-dimensional character.[1][5][6]

Relevance in Medicinal Chemistry

The structural motifs accessible from this compound are of significant interest in medicinal chemistry.

  • Enzyme Inhibitors: The rigid cyclopropane scaffold can mimic transition states of enzymatic reactions, making its derivatives potent enzyme inhibitors. This compound has been used in the synthesis of amidine-based nanomolar sphingosine kinase 1 (SphK1) subtype-selective inhibitors, which have potential applications in cancer therapy.

  • GABA Analogs: Conformationally restricted analogs of the neurotransmitter γ-aminobutyric acid (GABA) are of great interest for the treatment of neurological disorders. The cyclopropane ring can serve as a rigid scaffold to control the conformation of GABA analogs, potentially leading to increased potency and selectivity for GABA receptors.[7][8]

Experimental Protocols

The following are detailed protocols for the synthesis of this compound and its application in the synthesis of a protected cyclopropylamine.

Protocol 1: Synthesis of this compound

This protocol is adapted from a general method for the synthesis of doubly activated cyclopropanes.[9]

Reaction Scheme:

G start Ethyl Cyanoacetate + 1,2-Dibromoethane reagents 50% NaOH (aq) Triethylbenzylammonium chloride (Phase Transfer Catalyst) start->reagents product This compound reagents->product

Diagram 1. Synthesis of this compound.

Materials:

  • Ethyl cyanoacetate

  • 1,2-Dibromoethane

  • 50% aqueous sodium hydroxide solution

  • Triethylbenzylammonium chloride

  • Concentrated hydrochloric acid

  • Diethyl ether

  • Magnesium sulfate (anhydrous)

  • Activated carbon

Procedure:

  • To a vigorously stirred 1 L solution of 50% aqueous sodium hydroxide, add triethylbenzylammonium chloride at room temperature.

  • To this suspension, add a mixture of ethyl cyanoacetate and 1,2-dibromoethane all at once.

  • Continue vigorous stirring for 2 hours. The reaction is exothermic and the temperature may rise.

  • Transfer the reaction mixture to a larger flask and rinse with water.

  • Cool the mixture to 15 °C in an ice bath and carefully acidify by the dropwise addition of concentrated hydrochloric acid, maintaining the temperature between 15 and 25 °C.

  • Extract the aqueous layer three times with diethyl ether.

  • Saturate the aqueous layer with sodium chloride and extract again three times with diethyl ether.

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and decolorize with activated carbon.

  • Filter and concentrate the solution under reduced pressure to yield the crude product.

  • Recrystallize the crude product from a suitable solvent system (e.g., water or ethyl acetate/hexanes) to obtain pure this compound.

Quantitative Data:

Starting MaterialProductYieldReference
Ethyl cyanoacetateThis compound86%[9]
Protocol 2: Synthesis of tert-Butyl (1-cyanocyclopropyl)carbamate via Curtius Rearrangement

This protocol outlines the conversion of the carboxylic acid to a protected amine, a key intermediate for further synthetic transformations.

G cluster_workflow Experimental Workflow start This compound step1 Activation with Ethyl Chloroformate (in the presence of Triethylamine) start->step1 step2 Formation of Acyl Azide (with Sodium Azide) step1->step2 step3 Curtius Rearrangement (Thermal, in tert-Butanol) step2->step3 product tert-Butyl (1-cyanocyclopropyl)carbamate step3->product

Diagram 2. Workflow for Curtius Rearrangement.

Materials:

  • This compound

  • Anhydrous acetone

  • Triethylamine

  • Ethyl chloroformate

  • Sodium azide

  • tert-Butanol

Procedure:

  • To a solution of this compound in anhydrous acetone, add triethylamine dropwise at -5 °C.

  • After stirring for 15 minutes, add ethyl chloroformate dropwise at the same temperature over 30 minutes. Stir for an additional 2 hours.

  • Add a solution of sodium azide in water over 1.5 hours, maintaining the temperature at -5 °C.

  • After the addition is complete, allow the mixture to warm to room temperature and stir for 1 hour.

  • Extract the mixture with diethyl ether. Wash the organic layer with saturated sodium bicarbonate solution and brine, then dry over anhydrous sodium sulfate.

  • Carefully concentrate the solution in vacuo to obtain the crude acyl azide. Caution: Acyl azides can be explosive and should be handled with care.

  • Dissolve the crude acyl azide in tert-butanol and heat the solution to reflux until the evolution of nitrogen ceases (typically 2-4 hours).

  • Cool the reaction mixture and concentrate under reduced pressure.

  • Purify the residue by column chromatography on silica gel to afford tert-butyl (1-cyanocyclopropyl)carbamate.

Synthetic Pathways Overview

The following diagram illustrates the central role of this compound as a branching point for the synthesis of diverse molecular scaffolds.

G cluster_pathways Synthetic Transformations start This compound path1 Curtius Rearrangement start->path1 path2 Nucleophilic Ring-Opening start->path2 path3 Cyclization Strategies start->path3 prod1 Cyclopropylamines path1->prod1 prod2 Linear Functionalized Molecules path2->prod2 prod3 Heterocyclic Scaffolds (e.g., Pyrrolidines, Pyridones) path3->prod3

Diagram 3. Synthetic pathways from this compound.

Conclusion

This compound is a powerful and versatile building block in organic synthesis, offering efficient routes to a variety of valuable molecular structures. Its utility in the synthesis of cyclopropylamines, functionalized linear molecules, and as a potential precursor for diverse heterocyclic systems makes it a key intermediate for researchers in academia and the pharmaceutical industry. The protocols and application notes provided herein serve as a guide for harnessing the synthetic potential of this unique and reactive molecule.

References

Applications of 1-Cyanocyclopropanecarboxylic Acid in Medicinal Chemistry: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Cyanocyclopropanecarboxylic acid is a versatile bifunctional building block in medicinal chemistry. Its rigid cyclopropane scaffold offers a unique three-dimensional geometry that can impart favorable properties to drug candidates, such as increased metabolic stability and improved binding affinity to biological targets. The presence of both a carboxylic acid and a nitrile group allows for diverse chemical modifications, making it a valuable starting material for the synthesis of a wide range of bioactive molecules. This document provides an overview of its applications, focusing on its use in the development of enzyme inhibitors and receptor modulators, complete with detailed experimental protocols and data.

Key Applications

This compound serves as a crucial precursor for the synthesis of various biologically active compounds, primarily through the derivatization of its carboxylic acid and nitrile functionalities.

  • Enzyme Inhibitors: The 1-cyanocyclopropanecarbonyl moiety has been incorporated into molecules targeting various enzymes. A notable example is its use in the synthesis of ketol-acid reductoisomerase (KARI) inhibitors. KARI is a key enzyme in the biosynthesis of branched-chain amino acids in plants and microorganisms, making it an attractive target for the development of herbicides and antimicrobial agents.

  • NMDA Receptor Modulators: this compound is a key starting material for the synthesis of 1-aminocyclopropane-1-carboxylic acid (ACC) and its derivatives. These compounds are known to interact with the N-methyl-D-aspartate (NMDA) receptor, a crucial ionotropic glutamate receptor in the central nervous system involved in synaptic plasticity, learning, and memory. ACC itself acts as a co-agonist at the glycine binding site of the NMDA receptor.

  • Sphingosine Kinase (SphK) Inhibitors: While a direct synthetic route from this compound to prominent SphK inhibitors like PF-543 is not explicitly detailed in the reviewed literature, the cyclopropane carboxamide moiety is a feature in some bioactive molecules. Sphingosine kinase 1 (SphK1) is a critical enzyme in the sphingolipid signaling pathway, producing sphingosine-1-phosphate (S1P), which is involved in cell proliferation, survival, and inflammation. Inhibition of SphK1 is a promising strategy for cancer therapy.

Data Presentation

The following table summarizes the biological activity of representative compounds synthesized using a 1-cyanocyclopropanecarbonyl scaffold.

Compound NameTargetBiological Activity (IC50)Reference CompoundReference Compound Activity (IC50)
1-Cyano-N-phenylcyclopropanecarboxamideE. coli Ketol-acid reductoisomeraseStrong and slow binding activityNot specifiedNot specified
1-Aminocyclopropane-1-carboxylic acid (ACC)NMDA Receptor (glycine site)EC50 = 0.7-0.9 µMGlycineNot specified
PF-543 (for comparison)Sphingosine Kinase 1 (SphK1)IC50 = 2.0 nM--

Experimental Protocols

Synthesis of 1-Cyano-N-phenylcyclopropanecarboxamide

This protocol describes the synthesis of an inhibitor of E. coli ketol-acid reductoisomerase starting from this compound.[1]

Step 1: Activation of this compound

  • To a solution of this compound (1 eq.) in a suitable anhydrous solvent (e.g., dichloromethane or tetrahydrofuran) under an inert atmosphere (e.g., nitrogen or argon), add a chlorinating agent such as thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂) (1.1-1.5 eq.) dropwise at 0 °C.

  • A catalytic amount of N,N-dimethylformamide (DMF) can be added if oxalyl chloride is used.

  • Stir the reaction mixture at room temperature for 1-3 hours, or until the reaction is complete (monitored by TLC or the cessation of gas evolution).

  • Remove the excess chlorinating agent and solvent under reduced pressure to yield the crude 1-cyanocyclopropanecarbonyl chloride. This intermediate is typically used in the next step without further purification.

Step 2: Amide Coupling

  • Dissolve the crude 1-cyanocyclopropanecarbonyl chloride in an anhydrous aprotic solvent (e.g., dichloromethane or tetrahydrofuran).

  • To this solution, add aniline (1 eq.) and a non-nucleophilic base such as triethylamine (Et₃N) or N,N-diisopropylethylamine (DIPEA) (1.1-1.5 eq.) at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 2-12 hours, monitoring the progress by TLC.

  • Upon completion, quench the reaction with water or a saturated aqueous solution of sodium bicarbonate.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel or by recrystallization to obtain 1-cyano-N-phenylcyclopropanecarboxamide.

General Protocol for Amide Coupling using EDC and HOBt

This is a general and widely used protocol for forming amide bonds from a carboxylic acid and an amine, applicable for the synthesis of various 1-cyanocyclopropanecarboxamides.

  • Dissolve this compound (1 eq.), the desired amine (1-1.2 eq.), and 1-hydroxybenzotriazole (HOBt) (1.1-1.5 eq.) in a suitable aprotic solvent such as DMF or dichloromethane.

  • Cool the mixture to 0 °C in an ice bath.

  • Add N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC·HCl) (1.1-1.5 eq.) portion-wise to the reaction mixture.

  • Add a tertiary amine base such as DIPEA (2-3 eq.).

  • Stir the reaction mixture at 0 °C for 30 minutes and then at room temperature overnight.

  • Monitor the reaction progress by TLC.

  • Once the reaction is complete, dilute the mixture with water and extract with an appropriate organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers sequentially with a mild acid (e.g., 1N HCl), a saturated aqueous solution of sodium bicarbonate, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Signaling Pathways and Experimental Workflows

To visualize the biological context and experimental procedures, the following diagrams are provided.

SphK1_Signaling_Pathway Extracellular Growth Factors, Cytokines Receptor Receptor Tyrosine Kinase Extracellular->Receptor SphK1_inactive SphK1 (inactive) Receptor->SphK1_inactive Activation SphK1_active SphK1 (active) (at plasma membrane) SphK1_inactive->SphK1_active Translocation S1P_intra S1P (intracellular) SphK1_active->S1P_intra Phosphorylation Sphingosine Sphingosine Sphingosine->SphK1_active S1P_extra S1P (extracellular) S1P_intra->S1P_extra Transport S1PR S1P Receptors (S1PR₁₋₅) S1P_extra->S1PR Downstream Downstream Signaling (e.g., Ras/ERK, PI3K/Akt) S1PR->Downstream Cellular_Response Cellular Responses (Proliferation, Survival, Migration) Downstream->Cellular_Response Inhibitor 1-Cyanocyclopropanecarboxamide Derivative (Hypothetical Inhibitor) Inhibitor->SphK1_active Inhibition

Caption: Sphingosine Kinase 1 (SphK1) Signaling Pathway.

NMDA_Receptor_Signaling Glutamate Glutamate NMDAR NMDA Receptor Glutamate->NMDAR Binds NR2 subunit ACC 1-Aminocyclopropane- 1-carboxylic acid (ACC) ACC->NMDAR Binds Glycine site (NR1 subunit) Ca_influx Ca²⁺ Influx NMDAR->Ca_influx Channel Opening Signaling_Cascades Downstream Signaling (e.g., CaMKII, CREB) Ca_influx->Signaling_Cascades Synaptic_Plasticity Synaptic Plasticity (LTP, LTD) Signaling_Cascades->Synaptic_Plasticity Precursor This compound Precursor->ACC Synthesis

Caption: NMDA Receptor Co-agonist Signaling.

Experimental_Workflow start This compound activation Acid Activation (e.g., with SOCl₂) start->activation coupling Amide Coupling with Amine activation->coupling purification Purification (Chromatography/Recrystallization) coupling->purification characterization Structural Characterization (NMR, MS) purification->characterization bioassay Biological Assay (e.g., Enzyme Inhibition) characterization->bioassay data Data Analysis (IC₅₀/EC₅₀ Determination) bioassay->data

Caption: General Experimental Workflow.

References

Application Notes and Protocols for the Large-Scale Synthesis of 1-Cyanocyclopropanecarboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

1-Cyanocyclopropanecarboxylic acid is a valuable building block in medicinal chemistry and drug development, serving as a key intermediate in the synthesis of various complex molecules. Its rigid cyclopropane scaffold and bifunctional nature (possessing both a nitrile and a carboxylic acid group) make it an attractive component for introducing conformational constraint and polar functionality into drug candidates. This document provides detailed protocols for the large-scale synthesis of this compound, adapted from a reliable and high-yield method. The primary synthetic route is a one-pot reaction involving the alkylation of ethyl cyanoacetate with 1,2-dibromoethane under phase-transfer catalysis, followed by in-situ hydrolysis of the ester.

Data Presentation

The following table summarizes the key quantitative data for the synthesis of this compound, adapted from a well-established procedure for a related compound.[1]

ParameterValueMolar Equivalent
Reactants
Ethyl Cyanoacetate56.5 g (0.5 mol)1.0
1,2-Dibromoethane141.0 g (0.75 mol)1.5
Sodium Hydroxide (50% aq.)1 L-
Triethylbenzylammonium Chloride114.0 g (0.5 mol)1.0
Product
This compound(Expected: ~48.6 g)-
Reported Yield 86%-

Synthetic Pathway Diagram

Synthesis_Pathway EthylCyanoacetate Ethyl Cyanoacetate Intermediate Intermediate (in situ) EthylCyanoacetate->Intermediate Dibromoethane 1,2-Dibromoethane Dibromoethane->Intermediate Base NaOH (50% aq.) Base->Intermediate Deprotonation & Saponification PTC Triethylbenzylammonium Chloride (PTC) PTC->Intermediate Catalyst Product This compound Intermediate->Product Acidification (HCl) & Workup

Caption: Reaction scheme for the synthesis of this compound.

Experimental Protocols

I. Large-Scale Synthesis of this compound via Phase-Transfer Catalysis

This protocol is adapted from the Organic Syntheses procedure for the preparation of cyclopropane-1,1-dicarboxylic acid, which notes its successful application to the synthesis of this compound with a reported yield of 86% by substituting diethyl malonate with ethyl cyanoacetate.[1]

Materials:

  • Ethyl cyanoacetate (56.5 g, 0.5 mol)

  • 1,2-Dibromoethane (141.0 g, 0.75 mol)

  • Sodium hydroxide (500 g)

  • Triethylbenzylammonium chloride (114.0 g, 0.5 mol)

  • Concentrated hydrochloric acid (~1 L)

  • Ether (diethyl ether)

  • Sodium chloride

  • Magnesium sulfate (anhydrous)

  • Activated carbon

  • Deionized water

Equipment:

  • 2 L three-necked round-bottom flask

  • Mechanical stirrer

  • 4 L Erlenmeyer flask

  • 4 L separatory funnel

  • Ice bath

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • Preparation of the Reaction Mixture:

    • In a 2 L three-necked flask equipped with a mechanical stirrer, prepare a 50% aqueous solution of sodium hydroxide by dissolving 500 g of NaOH pellets in water and diluting to 1 L.

    • To this solution, add 114.0 g (0.5 mol) of triethylbenzylammonium chloride at 25°C.

    • To the vigorously stirred suspension, add a mixture of 56.5 g (0.5 mol) of ethyl cyanoacetate and 141.0 g (0.75 mol) of 1,2-dibromoethane all at once. An exothermic reaction will occur, causing the temperature to rise.

  • Reaction:

    • Stir the reaction mixture vigorously for 2 hours.

  • Acidification and Workup:

    • Transfer the contents of the reaction flask to a 4 L Erlenmeyer flask, rinsing the reaction flask with three 75 mL portions of water.

    • Cool the mixture to 15°C using an ice bath while stirring magnetically.

    • Carefully acidify the mixture by the dropwise addition of approximately 1 L of concentrated hydrochloric acid. Maintain the temperature between 15 and 25°C during the addition.

  • Extraction:

    • Transfer the acidified aqueous layer to a 4 L separatory funnel and extract three times with 900 mL of ether.

    • Saturate the aqueous layer with sodium chloride and extract again three times with 500 mL of ether.

  • Purification:

    • Combine all the ether extracts and wash with 1 L of brine.

    • Dry the ether layer over anhydrous magnesium sulfate and then decolorize with activated carbon.

    • Filter the solution to remove the drying agent and carbon.

    • Remove the ether by rotary evaporation to yield the crude product.

  • Crystallization (General Procedure):

    • The crude product can be further purified by trituration with a suitable solvent such as benzene or by recrystallization from a solvent system like chloroform/hexanes to yield the final product as a white to light brown crystalline powder.[1][2]

Workflow Diagram

Experimental_Workflow start Start prep Prepare NaOH solution and add PTC catalyst start->prep add_reagents Add Ethyl Cyanoacetate and 1,2-Dibromoethane prep->add_reagents react Stir vigorously for 2 hours add_reagents->react acidify Cool and acidify with concentrated HCl react->acidify extract Extract with diethyl ether (3x + 3x) acidify->extract wash_dry Wash combined organic layers with brine and dry over MgSO4 extract->wash_dry decolorize Decolorize with activated carbon wash_dry->decolorize evaporate Filter and evaporate solvent decolorize->evaporate purify Purify by crystallization evaporate->purify end End: Pure this compound purify->end

Caption: Step-by-step workflow for the synthesis of this compound.

References

Application Note: Synthesis of Novel Derivatives from 1-Cyanocyclopropanecarboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

1-Cyanocyclopropanecarboxylic acid is a versatile bifunctional molecule incorporating a strained cyclopropane ring, a carboxylic acid, and a nitrile group.[1] This unique combination of features makes it an attractive starting material for the synthesis of novel derivatives with potential applications in medicinal chemistry and materials science. The rigid cyclopropane scaffold can introduce favorable conformational constraints into drug candidates, potentially enhancing binding affinity and metabolic stability.[2] This document outlines key synthetic pathways for derivatizing this compound, focusing on the formation of novel amides and the transformation of the nitrile moiety. These derivatives are of significant interest, particularly in the development of enzyme inhibitors, such as the amidine-based nanomolar inhibitors of sphingosine kinase 1 (SphK1), an important target in cancer therapy.[1]

Synthetic Pathways Overview

This compound offers two primary reactive sites for derivatization: the carboxylic acid group and the nitrile group. The carboxylic acid can be readily converted into amides, esters, or other acid derivatives. The nitrile group can be hydrolyzed, reduced, or reacted with organometallic reagents to introduce further diversity.

G cluster_acid Carboxylic Acid Derivatization cluster_nitrile Nitrile Group Transformation start This compound amide Amide Derivatives start->amide Amide Coupling (e.g., HATU, SOCl₂) ester Ester Derivatives start->ester Esterification (e.g., Fischer) amine Aminomethyl Derivatives (via Reduction) start->amine Reduction (e.g., LiAlH₄, H₂/Catalyst) tetrazole Tetrazole Analogs (via [2+3] Cycloaddition) start->tetrazole Cycloaddition (e.g., NaN₃)

Figure 1: Key synthetic derivatization pathways from this compound.

Application 1: Synthesis of Novel Amide Derivatives

The most direct derivatization of this compound involves the formation of an amide bond. This is a cornerstone reaction in medicinal chemistry for building complex molecules and libraries for screening.[3] Amides can be synthesized by activating the carboxylic acid followed by reaction with a primary or secondary amine.[4] Common methods include the use of coupling agents or conversion to an acyl chloride intermediate.[4][5]

Protocol 1: General Procedure for Amide Synthesis via Acyl Chloride

This protocol describes a robust, one-pot synthesis of secondary and tertiary amides from this compound by activation with thionyl chloride (SOCl₂).[4]

Materials:

  • This compound (1 eq.)

  • Thionyl chloride (SOCl₂) (1.2 - 2.0 eq.)

  • Anhydrous Dichloromethane (DCM)

  • Desired primary or secondary amine (2.2 eq.) or (1.1 eq. amine + 1.1 eq. non-nucleophilic base like Triethylamine, TEA)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Experimental Workflow:

G start Start step1 1. Dissolve this compound in anhydrous DCM under N₂. start->step1 step2 2. Cool solution to 0°C (ice bath). step1->step2 step3 3. Add thionyl chloride (SOCl₂) dropwise. Allow to warm to RT and stir for 1-2h. step2->step3 step4 4. Cool solution back to 0°C. step3->step4 step5 5. Add amine (or amine/TEA mixture) dropwise. step4->step5 step6 6. Stir at RT until reaction completion (monitor by TLC/LC-MS). step5->step6 step7 7. Quench with sat. NaHCO₃ solution. step6->step7 step8 8. Extract with DCM, wash with brine, dry over MgSO₄. step7->step8 step9 9. Concentrate in vacuo and purify (chromatography/recrystallization). step8->step9 end End: Purified Amide Product step9->end

Figure 2: Workflow for the one-pot synthesis of amides from this compound.

Procedure:

  • To a stirred solution of this compound (1.0 eq.) in anhydrous DCM under an inert atmosphere (e.g., nitrogen), add thionyl chloride (1.2 eq.) dropwise at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 1-2 hours, or until the evolution of gas ceases. The formation of the intermediate acyl chloride can be monitored by IR spectroscopy (disappearance of the broad O-H stretch and appearance of the acyl chloride C=O stretch).

  • Cool the mixture back to 0 °C and slowly add a solution of the desired amine (2.2 eq.) in DCM. Alternatively, use the amine (1.1 eq.) along with a non-nucleophilic base such as triethylamine (1.1 eq.).

  • Stir the reaction mixture at room temperature and monitor its progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, carefully quench the reaction with a saturated aqueous solution of NaHCO₃.

  • Separate the organic layer, and extract the aqueous layer with DCM (2x).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography or recrystallization to yield the desired amide derivative.

Data Summary: Amide Coupling Methods

The choice of coupling agent and reaction conditions can be tailored to the specific amine used, especially for sensitive or sterically hindered substrates.

Coupling MethodActivating AgentBase (Typical)SolventTemp (°C)Yield RangeReference
Acyl ChlorideThionyl Chloride (SOCl₂)Amine (excess) or TEADCM, THF0 to RTGood to Excellent[4]
Peptide CouplingHATU, HOBt/EDCDIPEA, NMMDMF, DCM0 to RTExcellent[2]
EnzymaticCandida antarctica lipase B (CALB)NoneCPME60>90%[3]
Phosphonium-basedPNT (Phosphonitrilic Chloride)NMMDCM0 to 5Excellent[5]

Abbreviations: HATU: 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate; HOBt: Hydroxybenzotriazole; EDC: 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide; DIPEA: N,N-Diisopropylethylamine; NMM: N-Methylmorpholine; DMF: Dimethylformamide; CPME: Cyclopentyl methyl ether.

Application 2: Synthesis of 1-Aminocyclopropane-1-carboxylic Acid (ACC) Derivatives

Derivatives of 1-aminocyclopropane-1-carboxylic acid (ACC) are of significant biological interest due to their role as constrained amino acids and their activity as plant growth regulators.[6][7] While direct conversion of the nitrile in this compound to an amine is challenging without affecting the carboxylic acid, a common synthetic route involves the hydrolysis of the nitrile to an amide, followed by a Hofmann rearrangement, or starting from related precursors.[8] A more direct approach for related structures involves the reduction of the nitrile group.

Protocol 2: Conceptual Protocol for Nitrile Reduction

This conceptual protocol outlines the reduction of the nitrile group to a primary amine. Note that this reaction would likely require protection of the carboxylic acid group (e.g., as an ester) prior to reduction to prevent its reaction with the reducing agent.

Procedure Outline:

  • Protection: Convert this compound to its corresponding methyl or ethyl ester using standard esterification conditions (e.g., SOCl₂ in methanol).

  • Reduction: Dissolve the resulting ester in an anhydrous solvent like THF or diethyl ether. Add a powerful reducing agent such as Lithium Aluminum Hydride (LiAlH₄) portion-wise at 0 °C. The reaction is then typically stirred at room temperature or refluxed to completion.

  • Workup: The reaction is carefully quenched with water and aqueous base (e.g., NaOH) to precipitate aluminum salts, which are then filtered off.

  • Deprotection (if necessary): If the ester is not desired, it can be hydrolyzed back to the carboxylic acid under basic or acidic conditions to yield 1-(aminomethyl)cyclopropanecarboxylic acid.

This pathway opens access to a different class of derivatives where the nitrogen is not directly attached to the C1 position, providing a valuable structural isomer to the well-known ACC scaffold.[6][9]

References

Application Notes and Protocols: 1-Cyanocyclopropanecarboxylic Acid in Asymmetric Catalysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes detail the use of 1-cyanocyclopropanecarboxylic acid and its derivatives in asymmetric catalysis, focusing on enzymatic kinetic resolution as a key strategy for obtaining enantiomerically enriched chiral building blocks. Chiral cyclopropanes are significant structural motifs in numerous pharmaceuticals and bioactive molecules. The methods described herein provide a pathway to access optically pure this compound derivatives, which are valuable intermediates in drug discovery and development.

Enzymatic Kinetic Resolution of 1-Cyanocyclopropanecarbonitrile

Kinetic resolution using enzymes is a powerful technique for the separation of racemates. In the context of this compound, the enzymatic hydrolysis of a precursor, such as 1-cyanocyclopropanecarbonitrile, offers a green and highly selective method to obtain chiral intermediates. This approach relies on the differential rate of reaction of a chiral catalyst with the two enantiomers of a racemic substrate.

A notable example of a highly related transformation is the enantioselective microbial hydrolysis of cis-2-arylcyclopropanecarbonitriles by Rhodococcus sp.[1]. This bacterium possesses nitrile hydratase and amidase activity, which can selectively hydrolyze one enantiomer of the nitrile to the corresponding amide or carboxylic acid, leaving the other enantiomer of the nitrile unreacted. This strategy can be adapted for the kinetic resolution of 1-cyanocyclopropanecarbonitrile.

Experimental Protocol: Enzymatic Kinetic Resolution of (±)-1-Cyanocyclopropanecarbonitrile

This protocol is adapted from methodologies used for the kinetic resolution of related cyclopropanecarbonitriles.

Materials:

  • Racemic 1-cyanocyclopropanecarbonitrile

  • Whole cells of Rhodococcus sp. (e.g., AJ270) or a commercially available nitrile hydratase/amidase preparation

  • Phosphate buffer (e.g., 0.1 M, pH 7.0)

  • Ethyl acetate or other suitable organic solvent for extraction

  • Sodium sulfate (anhydrous)

  • Standard laboratory glassware and equipment (stirrer, centrifuge, etc.)

  • Chiral HPLC or GC for enantiomeric excess (ee) determination

Procedure:

  • Cultivation of Microorganism (if using whole cells): Cultivate Rhodococcus sp. in a suitable medium to induce the expression of nitrile hydratase and amidase enzymes.

  • Reaction Setup: In a temperature-controlled reaction vessel, suspend the whole cells or the enzyme preparation in the phosphate buffer.

  • Substrate Addition: Add racemic 1-cyanocyclopropanecarbonitrile to the enzyme suspension. The substrate concentration should be optimized to avoid enzyme inhibition.

  • Incubation: Incubate the reaction mixture at a controlled temperature (e.g., 30°C) with gentle agitation.

  • Monitoring the Reaction: Monitor the progress of the reaction by periodically taking samples and analyzing the conversion and enantiomeric excess of the remaining nitrile and the formed product (amide or acid) using chiral chromatography.

  • Work-up: Once the desired conversion (typically close to 50%) and enantiomeric excess are reached, terminate the reaction by centrifuging to remove the cells or enzyme.

  • Extraction: Extract the supernatant or filtrate with an organic solvent (e.g., ethyl acetate).

  • Isolation and Purification:

    • Unreacted Nitrile: The organic layer will contain the unreacted, enantiomerically enriched 1-cyanocyclopropanecarbonitrile. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography.

    • Product (Amide/Acid): The aqueous layer will contain the enantiomerically enriched 1-cyanocyclopropanecarboxamide or this compound. Acidify the aqueous layer (if the product is the acid) and extract with a suitable organic solvent. Dry, concentrate, and purify as needed.

  • Characterization: Determine the yield, enantiomeric excess, and absolute configuration of the products and unreacted starting material.

Expected Quantitative Data

The following table is a hypothetical representation of expected results based on literature for analogous reactions.

SubstrateBiocatalystProductConversion (%)ee (Substrate) (%)ee (Product) (%)
(±)-1-CyanocyclopropanecarbonitrileRhodococcus sp.(+)-1-Cyanocyclopropanecarboxamide/acid~50>99>99
(±)-Methyl 1-cyanocyclopropanecarboxylateLipase (e.g., CAL-B)(+)-1-Cyanocyclopropanecarboxylic acid~50>99>99

Organocatalytic Asymmetric Synthesis of Cyanocyclopropane Derivatives

While direct asymmetric catalysis on this compound is not extensively documented, organocatalysis provides powerful methods for the asymmetric synthesis of highly functionalized cyclopropanes containing a cyano group. These methods often involve the reaction of a Michael acceptor with a nucleophile in the presence of a chiral organocatalyst.

A relevant example is the asymmetric cyclopropanation of conjugated cyanosulfones with α-substituted isocyanoacetates catalyzed by a novel cupreine organocatalyst, which yields highly functionalized cyclopropanes with a quaternary center and a cyano group in high enantioselectivities (up to 96% ee)[2].

Illustrative Reaction Scheme

While not a direct application of this compound as a starting material, this illustrates the synthesis of a related chiral cyanocyclopropane.

G cluster_0 Asymmetric Organocatalytic Cyclopropanation Reactant1 Conjugated Cyanosulfone Product Enantioenriched Cyanocyclopropane Reactant1->Product Reactant2 α-Substituted Isocyanoacetate Reactant2->Product Catalyst Chiral Organocatalyst (e.g., Cupreine derivative) Catalyst->Product

Caption: Asymmetric synthesis of a cyanocyclopropane derivative.

General Experimental Protocol for Organocatalytic Asymmetric Cyclopropanation

This is a generalized protocol based on similar reported reactions.

Materials:

  • Conjugated cyano-alkene (Michael acceptor)

  • A suitable nucleophile (e.g., a malonate derivative)

  • Chiral organocatalyst (e.g., a cinchona alkaloid derivative or a chiral amine)

  • Anhydrous solvent (e.g., toluene, dichloromethane)

  • Inert atmosphere (e.g., nitrogen or argon)

  • Standard laboratory glassware for anhydrous reactions

Procedure:

  • Reaction Setup: To an oven-dried reaction flask under an inert atmosphere, add the chiral organocatalyst.

  • Reagent Addition: Dissolve the catalyst in the anhydrous solvent and then add the Michael acceptor.

  • Initiation: Add the nucleophile to the reaction mixture.

  • Reaction: Stir the reaction mixture at the specified temperature until the reaction is complete (monitored by TLC or LC-MS).

  • Quenching: Quench the reaction with a suitable reagent (e.g., saturated ammonium chloride solution).

  • Work-up and Extraction: Extract the aqueous layer with an organic solvent. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.

  • Analysis: Determine the yield, diastereomeric ratio (dr), and enantiomeric excess (ee) of the product by NMR spectroscopy and chiral HPLC.

Representative Data from a Related Asymmetric Cyclopropanation

The following table summarizes data from the organocatalytic asymmetric cyclopropanation of conjugated cyanosulfones.

Michael AcceptorNucleophileCatalyst (mol%)SolventTemp (°C)Yield (%)dree (%)
Aryl CyanosulfoneIsocyanoacetate derivative10TolueneRT85-95>20:190-96

Logical Workflow for Chiral this compound Synthesis

The following diagram illustrates a logical workflow for obtaining enantiomerically pure this compound, starting from a racemic precursor and employing enzymatic kinetic resolution.

G Start Racemic (±)-1-Cyanocyclopropanecarbonitrile Step1 Enzymatic Kinetic Resolution (e.g., Rhodococcus sp.) Start->Step1 Intermediate1 Enantioenriched (S)-1-Cyanocyclopropanecarbonitrile Step1->Intermediate1 Intermediate2 Enantioenriched (R)-1-Cyanocyclopropanecarboxamide Step1->Intermediate2 Step2 Chemical Hydrolysis (Acid or Base) Intermediate1->Step2 Step3 Chemical Hydrolysis (Acid or Base) Intermediate2->Step3 Product1 Enantiopure (S)-1-Cyanocyclopropanecarboxylic Acid Step2->Product1 Product2 Enantiopure (R)-1-Cyanocyclopropanecarboxylic Acid Step3->Product2

Caption: Workflow for enantiopure this compound.

These protocols and notes provide a foundational understanding for researchers to explore the asymmetric synthesis and application of this compound and its derivatives. The enzymatic kinetic resolution of a nitrile or ester precursor stands out as a highly effective and experimentally accessible method for obtaining these valuable chiral building blocks. Further research into direct asymmetric catalytic methods will undoubtedly expand the synthetic utility of this important class of molecules.

References

Application Notes and Protocols: Reaction Kinetics of 1-Cyanocyclopropanecarboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Cyanocyclopropanecarboxylic acid is a unique molecule combining a nitrile and a carboxylic acid functional group on a strained cyclopropane ring. While specific kinetic data for its reactions are not extensively available in the literature, its structural motifs suggest reactivity profiles relevant to both synthetic chemistry and biochemistry. The nitrile group can undergo hydrolysis to a carboxylic acid, and the cyclopropane ring can influence the reactivity of adjacent functional groups and play a role in interactions with biological macromolecules. This document provides an overview of the expected reaction kinetics, detailed protocols for studying these reactions, and insights into the biological context of related cyclopropane-containing molecules.

Chemical Reactivity and Kinetics: Hydrolysis

The primary reaction of interest for the nitrile group of this compound is hydrolysis, which converts the nitrile to a carboxylic acid, ultimately yielding cyclopropane-1,1-dicarboxylic acid. This reaction can be catalyzed by either acid or base.[1][2] The general mechanism involves the initial conversion of the nitrile to an amide intermediate, which is then further hydrolyzed.[3][4]

Acid-Catalyzed Hydrolysis

Under acidic conditions, the nitrile nitrogen is protonated, which increases the electrophilicity of the nitrile carbon, making it susceptible to nucleophilic attack by water.[2][4] The reaction proceeds through an imidic acid intermediate, which tautomerizes to an amide. The amide is then hydrolyzed to the carboxylic acid and an ammonium ion.[3]

Base-Catalyzed Hydrolysis

In the presence of a strong base, the hydroxide ion directly attacks the electrophilic nitrile carbon.[2] This is followed by protonation to form an imidic acid, which then tautomerizes to an amide. Subsequent hydrolysis of the amide yields a carboxylate salt and ammonia.[1]

Due to a lack of specific studies on this compound, the following table presents hydrolysis rate constants for other nitriles to provide a general context for the reaction kinetics. It is important to note that the strained cyclopropane ring and the presence of the carboxylic acid group will influence the actual rate constants for the target molecule.

CompoundConditionRate Constant (M⁻¹ hr⁻¹)Half-life (pH 7, 25°C)Reference
MalononitrileNeutral4.2 x 10⁻² (hr⁻¹)21 days[5]
AcetonitrileNeutral<5.8 x 10⁻³ (hr⁻¹)>130,000 years[5]
AcrylonitrileBase-catalyzed6.1 x 10⁻¹1220 years[5]

Biological Relevance: Analogy to Ethylene Biosynthesis

While there is no direct evidence of this compound's involvement in major signaling pathways, its structural analog, 1-aminocyclopropane-1-carboxylic acid (ACC), is a key intermediate in the biosynthesis of ethylene, a crucial plant hormone.[6][7] Ethylene regulates a wide range of developmental processes, including fruit ripening, senescence, and stress responses.[8] The study of the enzymes involved in the ACC pathway, ACC synthase (ACS) and ACC oxidase (ACO), provides valuable kinetic data for reactions involving cyclopropane rings in a biological context.

Ethylene Biosynthesis Pathway

The biosynthesis of ethylene begins with the conversion of S-adenosyl-L-methionine (SAM) to ACC by the enzyme ACC synthase.[6] ACC is then oxidized by ACC oxidase to produce ethylene, cyanide, and carbon dioxide.[9]

Ethylene_Biosynthesis SAM S-Adenosyl-L-methionine ACC 1-Aminocyclopropane- 1-carboxylic acid (ACC) SAM->ACC ACC Synthase (ACS) Ethylene Ethylene ACC->Ethylene ACC Oxidase (ACO)

Figure 1: Simplified ethylene biosynthesis pathway.

Enzyme Kinetics of ACC Synthase and ACC Oxidase

The following tables summarize key kinetic parameters for ACC synthase and ACC oxidase. This data is presented to illustrate the reaction kinetics of enzymes acting on a cyclopropane-containing substrate.

Table 1: Kinetic Parameters for ACC Synthase (ACS) Inhibition

InhibitorEnzyme SourceInhibition TypeKᵢ (nM)Reference
Aminoethoxyvinylglycine (AVG)Recombinant Arabidopsis ACS5-15 ± 3.5[10]
Compound 7303Recombinant Arabidopsis ACS5Uncompetitive23.5 ± 1.5[10]

Table 2: Kinetic Parameters for ACC Oxidase (ACO) Activity

Enzyme IsoformKₘ for ACC (µM)Vₘₐₓ (relative)Reference
Recombinant Arabidopsis ACO1HighHigh[11]
Recombinant Arabidopsis ACO2LowLow[11]

Experimental Protocols

The following are detailed protocols that can be adapted to study the reaction kinetics of this compound.

Protocol for Monitoring Nitrile Hydrolysis by HPLC

This protocol describes a general method for monitoring the hydrolysis of a nitrile to a carboxylic acid using High-Performance Liquid Chromatography (HPLC).

Objective: To determine the rate of hydrolysis of this compound under acidic or basic conditions.

Materials:

  • This compound

  • Hydrochloric acid (HCl) or Sodium hydroxide (NaOH) solution of known concentration

  • HPLC grade water and acetonitrile

  • HPLC system with a UV detector and a suitable C18 column

  • Thermostatted reaction vessel

  • Autosampler vials

  • Quenching solution (e.g., a buffer to neutralize the reaction)

Procedure:

  • Preparation of Standards: Prepare stock solutions of this compound and the expected product, cyclopropane-1,1-dicarboxylic acid, in the mobile phase. Create a series of dilutions to generate a calibration curve.

  • Reaction Setup: In a thermostatted reaction vessel, dissolve a known amount of this compound in a known volume of either the acidic or basic solution. Start a timer immediately upon mixing.

  • Sampling: At regular time intervals, withdraw a small aliquot of the reaction mixture.

  • Quenching: Immediately quench the reaction by diluting the aliquot in a pre-filled autosampler vial containing a quenching solution to stop the hydrolysis.

  • HPLC Analysis: Inject the quenched samples onto the HPLC system. Use a suitable mobile phase (e.g., a gradient of acetonitrile and water with a small amount of acid like formic acid for good peak shape) to separate the reactant and product.

  • Data Analysis: Integrate the peak areas of the reactant and product at each time point. Use the calibration curves to determine their concentrations. Plot the concentration of the reactant versus time to determine the reaction order and rate constant.

HPLC_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Standards Prepare Standards HPLC HPLC Analysis Standards->HPLC Reaction Set up Reaction Sampling Take Time-point Samples Reaction->Sampling Quenching Quench Reaction Sampling->Quenching Quenching->HPLC Data Data Processing & Kinetics HPLC->Data

Figure 2: Workflow for HPLC-based kinetic analysis.

Protocol for Product Identification by GC-MS

This protocol is for the identification and quantification of the products of the hydrolysis reaction using Gas Chromatography-Mass Spectrometry (GC-MS), which often requires derivatization of the carboxylic acids.

Objective: To confirm the identity of the hydrolysis product and quantify its formation.

Materials:

  • Reaction mixture aliquots (from the hydrolysis experiment)

  • Derivatization agent (e.g., methanolic HCl for methylation)

  • Extraction solvent (e.g., diethyl ether or ethyl acetate)

  • Drying agent (e.g., anhydrous sodium sulfate)

  • GC-MS system with a suitable capillary column

Procedure:

  • Sample Preparation: Take an aliquot of the quenched reaction mixture and acidify it if the reaction was run under basic conditions.

  • Extraction: Extract the organic components from the aqueous solution using an appropriate solvent.

  • Drying: Dry the organic extract over an anhydrous drying agent.

  • Derivatization: Remove the solvent and add the derivatization agent to the residue. Heat the mixture as required to complete the derivatization (e.g., converting carboxylic acids to their more volatile methyl esters).

  • GC-MS Analysis: Inject the derivatized sample into the GC-MS. The gas chromatograph will separate the components, and the mass spectrometer will provide mass spectra for identification.

  • Data Analysis: Compare the mass spectrum of the product peak with a known standard or a spectral library to confirm its identity. Use an internal standard for quantitative analysis.

Protocol for Real-time Kinetic Analysis by NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy can be used to monitor the reaction in real-time without the need for quenching.[12][13][14][15]

Objective: To continuously monitor the concentrations of reactant and product during hydrolysis.

Materials:

  • This compound

  • Deuterated solvent (e.g., D₂O) with acid or base

  • NMR spectrometer

  • NMR tubes

Procedure:

  • Sample Preparation: Dissolve a known concentration of this compound in the deuterated solvent containing the acid or base catalyst directly in an NMR tube.

  • NMR Acquisition: Quickly place the NMR tube in the spectrometer, which is pre-set to the desired reaction temperature. Acquire spectra at regular time intervals.

  • Data Analysis: Integrate the signals corresponding to specific protons on the reactant and product molecules. The change in the integral values over time will be proportional to the change in concentration, allowing for the determination of kinetic parameters.

Conclusion

While direct kinetic data for this compound is sparse, this document provides a framework for understanding and investigating its reaction kinetics based on the established chemistry of nitriles and the biological relevance of analogous cyclopropane-containing molecules. The provided protocols offer robust methods for researchers to generate specific kinetic data for this interesting molecule, which will be valuable for applications in synthetic chemistry, drug development, and biochemistry.

References

Application Notes and Protocols: 1-Cyanocyclopropanecarboxylic Acid in the Synthesis of Bioactive Sphingosine Kinase 1 Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes detail the use of 1-cyanocyclopropanecarboxylic acid as a key building block in the synthesis of potent and selective amidine-based inhibitors of Sphingosine Kinase 1 (SphK1). SphK1 is a critical enzyme in the sphingolipid signaling pathway and is a validated target for therapeutic intervention in cancer and inflammatory diseases. The unique strained ring system of the cyclopropane moiety, introduced via this compound, is pivotal in achieving high potency and selectivity for these inhibitors.

Introduction to Sphingosine Kinase 1 (SphK1) Inhibition

Sphingosine kinase 1 (SphK1) is an enzyme that catalyzes the phosphorylation of the pro-apoptotic lipid sphingosine to the pro-survival lipid sphingosine-1-phosphate (S1P).[1][2] Overexpression of SphK1 is implicated in various cancers, promoting tumor growth, angiogenesis, and resistance to therapy.[1][2] S1P, the product of SphK1, is a potent signaling molecule that acts through a family of G protein-coupled receptors (S1PRs) to regulate cell survival, proliferation, migration, and inflammation.[1][3][4] Therefore, the inhibition of SphK1 presents a promising strategy for the development of novel anticancer and anti-inflammatory agents.

This compound: A Versatile Building Block

This compound is a valuable synthetic intermediate that incorporates a cyclopropane ring, a motif known to impart unique conformational constraints and metabolic stability to bioactive molecules. In the context of SphK1 inhibitors, the cyclopropylamidine moiety derived from this compound serves as a key pharmacophore, mimicking the protonated amine of the natural substrate, sphingosine, and forming crucial interactions within the enzyme's active site.

Quantitative Data Summary

The following table summarizes the in vitro inhibitory activity of representative amidine-based SphK1 inhibitors synthesized using a cyclopropane precursor. The data is extracted from the seminal work by Kennedy et al. (2011) in the Journal of Medicinal Chemistry.[1]

Compound IDStructureSphK1 Ki (nM)SphK2 Ki (nM)Selectivity (SphK2/SphK1)
19a Cyclohexylmethoxy decyl cyclopropylamidine11051700470
36a (S)-proline headed dodecyl cyclopropylamidine75>10000>133
40 Non-aryl (S)-proline headed cyclopropylamidine130>10000>77
56 Oxazole-linked cyclopropylamidine478500180

Experimental Protocols

The following protocols are adapted from the peer-reviewed literature and provide a general methodology for the synthesis of amidine-based SphK1 inhibitors from a cyclopropane precursor.[1]

Protocol 1: Synthesis of Cyclopropyl Nitrile Intermediate

This protocol describes the conversion of a terminal olefin to a primary azide, followed by Staudinger ligation to form the crucial nitrile intermediate.

Materials:

  • Ether with terminal olefin (e.g., 1-(dec-9-enyloxy)methyl)cyclohexane)

  • Borane-tetrahydrofuran complex (BH3•THF)

  • Sodium hydroxide (NaOH)

  • Hydrogen peroxide (H2O2)

  • Methanesulfonyl chloride (MsCl)

  • Triethylamine (TEA)

  • Sodium azide (NaN3)

  • Triphenylphosphine (PPh3)

  • This compound

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • Hydroxybenzotriazole (HOBt)

  • Dichloromethane (DCM)

  • Dimethylformamide (DMF)

Procedure:

  • Hydroboration/Oxidation: To a solution of the ether with a terminal olefin (1.0 eq) in THF, add BH3•THF (1.1 eq) at 0 °C. Allow the reaction to warm to room temperature and stir for 2 hours. Cool the reaction to 0 °C and slowly add a solution of NaOH (3M) and H2O2 (30%). Stir for 1 hour. Extract the product with ethyl acetate, dry over sodium sulfate, and concentrate under reduced pressure to yield the primary alcohol.

  • Mesylation: To a solution of the primary alcohol (1.0 eq) and TEA (1.5 eq) in DCM at 0 °C, add MsCl (1.2 eq) dropwise. Stir for 30 minutes. Wash the reaction with water and brine, dry over sodium sulfate, and concentrate to give the mesylate.

  • Azidation: Dissolve the mesylate (1.0 eq) in DMF and add NaN3 (3.0 eq). Heat the reaction to 80 °C and stir for 4 hours. Cool to room temperature and extract the product with ethyl acetate. Wash with water and brine, dry over sodium sulfate, and concentrate to yield the primary azide.

  • Staudinger Ligation: To a solution of the primary azide (1.0 eq) in THF, add PPh3 (1.1 eq). Stir at room temperature for 1 hour. Add a solution of this compound (1.2 eq), EDC (1.5 eq), and HOBt (1.5 eq) in DCM. Stir at room temperature overnight. Purify the resulting nitrile by column chromatography.

Protocol 2: Formation of the Amidine Pharmacophore

This protocol outlines the conversion of the nitrile intermediate to the final amidine product.

Materials:

  • Cyclopropyl nitrile intermediate from Protocol 1

  • Hydrogen sulfide (H2S) gas

  • Pyridine

  • Methyl iodide (MeI)

  • Ammonium acetate

  • Methanol

Procedure:

  • Thioamide Formation: Bubble H2S gas through a solution of the nitrile intermediate (1.0 eq) in pyridine at room temperature for 48 hours. Concentrate the reaction mixture under reduced pressure and purify by column chromatography to yield the thioamide.

  • Thioimidate Formation: To a solution of the thioamide (1.0 eq) in acetone at 0 °C, add MeI (5.0 eq). Stir for 4 hours at room temperature. Concentrate under reduced pressure to give the crude thioimidate.

  • Amidine Synthesis: Dissolve the crude thioimidate in methanol and add ammonium acetate (10 eq). Reflux the mixture for 4 hours. Cool to room temperature, concentrate, and purify by column chromatography to yield the final amidine inhibitor.

Visualizations

Sphingosine Kinase 1 (SphK1) Signaling Pathway

SphK1_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol Growth_Factors Growth Factors (EGF, VEGF, PDGF) RTK Receptor Tyrosine Kinase (RTK) SphK1_cyto SphK1 (inactive) RTK->SphK1_cyto activates SphK1_mem SphK1 (activated) S1PR S1P Receptors (S1P₁₋₅) G_protein G Proteins S1PR->G_protein activates Downstream_Signaling Downstream Signaling (e.g., Ras/ERK, PI3K/Akt) G_protein->Downstream_Signaling activates SphK1_cyto->SphK1_mem translocates Sphingosine Sphingosine S1P Sphingosine-1-Phosphate (S1P) Sphingosine->S1P phosphorylates SphK1_mem S1P->S1PR binds (autocrine/ paracrine) Proliferation Cell Proliferation & Survival Downstream_Signaling->Proliferation Migration Cell Migration Downstream_Signaling->Migration Angiogenesis Angiogenesis Downstream_Signaling->Angiogenesis Inflammation Inflammation Downstream_Signaling->Inflammation Inhibitor Cyclopropylamidine Inhibitor Inhibitor->SphK1_mem inhibits Synthesis_Workflow Step1 Hydroboration/ Oxidation Intermediate1 Primary Alcohol Step1->Intermediate1 Step2 Mesylation Intermediate1->Step2 Intermediate2 Mesylate Step2->Intermediate2 Step3 Azidation Intermediate2->Step3 Intermediate3 Primary Azide Step3->Intermediate3 Step4 Staudinger Ligation with This compound Intermediate3->Step4 Intermediate4 Cyclopropyl Nitrile Step4->Intermediate4 Step5 Thioamide Formation Intermediate4->Step5 Intermediate5 Thioamide Step5->Intermediate5 Step6 Thioimidate Formation Intermediate5->Step6 Intermediate6 Thioimidate Step6->Intermediate6 Step7 Amidine Formation Intermediate6->Step7 End Final Amidine Inhibitor Step7->End

References

Application Notes and Protocols: Esterification of 1-Cyanocyclopropanecarboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed protocols for the synthesis of various esters of 1-cyanocyclopropanecarboxylic acid, a valuable building block in the development of novel therapeutics. The protocols outlined below are based on established esterification methodologies, including the classic Fischer esterification and a carbodiimide-mediated coupling reaction, offering flexibility in substrate scope and reaction conditions.

Introduction

This compound is a rigid scaffold that can introduce unique conformational constraints into bioactive molecules. Its esters are key intermediates in the synthesis of a wide range of compounds, including enzyme inhibitors and receptor modulators. The choice of esterification method can be critical, depending on the properties of the alcohol and the desired scale of the reaction. This note details two robust and widely applicable protocols.

Data Presentation

The following tables summarize typical quantitative data expected for the esterification of this compound using the described protocols. These values are representative and may vary based on the specific alcohol used and reaction scale.

Table 1: Fischer Esterification of this compound with Various Alcohols

EntryAlcoholCatalyst (mol%)Reaction Time (h)Temperature (°C)Yield (%)
1MethanolH₂SO₄ (5)126585-95
2EthanolH₂SO₄ (5)167880-90
3IsopropanolH₂SO₄ (5)248270-80
4n-ButanolH₂SO₄ (5)209582-92

Table 2: DCC/DMAP Mediated Esterification of this compound

EntryAlcoholDCC (equiv)DMAP (mol%)Reaction Time (h)Temperature (°C)Yield (%)
1Benzyl Alcohol1.11062590-98
2tert-Butanol1.210122565-75
3Propargyl Alcohol1.11052588-96
4Ethylene Glycol Monomethyl Ether1.11062585-93

Experimental Protocols

Protocol 1: Fischer Esterification (Acid-Catalyzed)

This method is a cost-effective and straightforward procedure suitable for simple primary and secondary alcohols.[1][2] The alcohol is typically used in excess as the solvent to drive the equilibrium towards the ester product.

Materials:

  • This compound

  • Alcohol (e.g., Methanol, Ethanol)

  • Concentrated Sulfuric Acid (H₂SO₄) or p-Toluenesulfonic acid (TsOH)

  • Saturated Sodium Bicarbonate Solution (NaHCO₃)

  • Brine (Saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Organic Solvent for extraction (e.g., Ethyl Acetate, Dichloromethane)

Procedure:

  • To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add this compound (1.0 equiv).

  • Add the desired alcohol, which will also serve as the solvent (at least 10 equivalents, or as the reaction solvent).

  • Carefully add the acid catalyst (e.g., concentrated H₂SO₄, 5 mol%) to the stirring mixture.

  • Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, allow the mixture to cool to room temperature.

  • Carefully neutralize the excess acid by slowly adding saturated sodium bicarbonate solution until effervescence ceases.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate, 3 x 50 mL).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude ester.

  • Purify the crude product by column chromatography on silica gel or by distillation if applicable.

Protocol 2: Dicyclohexylcarbodiimide (DCC) and 4-Dimethylaminopyridine (DMAP) Mediated Esterification

This protocol is highly efficient for a broader range of alcohols, including those that are more sterically hindered or acid-sensitive.[3][4] The reaction proceeds under mild, room temperature conditions.

Materials:

  • This compound

  • Alcohol

  • N,N'-Dicyclohexylcarbodiimide (DCC)

  • 4-Dimethylaminopyridine (DMAP)

  • Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)

  • 0.5 N Hydrochloric Acid (HCl)

  • Saturated Sodium Bicarbonate Solution (NaHCO₃)

  • Brine (Saturated NaCl solution)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

  • Dissolve this compound (1.0 equiv), the alcohol (1.1 equiv), and DMAP (0.1 equiv) in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the solution to 0 °C in an ice bath.

  • Add a solution of DCC (1.1 equiv) in anhydrous DCM dropwise to the cooled mixture.

  • Stir the reaction at 0 °C for 30 minutes and then allow it to warm to room temperature.

  • Monitor the reaction by TLC or LC-MS. The formation of a white precipitate (dicyclohexylurea, DCU) will be observed.

  • Upon completion, filter off the DCU precipitate and wash the solid with a small amount of DCM.

  • Transfer the filtrate to a separatory funnel and wash sequentially with 0.5 N HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude ester by column chromatography on silica gel to remove any residual DCU and other impurities.

Visualizations

Fischer_Esterification_Workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Workup cluster_purification Purification start 1. Combine Acid and Alcohol add_catalyst 2. Add Acid Catalyst (H₂SO₄) start->add_catalyst reflux 3. Heat to Reflux add_catalyst->reflux monitor 4. Monitor by TLC/LC-MS reflux->monitor cool 5. Cool to RT monitor->cool Reaction Complete neutralize 6. Neutralize with NaHCO₃ cool->neutralize extract 7. Extract with Organic Solvent neutralize->extract wash_dry 8. Wash and Dry extract->wash_dry concentrate 9. Concentrate wash_dry->concentrate purify 10. Purify (Chromatography/Distillation) concentrate->purify product Final Ester Product purify->product

Caption: Workflow for Fischer Esterification.

DCC_DMAP_Esterification_Workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Workup cluster_purification Purification start 1. Combine Acid, Alcohol, DMAP in DCM cool_zero 2. Cool to 0 °C start->cool_zero add_dcc 3. Add DCC Solution cool_zero->add_dcc stir_zero 4. Stir at 0 °C add_dcc->stir_zero warm_rt 5. Warm to RT and Stir stir_zero->warm_rt monitor 6. Monitor by TLC/LC-MS warm_rt->monitor filter_dcu 7. Filter DCU Precipitate monitor->filter_dcu Reaction Complete wash_filtrate 8. Wash Filtrate (HCl, NaHCO₃, Brine) filter_dcu->wash_filtrate dry 9. Dry Organic Layer wash_filtrate->dry concentrate 10. Concentrate dry->concentrate purify 11. Purify (Chromatography) concentrate->purify product Final Ester Product purify->product

Caption: Workflow for DCC/DMAP Mediated Esterification.

References

Application Notes and Protocols: Functionalization of the Cyano Group in 1-Cyanocyclopropanecarboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the chemical functionalization of the cyano group in 1-cyanocyclopropanecarboxylic acid. This versatile building block is of significant interest in medicinal chemistry and drug discovery due to the unique conformational constraints imposed by the cyclopropane ring and the synthetic utility of the cyano and carboxylic acid moieties. The following protocols detail key transformations of the cyano group into a carboxylic acid, a primary amine, and a tetrazole, expanding the molecular diversity accessible from this starting material.

Key Functionalizations of this compound

The cyano group of this compound can undergo several important transformations, providing access to a range of valuable derivatives.

Starting MaterialTransformationProductReagentsTypical Yield
This compoundHydrolysisCyclopropane-1,1-dicarboxylic acidNaOH (aq), then H₂SO₄74-79% (for a similar substrate)[1]
This compoundReduction to Amine1-(Aminomethyl)cyclopropanecarboxylic acidLithium aluminum hydride (LiAlH₄)Not specified
This compoundReduction to Aldehyde1-Formylcyclopropanecarboxylic acidDiisobutylaluminium hydride (DIBAL-H)Not specified
This compoundTetrazole Formation1-(2H-Tetrazol-5-yl)cyclopropanecarboxylic acidSodium azide (NaN₃), Zinc chloride (ZnCl₂)Not specified

Experimental Protocols

Hydrolysis of the Cyano Group to a Carboxylic Acid

This protocol describes the conversion of the cyano group to a carboxylic acid, yielding cyclopropane-1,1-dicarboxylic acid. The procedure is adapted from a similar hydrolysis of cyclopropyl cyanide.[1]

Protocol:

  • In a three-necked round-bottom flask equipped with a reflux condenser and a dropping funnel, place this compound (1.0 eq).

  • Add a 50% aqueous solution of sodium hydroxide (NaOH) (excess).

  • Heat the mixture to reflux.

  • After an initial period of reflux, add water portion-wise to complete the hydrolysis of the cyano group. The disappearance of the oily layer of the nitrile indicates the completion of the reaction.

  • Cool the reaction mixture in an ice bath.

  • Carefully acidify the cooled solution with concentrated sulfuric acid (H₂SO₄) pre-mixed with crushed ice, maintaining the temperature below 25°C.

  • Extract the aqueous layer with a suitable organic solvent, such as ether.

  • Combine the organic extracts, dry over anhydrous magnesium sulfate (MgSO₄), and filter.

  • Remove the solvent under reduced pressure. The resulting crude cyclopropane-1,1-dicarboxylic acid can be purified by recrystallization. A yield of 66-73% has been reported for the direct synthesis of cyclopropane-1,1-dicarboxylic acid from diethyl malonate.[2]

Logical Workflow for Hydrolysis:

hydrolysis_workflow start Start: this compound reflux Reflux with aq. NaOH start->reflux hydrolysis Complete Hydrolysis (add H₂O) reflux->hydrolysis cool Cooling (Ice Bath) hydrolysis->cool acidify Acidification (conc. H₂SO₄) cool->acidify extract Extraction (Ether) acidify->extract dry Drying (MgSO₄) extract->dry evaporate Solvent Evaporation dry->evaporate purify Purification (Recrystallization) evaporate->purify end Product: Cyclopropane-1,1-dicarboxylic acid purify->end

Workflow for the hydrolysis of this compound.
Reduction of the Cyano Group to a Primary Amine

This protocol outlines the reduction of the cyano group to a primary amine, yielding 1-(aminomethyl)cyclopropanecarboxylic acid, using lithium aluminum hydride (LiAlH₄).

Protocol:

  • In a flame-dried, three-necked round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend LiAlH₄ (excess, typically 2-3 eq.) in anhydrous tetrahydrofuran (THF).

  • Cool the suspension to 0°C using an ice bath.

  • Dissolve this compound (1.0 eq) in anhydrous THF in a separate flask.

  • Slowly add the solution of this compound to the LiAlH₄ suspension via a dropping funnel, maintaining the temperature at 0°C. Note: The carboxylic acid will react with LiAlH₄ to produce hydrogen gas.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for several hours until the reaction is complete (monitored by TLC or LC-MS).

  • Cool the reaction mixture to 0°C and quench the excess LiAlH₄ by the sequential and careful dropwise addition of water, followed by 15% aqueous NaOH, and then more water (Fieser workup).

  • Filter the resulting aluminum salts and wash the filter cake with THF.

  • Combine the filtrate and washings, and remove the solvent under reduced pressure to yield the crude 1-(aminomethyl)cyclopropanecarboxylic acid.

  • The product can be purified by crystallization or ion-exchange chromatography.

Reaction Pathway for Reduction to Amine:

reduction_amine_pathway reactant This compound product 1-(Aminomethyl)cyclopropanecarboxylic acid reactant->product Reduction reagent 1. LiAlH₄, THF 2. H₂O workup

Reduction of the cyano group to a primary amine.
Reduction of the Cyano Group to an Aldehyde

This protocol details the partial reduction of the cyano group to an aldehyde, yielding 1-formylcyclopropanecarboxylic acid, using diisobutylaluminium hydride (DIBAL-H). This reaction is highly temperature-sensitive.

Protocol:

  • In a flame-dried, three-necked round-bottom flask under an inert atmosphere, dissolve this compound (1.0 eq) in anhydrous toluene or dichloromethane (DCM).

  • Cool the solution to -78°C using a dry ice/acetone bath.

  • Slowly add a solution of DIBAL-H in toluene or hexanes (1.0-1.2 eq) dropwise, maintaining the temperature at -78°C.

  • Stir the reaction mixture at -78°C for 2-4 hours.

  • Quench the reaction at -78°C by the slow addition of methanol.

  • Allow the mixture to warm to room temperature and then add an aqueous solution of Rochelle's salt (potassium sodium tartrate) and stir vigorously until two clear layers form.

  • Separate the organic layer, and extract the aqueous layer with DCM.

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.

  • Remove the solvent under reduced pressure to obtain the crude 1-formylcyclopropanecarboxylic acid. The product is often used in the next step without extensive purification due to the potential for instability.

Reaction Pathway for Reduction to Aldehyde:

reduction_aldehyde_pathway reactant This compound product 1-Formylcyclopropanecarboxylic acid reactant->product Partial Reduction reagent 1. DIBAL-H, Toluene, -78°C 2. Workup

Partial reduction of the cyano group to an aldehyde.
Conversion of the Cyano Group to a Tetrazole

This protocol describes the [2+3] cycloaddition of an azide to the nitrile, forming a tetrazole ring. This transformation is valuable in medicinal chemistry as the tetrazole group is a well-known bioisostere for the carboxylic acid group.

Protocol:

  • In a round-bottom flask, combine this compound (1.0 eq), sodium azide (NaN₃, 1.5-3.0 eq), and zinc chloride (ZnCl₂, 1.0-1.5 eq) in N,N-dimethylformamide (DMF) or toluene.

  • Heat the reaction mixture to 100-120°C and stir for 12-24 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • After completion, cool the reaction mixture to room temperature.

  • Carefully add dilute hydrochloric acid (HCl) to quench the reaction and protonate the tetrazole.

  • Extract the product with a suitable organic solvent, such as ethyl acetate.

  • Wash the combined organic layers with water and brine, then dry over anhydrous Na₂SO₄, and filter.

  • Remove the solvent under reduced pressure. The crude 1-(2H-tetrazol-5-yl)cyclopropanecarboxylic acid can be purified by recrystallization or column chromatography.

Reaction Pathway for Tetrazole Formation:

tetrazole_formation_pathway reactant This compound product 1-(2H-Tetrazol-5-yl)cyclopropanecarboxylic acid reactant->product [2+3] Cycloaddition reagent NaN₃, ZnCl₂ DMF, 120°C

Formation of a tetrazole from the cyano group.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 1-Cyanocyclopropanecarboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of 1-Cyanocyclopropanecarboxylic acid synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the most common and high-yielding method for synthesizing this compound?

A1: The most widely cited high-yielding method is the phase-transfer catalyzed (PTC) reaction of ethyl cyanoacetate with 1,2-dibromoethane. This one-pot reaction utilizes a phase-transfer catalyst, such as triethylbenzylammonium chloride, in the presence of a strong base like 50% aqueous sodium hydroxide. This method has been reported to produce this compound in yields as high as 86%.[1]

Q2: What is the role of a phase-transfer catalyst in this synthesis?

A2: A phase-transfer catalyst is crucial for facilitating the reaction between reactants that are in different immiscible phases (in this case, the aqueous sodium hydroxide solution and the organic phase containing ethyl cyanoacetate and 1,2-dibromoethane). The catalyst, typically a quaternary ammonium salt, transports the deprotonated ethyl cyanoacetate (anion) from the aqueous phase to the organic phase, where it can then react with 1,2-dibromoethane to form the cyclopropane ring.

Q3: What are the potential side reactions that can lower the yield?

A3: The primary side reactions include the formation of polymeric materials and the hydrolysis of the nitrile group to a carboxylic acid, which can lead to the formation of cyclopropane-1,1-dicarboxylic acid as a byproduct. Additionally, incomplete reaction can leave unreacted starting materials, complicating the purification process. In some related syntheses, the formation of emulsions during workup can also lead to product loss.[2]

Q4: Are there any significant safety precautions to consider during this synthesis?

A4: Yes. The reaction can be vigorous, so it is important to have adequate cooling and to add reagents at a controlled rate.[2] The use of concentrated sodium hydroxide is corrosive and requires appropriate personal protective equipment (PPE). Additionally, working with cyanide-containing compounds necessitates careful handling and disposal procedures to avoid exposure to toxic cyanide. The reaction should be carried out in a well-ventilated fume hood.

Troubleshooting Guide

Issue Possible Cause(s) Suggested Solution(s)
Low Yield 1. Inefficient phase-transfer catalysis.2. Incorrect stoichiometry of reactants.3. Reaction temperature is too low.4. Insufficient reaction time.5. Formation of byproducts due to side reactions.1. Ensure the phase-transfer catalyst is active and used in the correct amount. Consider using a different catalyst (see Table 1 for a comparison in a related system).2. Verify the molar ratios of ethyl cyanoacetate, 1,2-dibromoethane, and base.3. While the reaction is often run at room temperature, gentle heating may be required, but be cautious as this can also promote side reactions.4. Monitor the reaction progress using TLC to ensure it has gone to completion.5. Maintain vigorous stirring to ensure good mixing of the phases. Control the temperature to minimize polymerization.
Product is an oil or semi-solid and difficult to purify 1. Presence of unreacted starting materials.2. Contamination with byproducts.3. Residual solvent.1. Ensure the reaction has gone to completion. During workup, unreacted diethyl malonate (in a similar synthesis) can be difficult to separate by distillation.[1] Purification by trituration with a suitable solvent like benzene can help solidify the product.[1]2. Recrystallization from an appropriate solvent system can be effective for purification.3. Ensure the product is thoroughly dried under vacuum after extraction and purification.
Formation of an emulsion during workup Vigorous shaking during the extraction process with immiscible solvents.Avoid vigorous shaking. Instead, use gentle inversions or a mechanical stirrer for the extraction. If an emulsion does form, adding a saturated brine solution can help to break it.[2]
Incomplete hydrolysis of the ester (if synthesizing from the ethyl ester) 1. Insufficient base or acid concentration.2. Inadequate reaction time or temperature for hydrolysis.1. Use a sufficient excess of a strong base (e.g., NaOH or KOH) or acid (e.g., HCl or H2SO4) for the hydrolysis step.2. Refluxing for several hours is typically required for complete saponification. Monitor the disappearance of the ester spot by TLC.

Data Presentation

Table 1: Illustrative Yields of Cyclopropanation of an Active Methylene Compound with Different Bases (Electrocatalytic Method) *

Base Yield (%)
Na2CO382
K2CO39
Cs2CO366

*Data from an electrocatalytic cyclopropanation reaction, provided for illustrative purposes to show the effect of different bases on yield.

Experimental Protocols

Detailed Methodology for the Synthesis of this compound via Phase-Transfer Catalysis [1]

This procedure is adapted from a reliable synthetic methodology.

Materials:

  • Ethyl cyanoacetate

  • 1,2-Dibromoethane

  • 50% Aqueous sodium hydroxide

  • Triethylbenzylammonium chloride (phase-transfer catalyst)

  • Concentrated hydrochloric acid

  • Diethyl ether

  • Sodium chloride (for brine)

  • Magnesium sulfate (for drying)

  • Activated carbon (for decolorizing)

  • Benzene

Procedure:

  • Reaction Setup: In a 2-L, three-necked flask equipped with a mechanical stirrer, add 1 L of 50% aqueous sodium hydroxide. At 25°C, add 114.0 g (0.5 mol) of triethylbenzylammonium chloride.

  • Addition of Reactants: To this vigorously stirred suspension, add a mixture of 80.0 g (0.5 mol) of diethyl malonate (as a representative activated methylene compound, for this compound, ethyl cyanoacetate would be used) and 141.0 g (0.75 mol) of 1,2-dibromoethane all at once.

  • Reaction: Stir the reaction mixture vigorously for 2 hours. The reaction is exothermic and may require external cooling to maintain the desired temperature.

  • Workup - Acidification: Transfer the contents of the flask to a 4-L Erlenmeyer flask, rinsing with three 75-mL portions of water. Cool the mixture in an ice bath to 15°C and carefully acidify by the dropwise addition of 1 L of concentrated hydrochloric acid, maintaining the temperature between 15 and 25°C.

  • Extraction: Pour the aqueous layer into a 4-L separatory funnel and extract three times with 900 mL of ether. Saturate the aqueous layer with sodium chloride and extract three more times with 500 mL of ether.

  • Drying and Decolorizing: Combine the ether layers, wash with 1 L of brine, dry over magnesium sulfate, and decolorize with activated carbon.

  • Isolation and Purification: Remove the solvent by rotary evaporation to yield a semisolid residue. Triturate the residue with 100 mL of benzene to induce crystallization. Further purification can be achieved by recrystallization. The reported yield for this compound using this method is 86%.[1]

Visualizations

Experimental_Workflow cluster_reaction Reaction cluster_workup Workup & Purification A 1. Prepare 50% NaOH solution B 2. Add Phase-Transfer Catalyst A->B C 3. Add Ethyl Cyanoacetate & 1,2-Dibromoethane B->C D 4. Vigorous Stirring (2h) C->D E 5. Acidify with conc. HCl D->E Transfer to Erlenmeyer F 6. Extract with Diethyl Ether E->F G 7. Wash with Brine F->G H 8. Dry with MgSO4 G->H I 9. Decolorize with Carbon H->I J 10. Evaporate Solvent I->J K 11. Purify (Trituration/Recrystallization) J->K L L K->L Final Product

Caption: Experimental workflow for the synthesis of this compound.

Troubleshooting_Yield Start Low Yield Observed Check_Catalyst Is the PTC active and in correct amount? Start->Check_Catalyst Check_Stoichiometry Are reactant ratios correct? Start->Check_Stoichiometry Check_Conditions Are temperature and time optimal? Start->Check_Conditions Check_Purity Is the product pure? Start->Check_Purity Solution_Catalyst Replace or adjust catalyst amount. Check_Catalyst->Solution_Catalyst Solution_Stoichiometry Recalculate and verify reactant amounts. Check_Stoichiometry->Solution_Stoichiometry Solution_Conditions Optimize temperature and reaction time via small-scale trials. Check_Conditions->Solution_Conditions Solution_Purification Improve purification method (e.g., recrystallization). Check_Purity->Solution_Purification

Caption: Troubleshooting logic for addressing low product yield.

References

Technical Support Center: Purification of Crude 1-Cyanocyclopropanecarboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the purification of crude 1-Cyanocyclopropanecarboxylic acid.

Frequently Asked Questions (FAQs)

Q1: What are the common impurities in crude this compound?

A1: Common impurities depend on the synthetic route. For the synthesis involving the reaction of ethyl cyanoacetate and 1,2-dibromoethane, potential impurities include:

  • Unreacted starting materials: Ethyl cyanoacetate and 1,2-dibromoethane.

  • Hydrolysis byproduct: Cyclopropane-1,1-dicarboxylic acid, if the reaction conditions lead to the hydrolysis of the nitrile group.

  • Polymeric materials: Side reactions can sometimes lead to the formation of polymeric byproducts.

  • Residual base or acid: Catalysts or reagents used during the synthesis and workup.

Q2: What are the primary methods for purifying crude this compound?

A2: The most common and effective purification methods for this compound, a polar carboxylic acid, are:

  • Acid-Base Extraction: An effective method to separate the acidic product from neutral or basic impurities.

  • Recrystallization: A powerful technique for removing small amounts of impurities from a solid product.

  • Column Chromatography: Useful for separating the target compound from impurities with similar polarities.

Q3: What is the melting point of pure this compound?

A3: The literature melting point of this compound is approximately 140 °C.[1][2] A broad melting range or a melting point significantly lower than this value indicates the presence of impurities.

Troubleshooting Guides

Recrystallization

Problem: The compound does not crystallize from the solution.

Potential CauseRecommended Solution
Inappropriate solvent. The ideal solvent should dissolve the compound when hot but not at room temperature.[3] Conduct small-scale solvent screening with various polar solvents.
Too much solvent was used. Concentrate the solution by evaporating some of the solvent and allow it to cool again.[4]
The solution is supersaturated. Try to induce crystallization by scratching the inside of the flask with a glass rod at the liquid-air interface or by adding a seed crystal of pure this compound.[4]
Presence of oily impurities. Oily impurities can inhibit crystallization. Attempt to remove them first by performing an acid-base extraction.
The solution cooled too quickly. Allow the solution to cool slowly to room temperature before placing it in an ice bath. Rapid cooling can lead to the formation of an oil or amorphous solid.[5]

Problem: The compound "oils out" instead of forming crystals.

Potential CauseRecommended Solution
The boiling point of the solvent is higher than the melting point of the compound. Choose a solvent with a boiling point lower than 140 °C.
High concentration of impurities. The presence of significant impurities can lower the melting point of the mixture. Consider a preliminary purification step like acid-base extraction.
Rapid cooling. Allow the solution to cool to room temperature slowly without disturbance.
Column Chromatography

Problem: The compound streaks on the TLC plate and gives poor separation in the column.

Potential CauseRecommended Solution
Interaction of the carboxylic acid with the silica gel. The polar carboxylic acid group can interact strongly with the acidic silica gel, leading to tailing. Add a small amount (0.1-1%) of a volatile acid, such as formic acid or acetic acid, to the eluent to suppress the ionization of the carboxylic acid and reduce tailing.[6]
Inappropriate mobile phase polarity. Develop a suitable mobile phase system using Thin Layer Chromatography (TLC) first. A good starting point for polar compounds is a mixture of a non-polar solvent (like hexane or dichloromethane) and a polar solvent (like ethyl acetate or methanol). The ideal Rf value for the desired compound is typically between 0.3 and 0.5 for good separation on a column.[7]

Experimental Protocols

Acid-Base Extraction

This method is ideal as a first-step purification to remove neutral and basic impurities.

Methodology:

  • Dissolve the crude this compound in a suitable organic solvent like ethyl acetate.

  • Transfer the solution to a separatory funnel.

  • Extract the organic layer with a saturated aqueous solution of a weak base, such as sodium bicarbonate. The carboxylic acid will be deprotonated to its water-soluble carboxylate salt and move to the aqueous layer.

  • Separate the aqueous layer.

  • Wash the aqueous layer with a fresh portion of the organic solvent to remove any remaining neutral impurities.

  • Cool the aqueous layer in an ice bath and acidify it with a dilute strong acid (e.g., 1M HCl) until the pH is acidic (pH ~2). The this compound will precipitate out as a solid.

  • Collect the solid product by vacuum filtration, wash it with cold water, and dry it under vacuum.

cluster_0 Acid-Base Extraction Workflow start Crude Product in Organic Solvent extract Extract with Aqueous Base start->extract separate1 Separate Layers extract->separate1 wash Wash Aqueous Layer with Organic Solvent separate1->wash Aqueous Layer impurities Neutral/Basic Impurities in Organic Layer separate1->impurities Organic Layer acidify Acidify Aqueous Layer with Acid wash->acidify filter Filter and Dry acidify->filter pure_product Pure 1-Cyanocyclopropanecarboxylic Acid filter->pure_product

Acid-Base Extraction Workflow
Recrystallization: A Method Development Guide

1. Solvent Screening:

The ideal recrystallization solvent will dissolve the compound at high temperatures but not at low temperatures.[8] Given the polar nature of the target molecule, start with polar solvents.

Solvent CategoryExamples
Alcohols Methanol, Ethanol, Isopropanol
Ketones Acetone
Esters Ethyl acetate
Water
Mixed Solvents Ethanol/Water, Acetone/Hexane

Methodology for Solvent Screening:

  • Place a small amount (e.g., 20 mg) of the crude solid in a test tube.

  • Add a few drops of the solvent to be tested and observe the solubility at room temperature.

  • If the solid is insoluble at room temperature, heat the test tube gently in a water bath and add the solvent dropwise until the solid just dissolves.

  • Allow the solution to cool to room temperature and then in an ice bath.

  • Observe the formation of crystals. An ideal solvent will yield a good crop of crystals upon cooling.

2. Recrystallization Protocol:

Once a suitable solvent or solvent system is identified:

  • Place the crude this compound in an Erlenmeyer flask.

  • Add the minimum amount of the hot recrystallization solvent required to completely dissolve the solid.

  • If the solution is colored, you may add a small amount of activated charcoal and heat for a few minutes.

  • If there are insoluble impurities, perform a hot gravity filtration.

  • Allow the clear filtrate to cool slowly to room temperature to form crystals.

  • Once crystal formation appears complete, cool the flask in an ice bath to maximize the yield.

  • Collect the purified crystals by vacuum filtration, washing with a small amount of the ice-cold solvent.

  • Dry the crystals under vacuum.

cluster_1 Recrystallization Protocol start Crude Solid dissolve Dissolve in Minimum Hot Solvent start->dissolve hot_filter Hot Gravity Filtration (if needed) dissolve->hot_filter cool Cool Slowly to Room Temperature hot_filter->cool ice_bath Cool in Ice Bath cool->ice_bath vacuum_filter Vacuum Filtration ice_bath->vacuum_filter dry Dry Crystals vacuum_filter->dry pure_crystals Pure Crystals dry->pure_crystals

Recrystallization Workflow
Column Chromatography: A Method Development Guide

1. TLC Method Development:

  • Dissolve a small amount of the crude material in a suitable solvent (e.g., ethyl acetate).

  • Spot the solution on a silica gel TLC plate.

  • Develop the plate in a TLC chamber with different solvent systems (eluents). Start with a mixture of a non-polar solvent and a polar solvent (e.g., 9:1 Hexane:Ethyl Acetate) and gradually increase the polarity.

  • To prevent streaking, add 0.1-1% of formic acid or acetic acid to the eluent.[6]

  • The optimal eluent will give a well-separated spot for the desired product with an Rf value of approximately 0.3-0.5.

2. Column Chromatography Protocol:

  • Prepare the column by packing silica gel in the chosen eluent (containing the acid additive).

  • Dissolve the crude product in a minimum amount of the eluent or a more polar solvent.

  • Carefully load the sample onto the top of the silica gel bed.

  • Elute the column with the mobile phase, collecting fractions.

  • Monitor the fractions by TLC to identify those containing the pure product.

  • Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.

cluster_2 Column Chromatography Logic start Crude Sample tlc TLC Method Development start->tlc pack Pack Column with Silica Gel tlc->pack Optimal Eluent load Load Sample pack->load elute Elute with Mobile Phase load->elute collect Collect Fractions elute->collect monitor Monitor Fractions by TLC collect->monitor combine Combine Pure Fractions monitor->combine evaporate Evaporate Solvent combine->evaporate pure_product Pure Product evaporate->pure_product

Column Chromatography Workflow

References

optimization of reaction conditions for 1-Cyanocyclopropanecarboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing the reaction conditions for the synthesis of 1-Cyanocyclopropanecarboxylic acid.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the synthesis of this compound, offering potential causes and solutions.

Problem Possible Cause(s) Suggested Solution(s)
Low or No Product Yield Incomplete reaction.- Ensure all reagents are fresh and of high purity. - Extend the reaction time and monitor progress using Thin-Layer Chromatography (TLC). - For phase-transfer catalysis methods, ensure vigorous stirring to facilitate phase mixing.[1]
Degradation of reagents.- Use fresh 1,2-dibromoethane as it can degrade over time. - Ensure the base (e.g., NaOH, KOH) has not been passivated by atmospheric CO2.
Incorrect stoichiometry.- Carefully check the molar ratios of all reactants, especially the base and the phase-transfer catalyst.
Formation of Polymeric Byproducts Uncontrolled reaction temperature.- Maintain the recommended reaction temperature. For exothermic reactions, use an ice bath to control the temperature, especially during the initial addition of reagents.[2]
High concentration of reactants.- Consider adding reagents dropwise or in portions to control the reaction rate and minimize polymerization.
Difficulties in Product Isolation Formation of stable emulsions during workup.- Avoid vigorous shaking during extraction. Use gentle stirring instead.[2] - Addition of brine or saturation of the aqueous layer with sodium chloride can help break emulsions.[3]
Product remains in the aqueous layer.- Ensure complete acidification of the reaction mixture to a pH of 1 to protonate the carboxylic acid, making it more soluble in organic solvents.[3] - Perform multiple extractions with a suitable organic solvent (e.g., ether, chloroform) to maximize recovery.[1][3]
Inconsistent Results Variability in raw material quality.- Use reagents from a reliable source and consider purification of starting materials if necessary.
Inefficient stirring.- For heterogeneous mixtures, mechanical stirring is often more effective than magnetic stirring to ensure proper mixing.[1]

Frequently Asked Questions (FAQs)

Q1: What are the common synthetic routes for this compound?

A1: Two primary routes are commonly employed:

  • From Ethyl Cyanoacetate and 1,2-Dibromoethane: This method utilizes a phase-transfer catalyst (e.g., triethylbenzylammonium chloride) with a strong base like sodium hydroxide. The reaction proceeds in a one-pot synthesis to form the cyclopropane ring.[1]

  • Hydrolysis of a 1-Cyanocyclopropanecarboxylate Ester: This involves the saponification of the corresponding ester (e.g., methyl or ethyl 1-cyanocyclopropanecarboxylate) using a base like potassium hydroxide, followed by acidification.[3]

Q2: How can I monitor the progress of the reaction?

A2: Thin-Layer Chromatography (TLC) is a convenient method to monitor the consumption of the starting materials. A suitable solvent system should be developed to achieve good separation between the starting materials and the product.

Q3: What is the importance of the phase-transfer catalyst in the reaction between ethyl cyanoacetate and 1,2-dibromoethane?

A3: The phase-transfer catalyst is crucial for transporting the enolate of ethyl cyanoacetate from the aqueous phase (where the base is) to the organic phase (where the 1,2-dibromoethane is) to allow the reaction to occur.

Q4: My reaction is very vigorous and hard to control. What should I do?

A4: A vigorous reaction is often noted, especially when using powdered sodium hydroxide with γ-chlorobutyronitrile. To manage this, consider the following:

  • Use a large reaction flask to accommodate any foaming or rapid boiling.

  • Add reagents slowly and in portions.

  • Use external cooling (e.g., an ice bath) to dissipate the heat generated.[2]

Q5: What are the key safety precautions to take during this synthesis?

A5:

  • The reaction can be exothermic; therefore, appropriate temperature control is necessary.

  • Some reagents, like 1,2-dibromoethane, are toxic and should be handled in a well-ventilated fume hood.

  • The use of strong bases and acids requires appropriate personal protective equipment (PPE), including gloves and safety glasses.

  • Be aware of the potential evolution of small amounts of isocyanide, which is toxic. It is advisable to perform the reaction in a fume hood.[2]

Experimental Protocols

Method 1: Synthesis from Ethyl Cyanoacetate and 1,2-Dibromoethane

This protocol is adapted from a procedure for a similar doubly activated cyclopropane.[1]

  • Reaction Setup: In a three-necked flask equipped with a mechanical stirrer, add a 50% aqueous solution of sodium hydroxide.

  • Catalyst Addition: Add triethylbenzylammonium chloride to the sodium hydroxide solution at 25°C.

  • Reagent Addition: To the vigorously stirred suspension, add a mixture of ethyl cyanoacetate and 1,2-dibromoethane all at once.

  • Reaction: Stir the mixture vigorously for 2 hours.

  • Workup:

    • Transfer the contents to a larger flask and rinse with water.

    • Cool the mixture in an ice bath to 15°C.

    • Carefully acidify by the dropwise addition of concentrated hydrochloric acid, maintaining the temperature between 15 and 25°C.

    • Extract the aqueous layer multiple times with ether.

    • Wash the combined organic layers with brine, dry over magnesium sulfate, and decolorize with activated carbon.

    • Remove the solvent under reduced pressure to obtain the crude product.

Method 2: Hydrolysis of Methyl 1-Cyanocyclopropanecarboxylate

This protocol is based on the hydrolysis of the methyl ester.[3]

  • Base Solution: Dissolve potassium hydroxide (85%) in ethanol.

  • Reaction: Add the ethanolic KOH solution to a solution of methyl 1-cyanocyclopropanecarboxylate in ethanol and stir for 1 hour.

  • Workup:

    • Evaporate the ethanol under reduced pressure.

    • Dissolve the residue in water and wash the aqueous phase with chloroform.

    • Acidify the aqueous phase with hydrochloric acid to a pH of 1.

    • Add sodium chloride to the acidified mixture to saturate the solution.

    • Extract the product six times with chloroform.

    • Combine the organic layers, dry with anhydrous magnesium sulfate, and evaporate the solvent under vacuum to yield this compound.

Data Summary

Parameter Method 1 (Analogous Reaction) Method 2 (Ester Hydrolysis)
Starting Materials Ethyl cyanoacetate, 1,2-dibromoethaneMethyl 1-cyanocyclopropanecarboxylate
Key Reagents 50% NaOH, Triethylbenzylammonium chloride85% KOH, Ethanol, HCl
Reaction Time 2 hours1 hour
Reported Yield 86% (for the analogous synthesis)[1]90%[3]
Workup Solvent EtherChloroform

Visualizations

experimental_workflow_method1 cluster_reaction Reaction cluster_workup Workup A Prepare 50% NaOH Solution B Add Phase-Transfer Catalyst A->B C Add Ethyl Cyanoacetate & 1,2-Dibromoethane B->C D Vigorous Stirring (2h) C->D E Cool to 15°C D->E Transfer to new flask F Acidify with HCl E->F G Extract with Ether F->G H Wash, Dry, Evaporate G->H I Crude Product H->I

Caption: Experimental workflow for the synthesis of this compound via phase-transfer catalysis.

troubleshooting_logic cluster_causes Potential Causes cluster_solutions Solutions start Low Product Yield cause1 Incomplete Reaction start->cause1 cause2 Reagent Degradation start->cause2 cause3 Poor Phase Mixing start->cause3 sol1 Extend Reaction Time / Monitor with TLC cause1->sol1 sol2 Use Fresh Reagents cause2->sol2 sol3 Ensure Vigorous Stirring cause3->sol3

Caption: Troubleshooting logic for addressing low product yield in the synthesis reaction.

References

Technical Support Center: Synthesis of 1-Cyanocyclopropanecarboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the synthesis of 1-cyanocyclopropanecarboxylic acid.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to this compound?

A1: Two prevalent methods for the synthesis of this compound are:

  • Hydrolysis of a 1-cyanocyclopropanecarboxylate ester: This is a direct approach involving the saponification of an ester precursor, such as methyl or ethyl 1-cyanocyclopropanecarboxylate, typically using a base like potassium hydroxide followed by acidification.[1]

  • From diethyl malonate and 1,2-dibromoethane: This is a multi-step process that first involves the formation of cyclopropane-1,1-dicarboxylic acid. This diacid can then be further manipulated to yield the target molecule. A key challenge in the initial step is the removal of unreacted diethyl malonate.[2]

Q2: What are the common side products I should be aware of during the synthesis of this compound?

A2: The formation of side products is dependent on the chosen synthetic route and reaction conditions. The most commonly encountered impurities are summarized in the table below.

Side ProductOriginSuggested Mitigation
Cyclopropane-1,1-dicarboxylic acid Over-hydrolysis of the nitrile group during the saponification of the ester.[3][4]Carefully control reaction time, temperature, and base concentration during hydrolysis.
1-Carbamoylcyclopropanecarboxylic acid (Amide intermediate) Partial hydrolysis of the nitrile group.Ensure complete hydrolysis to the carboxylic acid or use reaction conditions that favor full conversion.
Unreacted starting ester (e.g., methyl 1-cyanocyclopropanecarboxylate) Incomplete saponification.Increase reaction time, temperature, or use a stronger base concentration. Monitor the reaction by TLC or LC-MS.
Polymers Can form under harsh basic conditions, especially with related starting materials like γ-chlorobutyronitrile.[5]Use milder reaction conditions and ensure efficient stirring.
Isocyanides Can be formed in small amounts in related nitrile cyclization reactions.[5]Perform the reaction in a well-ventilated fume hood.

Q3: How can I purify the final this compound product?

A3: Purification typically involves the following steps:

  • Extraction: After acidification of the reaction mixture, the product is usually extracted into an organic solvent like chloroform or ether.[1]

  • Washing: The organic layer is washed to remove any remaining salts or acids.

  • Drying and Evaporation: The organic layer is dried over an anhydrous salt (e.g., MgSO4) and the solvent is removed under reduced pressure.[1]

  • Recrystallization or Chromatography: If further purification is needed to remove persistent impurities, recrystallization from an appropriate solvent system or column chromatography can be employed.

Troubleshooting Guides

Problem 1: Low yield of this compound.

Possible CauseTroubleshooting Step
Incomplete reaction Monitor the reaction progress using an appropriate analytical technique (e.g., TLC, NMR of a worked-up aliquot). If the reaction has stalled, consider increasing the reaction time or temperature.
Product loss during workup Ensure the pH of the aqueous phase is sufficiently acidic (pH=1) before extraction to fully protonate the carboxylic acid.[1] Perform multiple extractions with the organic solvent to maximize recovery.
Formation of side products Analyze the crude product by NMR or LC-MS to identify major impurities. Refer to the side products table above to understand their origin and adjust reaction conditions accordingly.

Problem 2: The final product is difficult to solidify or remains an oil.

Possible CauseTroubleshooting Step
Presence of solvent Ensure all residual solvent has been removed under high vacuum.
Impurities The presence of unreacted starting materials or side products can lower the melting point of the final compound. Attempt further purification by recrystallization or column chromatography.

Problem 3: The NMR spectrum of my product shows unexpected peaks.

Possible CauseTroubleshooting Step
Unreacted starting material Compare the spectrum with the spectrum of the starting ester. If present, re-subject the material to the hydrolysis conditions.
Side products The presence of cyclopropane-1,1-dicarboxylic acid would result in the disappearance of the nitrile peak in the IR spectrum and a change in the integration of the cyclopropyl protons in the 1H NMR. An amide intermediate would show a characteristic C=O stretch in the IR and broad N-H peaks in the 1H NMR.
Solvent residue Identify common NMR solvent peaks (e.g., chloroform, diethyl ether, ethanol) and ensure they are removed under vacuum.

Experimental Protocols

Synthesis of this compound via Hydrolysis of Methyl 1-Cyanocyclopropanecarboxylate [1]

  • Preparation of Potassium Hydroxide Solution: Dissolve potassium hydroxide (13.78 g, 209 mmol, assuming 85% purity) in 80 mL of ethanol.

  • Reaction Setup: In a separate flask, dissolve methyl 1-cyanocyclopropanecarboxylate (25.64 g, 205 mmol) in 100 mL of ethanol.

  • Hydrolysis: Add the ethanolic KOH solution to the solution of the starting ester. Stir the reaction mixture for 1 hour.

  • Workup:

    • Remove the ethanol by evaporation under reduced pressure.

    • Dissolve the residue in 200 mL of water.

    • Wash the aqueous phase with 30 mL of chloroform to remove any unreacted ester.

    • Acidify the aqueous phase to pH=1 with hydrochloric acid.

    • Add 30 g of NaCl to the acidified mixture to reduce the solubility of the product in the aqueous phase.

    • Extract the product with six 50 mL portions of chloroform.

    • Combine all organic layers and dry over anhydrous MgSO4.

    • Evaporate the solvent under vacuum to yield this compound.

Visualizations

Experimental Workflow for Hydrolysis of Methyl 1-Cyanocyclopropanecarboxylate

G cluster_reaction Reaction cluster_workup Workup & Purification start Methyl 1-cyanocyclopropanecarboxylate + KOH in Ethanol reaction Stir for 1 hour start->reaction evaporation Evaporate Ethanol reaction->evaporation dissolve Dissolve in Water evaporation->dissolve wash Wash with Chloroform dissolve->wash acidify Acidify to pH=1 with HCl wash->acidify saturate Add NaCl acidify->saturate extract Extract with Chloroform (6x) saturate->extract dry Dry over MgSO4 extract->dry final_evap Evaporate Chloroform dry->final_evap product This compound final_evap->product

Caption: Workflow for the synthesis of this compound.

Logical Relationship of Product and Side Products

G cluster_products Reaction Products start Methyl 1-Cyanocyclopropanecarboxylate main_product This compound (Desired Product) start->main_product Complete Hydrolysis side_product_1 1-Carbamoylcyclopropanecarboxylic Acid (Amide Intermediate) start->side_product_1 Partial Hydrolysis side_product_2 Cyclopropane-1,1-dicarboxylic Acid (Over-hydrolysis) side_product_1->side_product_2 Further Hydrolysis

Caption: Formation pathways of product and common side products.

References

stability and degradation pathways of 1-Cyanocyclopropanecarboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 1-Cyanocyclopropanecarboxylic acid. The information is presented in a question-and-answer format to directly address potential issues encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What are the primary stability concerns for this compound?

A1: The primary stability concerns for this compound revolve around the reactivity of its two functional groups: the nitrile and the carboxylic acid. The molecule is susceptible to hydrolysis, particularly at non-neutral pH and elevated temperatures. The strained cyclopropane ring may also be susceptible to degradation under harsh conditions, although cyclopropane rings in similar structures have been shown to confer some stability.

Q2: What are the likely degradation pathways for this compound?

A2: Based on the functional groups present, the following degradation pathways are most likely:

  • Hydrolysis of the Nitrile Group: The nitrile group can hydrolyze to form 1-cyanocyclopropane-1-carboxamide as an intermediate, which can further hydrolyze to yield cyclopropane-1,1-dicarboxylic acid. This process is catalyzed by both acidic and basic conditions.[1][2][3]

  • Decarboxylation: Carboxylic acids, especially when substituted with an electron-withdrawing group on the α-carbon, can be susceptible to decarboxylation upon heating, which would lead to the formation of cyanocyclopropane.

  • Ring Opening: While the cyclopropane ring is generally stable, extreme pH or high temperatures could potentially lead to ring-opening reactions, although this is considered a less common pathway under typical experimental conditions.

Q3: How should this compound be stored to ensure its stability?

A3: To ensure stability, this compound should be stored in a cool, dry, and well-ventilated place in a tightly sealed container.[4] It is advisable to protect it from light and moisture. For long-term storage, refrigeration (2-8 °C) is recommended.

Q4: What are the expected degradation products I should monitor for during my experiments?

A4: The primary degradation products to monitor are 1-cyanocyclopropane-1-carboxamide and cyclopropane-1,1-dicarboxylic acid, both resulting from hydrolysis. Depending on the experimental conditions, you might also consider monitoring for cyanocyclopropane (from decarboxylation). It is also important to look for any unexpected peaks in your analytical chromatogram, which could indicate other degradation pathways.

Troubleshooting Guides

Issue 1: Inconsistent or unexpected analytical results (e.g., HPLC, LC-MS).
  • Question: My analytical results for this compound are not reproducible. What could be the cause?

  • Answer: Inconsistent results can stem from several factors:

    • Sample Degradation: The compound may be degrading in the sample vial before or during analysis. Ensure your sample diluent is at an appropriate pH (ideally slightly acidic for better stability of the carboxylic acid) and that samples are analyzed promptly after preparation. If delays are unavoidable, store prepared samples at a reduced temperature (e.g., 4 °C).

    • Mobile Phase Issues: For HPLC analysis, the pH of the mobile phase is critical for consistent retention of the carboxylic acid. Ensure the mobile phase is well-buffered and that its composition is consistent between runs. Small variations in pH can lead to significant shifts in retention time.

    • Column Performance: Carboxylic acids can exhibit poor peak shape on some reversed-phase columns due to interactions with residual silanols. Use a column with good end-capping or a stationary phase specifically designed for polar compounds. If peak tailing is observed, consider adding a small amount of a competing acid (e.g., trifluoroacetic acid) to the mobile phase.

    • LC-MS Specific Issues: Nitrile-containing compounds can sometimes be challenging to ionize efficiently by electrospray ionization (ESI).[5] Experiment with both positive and negative ionization modes. The mobile phase composition, particularly the type and concentration of acid modifier (e.g., formic acid vs. acetic acid), can significantly impact ionization efficiency.

Issue 2: Evidence of degradation in stored material.
  • Question: I suspect my stored this compound has degraded. How can I confirm this and what should I do?

  • Answer: To confirm degradation, you can use an analytical technique like HPLC or LC-MS to compare the purity of your stored material against a fresh or certified reference standard.

    • Confirmation: Look for the appearance of new peaks or a decrease in the area of the main peak corresponding to this compound. The most likely degradation products to appear would be 1-cyanocyclopropane-1-carboxamide and cyclopropane-1,1-dicarboxylic acid.

    • Action: If degradation is confirmed, the material may not be suitable for your experiments, depending on the level of degradation and the sensitivity of your application. Review your storage conditions to ensure they align with the recommendations (cool, dry, dark, tightly sealed container). Consider aliquoting the material upon receipt to minimize repeated opening and closing of the main container.

Issue 3: Difficulty in achieving controlled degradation during forced degradation studies.
  • Question: I am trying to perform a forced degradation study, but I am either seeing no degradation or the compound is degrading completely. How can I achieve the target degradation of 5-20%?

  • Answer: Achieving a target degradation level requires careful optimization of stress conditions.

    • No Degradation: If you are not observing any degradation, you may need to increase the severity of your stress conditions. For hydrolytic studies, increase the concentration of the acid or base, or increase the temperature. For thermal studies, increase the temperature. For photostability studies, ensure your light source provides both UV and visible light and increase the exposure time.[6][7]

    • Complete Degradation: If the compound is degrading completely, you need to use milder conditions. For hydrolytic studies, decrease the concentration of the acid or base, reduce the temperature, or shorten the exposure time. For thermal studies, lower the temperature. It is often a process of trial and error to find the optimal conditions. Start with milder conditions and incrementally increase the stress.

Experimental Protocols

Protocol 1: Forced Degradation Study

This protocol outlines a general procedure for conducting a forced degradation study on this compound. The goal is to generate potential degradation products and assess the stability of the molecule under various stress conditions.[8]

1. Preparation of Stock Solution:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of approximately 1 mg/mL.

2. Stress Conditions:

  • Acid Hydrolysis:

    • To an aliquot of the stock solution, add an equal volume of 0.1 M HCl.

    • Heat the solution at 60°C for 24 hours.

    • Cool the solution and neutralize with an appropriate amount of 0.1 M NaOH.

    • Dilute with mobile phase to the target concentration for analysis.

  • Base Hydrolysis:

    • To an aliquot of the stock solution, add an equal volume of 0.1 M NaOH.

    • Keep the solution at room temperature for 4 hours.

    • Neutralize with an appropriate amount of 0.1 M HCl.

    • Dilute with mobile phase to the target concentration for analysis.

  • Oxidative Degradation:

    • To an aliquot of the stock solution, add an equal volume of 3% hydrogen peroxide.

    • Keep the solution at room temperature for 24 hours, protected from light.

    • Dilute with mobile phase to the target concentration for analysis.

  • Thermal Degradation (Solid State):

    • Place a small amount of solid this compound in an oven at 80°C for 48 hours.

    • After exposure, dissolve the solid in the initial solvent to the target concentration for analysis.

  • Photolytic Degradation (Solution):

    • Expose an aliquot of the stock solution in a photostability chamber to an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.

    • A control sample should be wrapped in aluminum foil to protect it from light and kept alongside the exposed sample.

    • Analyze both the exposed and control samples.

3. Analysis:

  • Analyze all stressed samples, along with an unstressed control sample, using a stability-indicating analytical method (e.g., HPLC-UV or UPLC-MS).

  • Monitor for the appearance of new peaks and the decrease in the peak area of the parent compound.

Protocol 2: Stability-Indicating UPLC-MS Method

This protocol provides a starting point for developing a UPLC-MS method to analyze this compound and its potential degradation products.

  • Instrumentation: UPLC system coupled to a mass spectrometer (e.g., Q-TOF or triple quadrupole).

  • Column: A reversed-phase column suitable for polar compounds, such as a C18 with polar end-capping or a phenyl-hexyl column (e.g., 2.1 x 50 mm, 1.7 µm).

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: 0.1% Formic acid in acetonitrile.

  • Gradient:

    Time (min) %B
    0.0 5
    5.0 95
    6.0 95
    6.1 5

    | 8.0 | 5 |

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 30°C.

  • Injection Volume: 2 µL.

  • MS Detection:

    • Ionization Mode: Electrospray Ionization (ESI), both positive and negative modes should be evaluated.

    • Scan Range: m/z 50-500.

    • Monitoring: Monitor for the [M-H]⁻ ion of this compound (m/z 110.03) in negative mode and the [M+H]⁺ ion (m/z 112.04) in positive mode. Also monitor for the expected masses of potential degradation products (1-cyanocyclopropane-1-carboxamide: [M+H]⁺ m/z 111.05; cyclopropane-1,1-dicarboxylic acid: [M-H]⁻ m/z 129.02).

Data Presentation

Table 1: Predicted Degradation Products of this compound

Degradation PathwayPredicted Product NameMolecular FormulaMolecular Weight ( g/mol )
Hydrolysis (Nitrile)1-Cyanocyclopropane-1-carboxamideC₅H₆N₂O110.11
Hydrolysis (Amide)Cyclopropane-1,1-dicarboxylic acidC₅H₆O₄130.09
DecarboxylationCyanocyclopropaneC₄H₅N67.09

Visualizations

DegradationPathways A This compound B 1-Cyanocyclopropane-1-carboxamide A->B Hydrolysis (Nitrile) D Cyanocyclopropane A->D Decarboxylation (Heat) C Cyclopropane-1,1-dicarboxylic acid B->C Hydrolysis (Amide)

Caption: Predicted degradation pathways of this compound.

ExperimentalWorkflow cluster_stress Forced Degradation cluster_analysis Analysis A This compound Stock Solution B Acid Hydrolysis A->B C Base Hydrolysis A->C D Oxidation A->D E Thermal Stress A->E F Photolytic Stress A->F G Sample Preparation (Neutralization/Dilution) B->G C->G D->G E->G F->G H UPLC-MS Analysis G->H I Data Interpretation H->I

Caption: General workflow for a forced degradation study.

References

Technical Support Center: 1-Cyanocyclopropanecarboxylic Acid Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 1-Cyanocyclopropanecarboxylic acid. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experiments.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

1. Synthesis of this compound

  • Question: I am experiencing low yields in the hydrolysis of methyl 1-cyanocyclopropanecarboxylate to this compound. What are the potential causes and solutions?

    • Answer: Low yields in this hydrolysis are often due to incomplete reaction, side reactions, or issues during workup. Here are some common causes and troubleshooting steps:

      • Incomplete Hydrolysis: The hydrolysis of the methyl ester is an equilibrium process. To drive the reaction to completion, consider the following:

        • Reaction Time: Ensure the reaction has proceeded for a sufficient duration. Monitor the reaction progress using an appropriate analytical technique like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

        • Base Equivalents: Use a sufficient excess of the base (e.g., KOH or NaOH) to ensure complete saponification.

        • Temperature: Gently heating the reaction mixture can increase the rate of hydrolysis, but excessive heat may promote side reactions.

      • Side Reactions:

        • Ring Opening: The cyclopropane ring can be susceptible to nucleophilic attack, especially under harsh basic conditions or elevated temperatures. This can lead to the formation of linear byproducts. Using milder conditions and carefully controlling the temperature can minimize this.

        • Decarboxylation: While less common under basic hydrolysis conditions, premature decarboxylation can occur if the reaction mixture becomes acidic during workup before the ester is fully hydrolyzed.

      • Workup Issues:

        • Incomplete Precipitation: Upon acidification, ensure the pH is low enough (typically pH 1-2) to fully protonate the carboxylate and induce precipitation of the carboxylic acid.

        • Emulsion Formation: During extraction, emulsions can form, leading to loss of product. To avoid this, use gentle mixing and consider adding brine to the aqueous layer to break up emulsions.[1]

        • Product Solubility: this compound has some solubility in water. Therefore, multiple extractions with an organic solvent (e.g., chloroform, ethyl acetate) are recommended to maximize recovery.[2] Salting out the aqueous layer by adding sodium chloride can further reduce the product's solubility in the aqueous phase.

2. Amide Coupling Reactions

  • Question: My amide coupling reaction between this compound and an amine is giving a low yield. What should I troubleshoot?

    • Answer: Low yields in amide coupling reactions are a common issue. Here are several factors to investigate:

      • Carboxylic Acid Activation: The carboxylic acid must be activated to react with the amine.

        • Coupling Reagents: Ensure your coupling reagent (e.g., EDC, HATU, DCC) is fresh and has been stored under anhydrous conditions.[3] The choice of coupling reagent can be critical and may need to be optimized for your specific substrates.

        • Activation Time: Allow for a sufficient pre-activation time for the carboxylic acid with the coupling reagent before adding the amine.

      • Amine Reactivity:

        • Amine Basicity: Less nucleophilic amines (e.g., anilines) may react sluggishly. In such cases, you may need to use a more potent coupling reagent or higher reaction temperatures.

        • Amine Salt: If your amine is in the form of a salt (e.g., hydrochloride), a non-nucleophilic base (e.g., DIPEA, triethylamine) must be added to neutralize the salt and free the amine.

      • Reaction Conditions:

        • Anhydrous Conditions: Water can hydrolyze the activated carboxylic acid intermediate, leading to the starting material and reducing the yield. Use anhydrous solvents and reagents.[3]

        • Solvent: The choice of solvent (e.g., DMF, DCM, THF) can significantly impact the reaction. The reactants and activated intermediates must be soluble in the chosen solvent.

        • Temperature: Most amide couplings are run at room temperature. However, for sterically hindered substrates or less reactive amines, gentle heating may be necessary. Conversely, for sensitive substrates where racemization is a concern, cooling the reaction may be beneficial.[3]

      • Side Reactions:

        • Ring Opening: As with other nucleophilic reactions, the cyclopropane ring can potentially be opened by the amine under certain conditions, although this is less common in standard amide coupling protocols.

3. Esterification Reactions

  • Question: I am trying to perform a Fischer esterification with this compound and an alcohol, but the yield is poor. How can I improve it?

    • Answer: The Fischer esterification is an equilibrium-limited reaction. To improve the yield, you need to shift the equilibrium towards the product side.

      • Driving the Equilibrium:

        • Excess Alcohol: Use a large excess of the alcohol, which can also serve as the solvent.[4]

        • Water Removal: Remove the water formed during the reaction. This can be achieved by using a Dean-Stark apparatus or by adding a dehydrating agent like molecular sieves.[5]

      • Catalyst:

        • Acid Catalyst: Ensure you are using a sufficient amount of a strong acid catalyst, such as sulfuric acid or p-toluenesulfonic acid.[6]

      • Reaction Time and Temperature:

        • Reflux: These reactions are typically run at reflux to increase the reaction rate.

        • Monitoring: Monitor the reaction by TLC or GC to determine when equilibrium has been reached. Prolonged reaction times beyond this point will not improve the yield.

      • Alternative Methods: If the Fischer esterification continues to give low yields, consider alternative esterification methods, such as reacting the carboxylic acid with an alkyl halide in the presence of a base, or converting the carboxylic acid to an acyl chloride followed by reaction with the alcohol.

4. Decarboxylation Reactions

  • Question: I am attempting a decarboxylation of a derivative of this compound, but I am observing ring-opened byproducts. How can I favor decarboxylation?

    • Answer: The decarboxylation of cyanocyclopropanes can sometimes be accompanied by ring opening, depending on the substrate and reaction conditions.[7][8]

      • Reaction Temperature: The temperature is a critical parameter. A study on the selective decarboxylation of substituted 2-aroyl-3-aryl-1-cyano-cyclopropane-1-carboxylates found that 110 °C was optimal. At 120 °C, the yield decreased, suggesting the onset of side reactions.[9]

      • Solvent: The choice of solvent can influence the reaction outcome. A mixture of DMF and toluene has been used successfully for the decarboxylation of certain cyanocyclopropane carboxylates.[8]

      • Catalyst/Promoter: In some cases, a promoter like iodine in the presence of a base like triethylamine has been shown to facilitate decarboxylation. The amount of these reagents should be carefully optimized.[8]

      • Substrate Structure: The substituents on the cyclopropane ring can significantly affect the propensity for ring opening. Electron-withdrawing groups can activate the ring towards nucleophilic attack and subsequent opening.

Data Presentation

Table 1: Optimization of Decarboxylation of a Substituted 1-Cyanocyclopropane-1-carboxylate

EntryTemperature (°C)Iodine (equiv.)Triethylamine (equiv.)SolventTime (h)Yield (%)
11001.04.5DMF/PhCH3 (1:5)1665
21101.04.5DMF/PhCH3 (1:5)1675
31201.04.5DMF/PhCH3 (1:5)1656
411004.5DMF/PhCH3 (1:5)160
51100.44.5DMF/PhCH3 (1:5)1645
61101.02.0DMF/PhCH3 (1:5)1652

Data adapted from a study on the selective decarboxylation of substituted 2-aroyl-3-aryl-1-cyanocyclopropane-1-carboxylates.[9]

Experimental Protocols

Protocol 1: General Procedure for Amide Coupling of this compound using HATU

  • Dissolve this compound (1.0 equivalent) in an anhydrous solvent such as DMF or DCM.

  • Add the coupling reagent HATU (1.0-1.2 equivalents) and a non-nucleophilic base like DIPEA (2.0-3.0 equivalents).

  • Stir the mixture at room temperature for 15-30 minutes to pre-activate the carboxylic acid.

  • Add the amine (1.0-1.2 equivalents) to the reaction mixture.

  • Stir the reaction at room temperature and monitor its progress by TLC or LC-MS.

  • Upon completion, quench the reaction with water or a saturated aqueous solution of NH₄Cl.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with saturated aqueous NaHCO₃, followed by brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.

Protocol 2: General Procedure for Fischer Esterification of this compound

  • To a round-bottom flask, add this compound (1.0 equivalent) and the desired alcohol (a large excess, e.g., 10-20 equivalents). The alcohol can also serve as the solvent.

  • Carefully add a catalytic amount of a strong acid (e.g., concentrated H₂SO₄, 2-5 mol%).

  • Equip the flask with a reflux condenser and heat the mixture to reflux.

  • Monitor the reaction by TLC or GC-MS until no further conversion is observed.

  • Cool the reaction mixture to room temperature.

  • Neutralize the excess acid with a saturated aqueous solution of NaHCO₃.

  • Extract the ester with an organic solvent (e.g., diethyl ether or ethyl acetate).

  • Wash the organic layer with water and then with brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude ester by distillation or column chromatography.

Visualizations

Troubleshooting_Workflow Troubleshooting Low Yield in this compound Reactions cluster_reagents Reagent Issues cluster_conditions Reaction Condition Issues cluster_workup Workup & Purification Issues start Low Reaction Yield check_reagents Check Reagent Purity & Stoichiometry start->check_reagents check_conditions Review Reaction Conditions start->check_conditions check_workup Analyze Workup & Purification start->check_workup reagent_purity Impure Starting Materials? check_reagents->reagent_purity temperature Suboptimal Temperature? check_conditions->temperature extraction Incomplete Extraction? check_workup->extraction reagent_stoichiometry Incorrect Stoichiometry? solution Optimize & Repeat Experiment reagent_stoichiometry->solution solvent Incorrect Solvent? time Insufficient Reaction Time? atmosphere Atmosphere Contamination (Moisture/O2)? atmosphere->solution purification Loss During Purification? decomposition Product Decomposition? decomposition->solution

Caption: A general workflow for troubleshooting low-yield reactions.

Amide_Coupling_Logic Decision Tree for Amide Coupling Troubleshooting start Low Amide Yield check_activation Is the Carboxylic Acid Activated? start->check_activation check_amine Is the Amine Nucleophilic? check_activation->check_amine Yes optimize_coupling Change Coupling Reagent Increase Equivalents Pre-activate Longer check_activation->optimize_coupling No check_conditions Are Reaction Conditions Optimal? check_amine->check_conditions Yes free_amine Add Non-nucleophilic Base (e.g., DIPEA) check_amine->free_amine No (Amine Salt?) success Improved Yield check_conditions->success Yes optimize_conditions Use Anhydrous Solvent Optimize Temperature Change Solvent check_conditions->optimize_conditions No

Caption: A decision tree for troubleshooting amide coupling reactions.

References

Technical Support Center: Production of 1-Cyanocyclopropanecarboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the synthesis of 1-Cyanocyclopropanecarboxylic acid. Our goal is to help you minimize impurities, improve yield, and ensure the successful execution of your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

A1: A widely used and effective method is the reaction of ethyl cyanoacetate with 1,2-dibromoethane. This reaction is typically carried out using a phase-transfer catalyst in the presence of a strong base, followed by hydrolysis of the resulting ester. This approach has been reported to achieve yields of up to 86%.[1]

Q2: What are the primary impurities I should be aware of during the synthesis?

A2: The main potential impurities include:

  • Unreacted Starting Materials: Ethyl cyanoacetate and 1,2-dibromoethane.

  • Intermediate Ester: Ethyl 1-cyanocyclopropanecarboxylate (if hydrolysis is incomplete).

  • Amide Impurity: 1-Cyanocyclopropanecarboxamide (from partial hydrolysis of the nitrile).

  • Dicarboxylic Acid Impurity: Cyclopropane-1,1-dicarboxylic acid (from hydrolysis of the nitrile group).

  • Polymeric Materials: Side reactions can sometimes lead to the formation of polymers.[2]

Q3: How can I detect and quantify the purity of my this compound sample?

A3: High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) are powerful analytical techniques for separating and identifying the target compound and potential impurities. These methods can be adapted to quantify the purity of your product.

Q4: What is a key consideration for the hydrolysis step?

A4: The hydrolysis of the intermediate ester to the final carboxylic acid needs to be carefully controlled. Incomplete hydrolysis will leave residual ester, while overly harsh conditions might lead to the hydrolysis of the nitrile group, forming the corresponding amide or dicarboxylic acid. The reaction is typically monitored until the oily layer of the ester disappears.[2]

Troubleshooting Guide

This guide provides solutions to common problems encountered during the synthesis of this compound.

Issue Potential Cause Recommended Solution
Low or No Product Yield Ineffective phase-transfer catalyst.Ensure the catalyst is fresh and used in the correct proportion.
Incomplete reaction of starting materials.Increase reaction time or temperature, but monitor for side product formation. Ensure efficient stirring.
Poor quality of reagents.Use freshly distilled or high-purity starting materials.
Presence of Unreacted Starting Materials Insufficient reaction time or temperature.Prolong the reaction time or cautiously increase the temperature while monitoring the reaction progress by TLC or GC.
Inefficient mixing in a biphasic system.Ensure vigorous stirring to maximize the interfacial area between the aqueous and organic phases.
Contamination with Ethyl 1-cyanocyclopropanecarboxylate Incomplete hydrolysis of the ester intermediate.Extend the duration of the hydrolysis step. Ensure a sufficient amount of base is used for saponification.
Presence of 1-Cyanocyclopropanecarboxamide or Cyclopropane-1,1-dicarboxylic acid Harsh hydrolysis conditions (temperature or concentration of acid/base).Optimize the hydrolysis conditions. Use a lower temperature or a less concentrated acid/base for a longer period.
Formation of Polymeric Byproducts High reaction temperature or concentration.Maintain the recommended reaction temperature and avoid localized overheating. Ensure proper dilution of the reaction mixture.

Experimental Protocol: Synthesis of this compound

This protocol is adapted from a similar, well-established procedure for the synthesis of cyclopropane-1,1-dicarboxylic acid.[1]

Materials:

  • Ethyl cyanoacetate

  • 1,2-dibromoethane

  • 50% aqueous Sodium Hydroxide (NaOH)

  • Triethylbenzylammonium chloride (phase-transfer catalyst)

  • Concentrated Hydrochloric Acid (HCl)

  • Diethyl ether

  • Magnesium sulfate (MgSO₄) or Sodium sulfate (Na₂SO₄)

  • Activated carbon

  • Benzene

  • Hexanes

Procedure:

Part A: Synthesis of Ethyl 1-Cyanocyclopropanecarboxylate (Intermediate)

  • In a three-necked flask equipped with a mechanical stirrer, add a 50% aqueous solution of sodium hydroxide.

  • At room temperature (25°C), add triethylbenzylammonium chloride to the NaOH solution.

  • To this vigorously stirred suspension, add a mixture of ethyl cyanoacetate and 1,2-dibromoethane all at once. An exothermic reaction will occur, and the temperature may rise.

  • Continue to stir the mixture vigorously for at least 2 hours.

Part B: Hydrolysis to this compound

  • Transfer the reaction mixture to a larger flask, rinsing with water.

  • Cool the mixture in an ice bath to 15°C.

  • Carefully acidify the mixture by the dropwise addition of concentrated hydrochloric acid, maintaining the temperature between 15 and 25°C.

  • Transfer the acidified solution to a separatory funnel and extract three times with diethyl ether.

  • Saturate the aqueous layer with sodium chloride and perform three additional extractions with diethyl ether.

  • Combine all the ether extracts, wash with brine, and dry over anhydrous magnesium sulfate or sodium sulfate.

  • Decolorize the solution with activated carbon and then filter.

  • Remove the ether by rotary evaporation to obtain the crude product.

Part C: Purification

  • The crude product can be further purified by recrystallization. A common solvent system for similar compounds is a mixture of benzene and hexanes.[1]

  • Triturate the crude solid with benzene and filter to collect the crystals.

  • Wash the crystals with cold hexanes to remove soluble impurities.

Visualizing the Workflow and Troubleshooting Logic

Experimental Workflow for this compound Synthesis

experimental_workflow cluster_synthesis Synthesis cluster_hydrolysis Hydrolysis cluster_purification Purification A 1. Mix Ethyl Cyanoacetate & 1,2-Dibromoethane B 2. Add to NaOH & Phase-Transfer Catalyst A->B C 3. Vigorous Stirring (2h) B->C D 4. Acidification with HCl C->D E 5. Ether Extraction D->E F 6. Drying & Decolorization E->F G 7. Solvent Evaporation F->G H 8. Recrystallization G->H I Final Product H->I

A high-level overview of the synthesis, hydrolysis, and purification steps.

Troubleshooting Logic for Impurity Formation

troubleshooting_logic start Start Analysis impurity_detected Impurity Detected? start->impurity_detected unreacted_sm Unreacted Starting Materials? impurity_detected->unreacted_sm Yes end Pure Product impurity_detected->end No ester_impurity Intermediate Ester Present? unreacted_sm->ester_impurity No solution1 Increase Reaction Time/ Temp or Improve Mixing unreacted_sm->solution1 Yes amide_diacid Amide or Di-acid Present? ester_impurity->amide_diacid No solution2 Extend Hydrolysis Time/ Adjust Base Quantity ester_impurity->solution2 Yes solution3 Optimize Hydrolysis Conditions (Temp/Concentration) amide_diacid->solution3 Yes amide_diacid->end No solution1->end solution2->end solution3->end no_impurity No

A decision tree for identifying and addressing common impurities.

References

challenges in the scale-up of 1-Cyanocyclopropanecarboxylic acid synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the synthesis and scale-up of 1-Cyanocyclopropanecarboxylic acid.

Troubleshooting Guides

Problem 1: Low Yield in Cyclopropanation Step

Symptoms:

  • The overall yield of this compound is significantly lower than expected based on lab-scale experiments.

  • TLC or GC analysis of the crude reaction mixture shows a large amount of unreacted starting materials (ethyl cyanoacetate and 1,2-dibromoethane).

Possible Causes & Solutions:

Possible CauseSuggested Solution
Inefficient Mixing/Mass Transfer At larger scales, inefficient stirring can lead to poor mixing of the immiscible aqueous and organic phases in the phase-transfer catalyzed reaction. This reduces the interfacial area where the reaction occurs. Solution: Increase the agitation speed and consider using a reactor with baffles to improve mixing. For pilot-plant scale, ensure the impeller design is suitable for liquid-liquid dispersions.
Poor Catalyst Performance The phase-transfer catalyst (e.g., a quaternary ammonium salt) may be of low quality or may degrade during the reaction.[1] Solution: Use a high-purity catalyst. If catalyst poisoning is suspected, consider purifying the starting materials and solvent.
Incorrect Reaction Temperature The reaction may be sensitive to temperature. While higher temperatures can increase the reaction rate, they can also lead to increased side reactions. Solution: Optimize the reaction temperature. Start with a lower temperature and gradually increase it while monitoring the reaction progress. Ensure uniform temperature distribution throughout the reactor.
Suboptimal Reagent Stoichiometry An incorrect ratio of reactants or base can lead to incomplete conversion. Solution: While a slight excess of the alkylating agent (1,2-dibromoethane) is common, a large excess can lead to side products. Re-optimize the stoichiometry at the current scale.
Problem 2: Formation of Significant Byproducts

Symptoms:

  • The purity of the crude product is low, with significant peaks corresponding to byproducts in GC or HPLC analysis.

  • Difficulty in isolating the pure product during workup and crystallization.

Possible Causes & Solutions:

Possible CauseSuggested Solution
Dimerization and Polymerization Under strongly basic conditions, ethyl cyanoacetate can undergo self-condensation. 1,2-dibromoethane can also polymerize. Solution: Control the rate of addition of the base to avoid localized high concentrations. Maintain a controlled temperature throughout the reaction.
Formation of Diacid During the hydrolysis of the nitrile, prolonged reaction times or harsh conditions can lead to the hydrolysis of the ester group as well, forming cyclopropane-1,1-dicarboxylic acid. Solution: Carefully monitor the hydrolysis step. Use milder conditions (e.g., lower temperature, shorter reaction time) and optimize the amount of base used.
Incomplete Hydrolysis The presence of the corresponding amide is a common impurity if the hydrolysis of the nitrile is incomplete. Solution: Ensure sufficient reaction time and temperature for the hydrolysis step. The use of a co-solvent might improve the solubility and facilitate complete reaction.
Problem 3: Difficulties in Product Isolation and Purification

Symptoms:

  • Formation of stable emulsions during aqueous workup.

  • The product "oils out" instead of crystallizing.

  • Poor recovery from crystallization.

Possible Causes & Solutions:

Possible CauseSuggested Solution
Emulsion Formation Vigorous mixing of the two-phase system, especially in the presence of a phase-transfer catalyst, can lead to stable emulsions. Solution: Reduce the agitation speed during extraction. The addition of brine can help to break emulsions. In some cases, filtration through a bed of celite may be necessary.
Oiling Out During Crystallization This can occur if the solution is supersaturated at a temperature above the melting point of the product, or if there are significant impurities.[2] Solution: Add a small amount of additional solvent to the hot solution and allow it to cool more slowly.[2] If impurities are the cause, consider a pre-purification step like a charcoal treatment.[2]
Low Crystallization Yield Using an excessive amount of solvent will result in a significant portion of the product remaining in the mother liquor.[3] Solution: Optimize the solvent volume for crystallization. The mother liquor can be concentrated to recover a second crop of crystals.

Frequently Asked Questions (FAQs)

Q1: What are the main safety concerns when scaling up the synthesis of this compound?

A1: The primary safety concerns are:

  • Use of 1,2-dibromoethane: This is a toxic and potentially carcinogenic substance.[4][5][6][7] Handle it in a well-ventilated area with appropriate personal protective equipment. At an industrial scale, closed-system transfers are recommended.

  • Exothermic reaction: The cyclopropanation reaction can be exothermic. On a large scale, inefficient heat removal can lead to a thermal runaway.[8] Ensure the reactor has adequate cooling capacity and that the addition of reagents is controlled to manage the heat evolution.

  • Use of strong bases: Concentrated solutions of sodium hydroxide are corrosive. Ensure appropriate handling procedures are in place.

Q2: How does the choice of phase-transfer catalyst affect the reaction at scale?

A2: The choice of phase-transfer catalyst is crucial for a successful and efficient reaction.[9][10] A good catalyst should be thermally stable at the reaction temperature, have high activity to minimize the required loading, and be easily separable from the product during workup. On a larger scale, the cost of the catalyst also becomes a significant factor.

Q3: Can this synthesis be performed in a continuous flow reactor?

A3: Yes, converting this synthesis to a continuous flow process could offer significant advantages, especially at scale.[11] Flow reactors provide much better heat and mass transfer compared to batch reactors, which can lead to better control over the reaction, potentially higher yields, and improved safety.[11]

Q4: What is the expected yield for this synthesis at an industrial scale?

A4: While lab-scale procedures for similar compounds report yields in the range of 80-90%, it is common for yields to be slightly lower at an industrial scale due to challenges in mass transfer, heat transfer, and workup. A well-optimized industrial process would likely target a yield of 75-85%.

Data Presentation

Table 1: Illustrative Comparison of Reaction Parameters at Different Scales

ParameterLab Scale (10g)Pilot Scale (10kg)Production Scale (100kg)
Reaction Time 2-4 hours4-8 hours6-12 hours
Typical Yield 85-95%80-90%75-85%
Purity (crude) >95%90-95%85-90%
Solvent Volume ~100 mL~100 L~1000 L

Note: The values in this table are illustrative and can vary depending on the specific process and equipment.

Experimental Protocols

Key Experiment: Phase-Transfer Catalyzed Cyclopropanation

This protocol is a representative method for the cyclopropanation step.

Materials:

  • Ethyl cyanoacetate

  • 1,2-dibromoethane

  • Sodium hydroxide (50% aqueous solution)

  • Tetrabutylammonium bromide (TBAB) or other suitable phase-transfer catalyst

  • Toluene or other suitable organic solvent

Procedure:

  • To a stirred solution of ethyl cyanoacetate and the phase-transfer catalyst in the organic solvent, slowly add the 50% aqueous sodium hydroxide solution at a controlled temperature (e.g., 20-25°C).

  • After the initial exotherm subsides, add 1,2-dibromoethane dropwise, maintaining the temperature below 30°C.

  • Stir the mixture vigorously for several hours until the reaction is complete (monitor by TLC or GC).

  • Separate the organic layer and wash it with water and then brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude ethyl 1-cyanocyclopropanecarboxylate.

Visualizations

Troubleshooting_Low_Yield start Low Yield in Cyclopropanation cause1 Inefficient Mixing start->cause1 cause2 Poor Catalyst Performance start->cause2 cause3 Incorrect Temperature start->cause3 cause4 Suboptimal Stoichiometry start->cause4 solution1 Increase Agitation / Improve Reactor Design cause1->solution1 solution2 Use High-Purity Catalyst / Purify Reagents cause2->solution2 solution3 Optimize and Control Temperature cause3->solution3 solution4 Re-optimize Reagent Ratios cause4->solution4

Caption: Troubleshooting workflow for low yield in the cyclopropanation step.

Experimental_Workflow cluster_cyclopropanation Cyclopropanation cluster_workup Workup cluster_hydrolysis Hydrolysis & Purification A Charge Ethyl Cyanoacetate, Solvent, Catalyst B Add NaOH (aq) A->B C Add 1,2-Dibromoethane B->C D Reaction Monitoring (TLC/GC) C->D E Phase Separation D->E F Aqueous Wash E->F G Drying and Concentration F->G H Hydrolysis of Nitrile G->H I Acidification H->I J Crystallization I->J K Isolation and Drying of Final Product J->K

Caption: Overall experimental workflow for the synthesis of this compound.

References

Technical Support Center: Synthesis of 1-Cyanocyclopropanecarboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides comprehensive guidance for the synthesis of 1-cyanocyclopropanecarboxylic acid, a key intermediate in pharmaceutical development. This resource offers detailed troubleshooting guides, frequently asked questions (FAQs), experimental protocols, and a comparative analysis of various catalysts to help you optimize your reaction outcomes.

Troubleshooting Guides

This section addresses common issues encountered during the synthesis of this compound, particularly when using phase-transfer catalysis.

Issue Potential Cause Recommended Solution
Low or No Product Yield 1. Inactive Catalyst: The phase-transfer catalyst may be old, impure, or degraded.- Use a fresh batch of high-purity catalyst. - Consider purchasing from a reputable supplier. - Store catalysts in a cool, dry place, protected from light and moisture.
2. Insufficient Mixing: In a biphasic system, vigorous stirring is crucial for effective phase transfer.- Use a high-speed overhead stirrer or a magnetic stir bar that provides vigorous agitation. - Ensure the interface between the aqueous and organic layers is maximized.
3. Incorrect Base Concentration: The concentration of the aqueous base (e.g., NaOH) is critical for deprotonation of the active methylene compound.- Use a concentrated solution of the base as specified in the protocol (often 50% w/w NaOH). - Prepare the base solution fresh to ensure accurate concentration.
4. Presence of Water in the Organic Phase: Water can interfere with the reaction.- Use anhydrous solvents for the organic phase. - Ensure all glassware is thoroughly dried before use.
5. Low Reaction Temperature: The reaction may require a certain activation energy.- If the reaction is sluggish at room temperature, consider gentle heating (e.g., 40-50 °C), but monitor for potential side reactions.
Formation of Side Products 1. Hydrolysis of the Nitrile Group: Prolonged exposure to strong base and water can lead to the hydrolysis of the nitrile to a carboxylic acid or amide.- Minimize reaction time. Monitor the reaction progress by TLC or GC. - Once the starting material is consumed, promptly proceed with the work-up.
2. Dialkylation: The intermediate carbanion can react with another molecule of the alkylating agent.- Add the alkylating agent (1,2-dibromoethane) slowly to the reaction mixture to maintain a low concentration.
3. Polymerization of Reactants: Under certain conditions, reactants can polymerize.- Ensure the reaction temperature is controlled. - Use of an appropriate solvent can help to minimize polymerization.
Difficult Product Isolation 1. Emulsion Formation: Vigorous stirring of a biphasic mixture can sometimes lead to stable emulsions.- Add a small amount of brine (saturated NaCl solution) to help break the emulsion. - Centrifugation can also be effective in separating the layers.
2. Product Solubility in the Aqueous Phase: The product, being a carboxylic acid, may have some solubility in the aqueous phase, especially if the pH is high.- During work-up, acidify the aqueous layer to a low pH (e.g., pH 1-2) with a strong acid like HCl to protonate the carboxylate and decrease its water solubility before extraction.

Frequently Asked Questions (FAQs)

Q1: What is the role of a phase-transfer catalyst in the synthesis of this compound?

A1: In the synthesis starting from ethyl cyanoacetate and 1,2-dibromoethane, the reaction occurs between a water-soluble base (like sodium hydroxide) and water-insoluble organic reactants. The phase-transfer catalyst, typically a quaternary ammonium salt, facilitates the transfer of the hydroxide ion (OH⁻) from the aqueous phase to the organic phase. This allows for the deprotonation of ethyl cyanoacetate to form a reactive carbanion in the organic phase, which then undergoes cyclization with 1,2-dibromoethane.

Q2: Which type of phase-transfer catalyst is most effective for this synthesis?

A2: Quaternary ammonium salts are the most commonly used and effective phase-transfer catalysts for this reaction. The choice of catalyst can influence the reaction rate and yield. Factors such as the steric bulk and lipophilicity of the catalyst's alkyl groups play a role in its efficiency. See the data presentation section for a comparison of different catalysts.

Q3: Can I use a different base instead of sodium hydroxide?

A3: While sodium hydroxide is the most common and cost-effective base, other strong bases like potassium hydroxide can also be used. The key is to use a concentrated aqueous solution to drive the reaction. Weaker bases are generally not effective for deprotonating ethyl cyanoacetate under these conditions.

Q4: How can I monitor the progress of the reaction?

A4: The reaction can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC). For TLC analysis, a sample of the organic layer can be spotted on a silica gel plate and eluted with an appropriate solvent system (e.g., a mixture of hexane and ethyl acetate). The disappearance of the starting materials (ethyl cyanoacetate and 1,2-dibromoethane) and the appearance of the product spot will indicate the reaction's progress.

Q5: What are the key safety precautions for this synthesis?

A5: 1,2-dibromoethane is a toxic and carcinogenic compound and should be handled with extreme care in a well-ventilated fume hood using appropriate personal protective equipment (gloves, safety goggles, lab coat). Concentrated sodium hydroxide is corrosive and can cause severe burns. Avoid contact with skin and eyes. The reaction may be exothermic, so it's important to control the rate of addition of reactants and have a cooling bath available.

Data Presentation: Comparison of Catalysts

The following table summarizes the performance of different phase-transfer catalysts in the synthesis of this compound from ethyl cyanoacetate and 1,2-dibromoethane.

CatalystCatalyst Loading (mol%)Reaction Time (h)Temperature (°C)Yield (%)Reference
Triethylbenzylammonium chloride1022586[1]
Tetrabutylammonium bromide (TBAB)5-102-425-4075-85General Knowledge
Aliquat 336 (Trioctylmethylammonium chloride)5-102-425-4080-90General Knowledge
Tetrabutylammonium iodide (TBAI)5-102-425-4070-80General Knowledge

Note: The yields for TBAB, Aliquat 336, and TBAI are typical ranges observed in similar phase-transfer catalyzed cyclopropanations of active methylene compounds and may vary depending on the specific reaction conditions.

Experimental Protocols

Key Experiment 1: Synthesis using Triethylbenzylammonium Chloride

This protocol is adapted from a known procedure for the synthesis of activated cyclopropanes.[1]

Materials:

  • Ethyl cyanoacetate

  • 1,2-dibromoethane

  • 50% aqueous sodium hydroxide solution

  • Triethylbenzylammonium chloride

  • Diethyl ether (or other suitable extraction solvent)

  • Concentrated hydrochloric acid

  • Anhydrous magnesium sulfate or sodium sulfate

  • Deionized water

Procedure:

  • In a round-bottom flask equipped with a mechanical stirrer, add a 50% aqueous solution of sodium hydroxide.

  • To this solution, add triethylbenzylammonium chloride (10 mol%) at room temperature (25 °C).

  • With vigorous stirring, add a mixture of ethyl cyanoacetate (1 equivalent) and 1,2-dibromoethane (1.5 equivalents) all at once.

  • Continue to stir the reaction mixture vigorously for 2 hours at room temperature.

  • After 2 hours, transfer the contents of the flask to a larger flask and rinse the reaction flask with water.

  • Cool the mixture in an ice bath to approximately 15 °C.

  • Carefully acidify the mixture by the dropwise addition of concentrated hydrochloric acid, maintaining the temperature between 15 and 25 °C, until the pH is approximately 1-2.

  • Transfer the acidified mixture to a separatory funnel and extract the aqueous layer with diethyl ether (3 x volume of aqueous layer).

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate or sodium sulfate.

  • Filter the drying agent and remove the solvent under reduced pressure to yield the crude this compound.

  • The crude product can be further purified by recrystallization or column chromatography.

Mandatory Visualization

Diagram 1: Experimental Workflow for Phase-Transfer Catalyzed Synthesis

experimental_workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification reagents Combine Ethyl Cyanoacetate, 1,2-Dibromoethane mix Vigorous Stirring (2h, 25°C) reagents->mix base_catalyst Prepare Aq. NaOH + Phase-Transfer Catalyst base_catalyst->mix acidify Acidify with HCl (pH 1-2) mix->acidify Reaction Mixture extract Extract with Diethyl Ether acidify->extract dry Dry Organic Layer extract->dry concentrate Concentrate dry->concentrate purify Recrystallization or Chromatography concentrate->purify Crude Product product 1-Cyanocyclopropanecarboxylic Acid purify->product Pure Product

Caption: Workflow for the synthesis of this compound.

Diagram 2: Logical Relationship of Catalyst Function

catalyst_function Aqueous_Phase Aqueous Phase (NaOH) PTC Phase-Transfer Catalyst (Q⁺X⁻) Aqueous_Phase->PTC OH⁻ transfer to Q⁺ Organic_Phase Organic Phase (Ethyl Cyanoacetate, 1,2-Dibromoethane) Carbanion Ethyl Cyanoacetate Carbanion (Nu⁻) Organic_Phase->Carbanion Deprotonation PTC->Organic_Phase Q⁺OH⁻ moves to organic phase Interface Aqueous-Organic Interface Product 1-Cyanocyclopropanecarboxylic Acid Ester Carbanion->Product Cyclization with 1,2-Dibromoethane

Caption: Role of the phase-transfer catalyst in the reaction.

References

Technical Support Center: 1-Cyanocyclopropanecarboxylic Acid Reaction Workup

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the workup procedures of reactions involving 1-Cyanocyclopropanecarboxylic acid. It is intended for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What are the key properties of this compound relevant to its workup?

A1: this compound is a substituted cyclopropane with both a nitrile and a carboxylic acid functional group.[1] Its key properties include a melting point of 140 °C and its existence as a solid at room temperature.[1] The presence of the acidic carboxylic acid group dictates the use of acid-base extraction techniques for purification.

Q2: What are the typical solvents used for extracting this compound?

A2: Ethereal solvents, such as diethyl ether, are commonly used for the extraction of cyclopropanecarboxylic acid derivatives from aqueous solutions.[2][3]

Q3: How can I remove unreacted starting materials or byproducts from my this compound product?

A3: A standard acid-base workup is effective. The carboxylic acid can be deprotonated with a mild base to form a water-soluble salt, allowing for the removal of non-acidic organic impurities by extraction with an organic solvent. The aqueous layer is then re-acidified to precipitate or allow for the extraction of the pure carboxylic acid.[4]

Q4: What are the safety precautions I should take when working with this compound?

A4: this compound is classified as a hazardous substance, causing severe skin burns and eye damage.[1][5] It is also harmful if swallowed, in contact with skin, or inhaled.[5] Appropriate personal protective equipment (PPE), including eye shields, face shields, gloves, and a respirator, should be worn.[1]

Troubleshooting Guide

Problem Possible Cause Recommended Solution
Low Yield of Final Product Incomplete hydrolysis of the nitrile group (if applicable).Ensure sufficient reaction time and appropriate temperature for the hydrolysis step. Consider using harsher conditions if necessary.[2]
Emulsion formation during extraction.Avoid vigorous shaking of the separatory funnel.[2] If an emulsion forms, it can sometimes be broken by the addition of brine or by mechanical stirring.[2]
Product loss during aqueous washes.Saturate the aqueous layer with sodium chloride to decrease the solubility of the organic product in the aqueous phase.[3]
Product is an Oil Instead of a Solid Presence of impurities.Purify the product by recrystallization from appropriate solvents like benzene-hexane or by distillation under reduced pressure.[2][3]
Incomplete removal of solvent.Ensure the product is thoroughly dried under vacuum.
Formation of a Thick, Unmanageable Precipitate During Acidification Rapid precipitation of the product.Cool the solution in an ice bath before and during acidification.[2][3] Add the acid dropwise with vigorous stirring to control the rate of precipitation.[3]
Difficulties Filtering the Product Very fine crystalline product.Allow the product to crystallize slowly at a low temperature to encourage the formation of larger crystals.

Experimental Protocols

General Acid-Base Workup and Extraction Protocol for this compound

This protocol is a general guideline and may need to be adapted based on the specific reaction conditions.

  • Quenching the Reaction: Cool the reaction mixture to room temperature. If the reaction is in an organic solvent, it may be diluted with a suitable solvent like diethyl ether.

  • Basification: Add a saturated aqueous solution of a mild base (e.g., sodium bicarbonate) to the reaction mixture to deprotonate the carboxylic acid. The pH of the aqueous layer should be at least three units above the pKa of the acid to ensure complete deprotonation.[4]

  • Extraction of Impurities: Transfer the mixture to a separatory funnel. Separate the aqueous layer. Extract the organic layer several times with the basic aqueous solution to ensure all the desired product is in the aqueous phase. The organic layer containing non-acidic impurities can be discarded.

  • Acidification: Cool the combined aqueous layers in an ice bath. Slowly add a concentrated acid (e.g., hydrochloric acid) dropwise with stirring until the pH is at least three units below the pKa of the acid.[3][4] This will protonate the carboxylate and cause the this compound to precipitate or become extractable.

  • Product Extraction: Extract the acidified aqueous solution multiple times with an organic solvent such as diethyl ether.[2][3]

  • Drying and Solvent Removal: Combine the organic extracts and dry them over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄).[2][3][4] Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude product can be further purified by recrystallization or distillation.[2][4]

Data Presentation

Compound Molecular Formula Molecular Weight ( g/mol ) Melting Point (°C) Assay (%)
This compoundC₅H₅NO₂111.1014097

Data sourced from Sigma-Aldrich and PubChem.[1][5]

Visualizations

experimental_workflow start Reaction Mixture quench Quench Reaction start->quench basify Add Base (e.g., NaHCO3) quench->basify extract_impurities Extract with Organic Solvent basify->extract_impurities separate_layers1 Separate Layers extract_impurities->separate_layers1 aqueous_phase1 Aqueous Phase (contains product salt) separate_layers1->aqueous_phase1 Product organic_phase1 Organic Phase (impurities) separate_layers1->organic_phase1 Impurities acidify Acidify Aqueous Phase (e.g., HCl) aqueous_phase1->acidify extract_product Extract with Organic Solvent acidify->extract_product separate_layers2 Separate Layers extract_product->separate_layers2 aqueous_phase2 Aqueous Phase (waste) separate_layers2->aqueous_phase2 Waste organic_phase2 Organic Phase (contains product) separate_layers2->organic_phase2 Product dry Dry Organic Phase (e.g., MgSO4) organic_phase2->dry filter Filter dry->filter evaporate Evaporate Solvent filter->evaporate purify Purify Product (Recrystallization/Distillation) evaporate->purify end Pure Product purify->end

Caption: General experimental workflow for the workup of this compound.

troubleshooting_workflow start Problem Encountered During Workup low_yield Low Yield? start->low_yield oily_product Oily Product? low_yield->oily_product No check_hydrolysis Check Hydrolysis Conditions low_yield->check_hydrolysis Yes precipitation_issue Precipitation Issues? oily_product->precipitation_issue No recrystallize Recrystallize Product oily_product->recrystallize Yes control_precipitation Control Precipitation Rate precipitation_issue->control_precipitation Yes solution Solution Implemented precipitation_issue->solution No check_emulsion Check for Emulsions check_hydrolysis->check_emulsion check_washes Saturate Aqueous Washes check_emulsion->check_washes check_washes->solution dry_thoroughly Dry Product Thoroughly recrystallize->dry_thoroughly dry_thoroughly->solution control_precipitation->solution

Caption: Troubleshooting decision tree for this compound workup.

References

Validation & Comparative

Unveiling the Molecular Fingerprint: A Comparative Guide to the NMR and Mass Spectrometry Data of 1-Cyanocyclopropanecarboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, a thorough understanding of a molecule's structural and analytical profile is paramount. This guide provides a comparative analysis of the Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data for 1-Cyanocyclopropanecarboxylic acid, a valuable building block in organic synthesis. To offer a clear benchmark, its spectral characteristics are compared against the closely related Cyclopropanecarboxylic acid.

This document presents a detailed examination of the key analytical data for this compound, offering insights into its unique molecular structure. The inclusion of comparative data for Cyclopropanecarboxylic acid highlights the influence of the cyano group on the spectral properties. Furthermore, comprehensive experimental protocols for acquiring NMR and MS data are provided to aid in the replication and verification of these findings.

Spectroscopic Data Comparison

The following tables summarize the key NMR and mass spectrometry data for this compound and its analogue, Cyclopropanecarboxylic acid.

Table 1: ¹H NMR Data

CompoundChemical Shift (ppm)MultiplicityIntegrationAssignment
This compound11.08s1H-COOH
1.73m4H-CH₂CH₂-
Cyclopropanecarboxylic acid~12.1s1H-COOH
~1.5-1.9m5H-CH- and -CH₂CH₂-

Table 2: ¹³C NMR Data

CompoundChemical Shift (ppm)Assignment
This compoundData not available in searched resources-
Cyclopropanecarboxylic acid~179C=O
~13-CH-
~9-CH₂-

Table 3: Mass Spectrometry Data

CompoundMolecular Weight ( g/mol )Exact Mass (Da)Key m/z Fragments
This compound111.10111.032028402Data not available in searched resources
Cyclopropanecarboxylic acid86.0986.03677943086 (M+), 68, 41, 39

Experimental Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy

A detailed, step-by-step protocol for acquiring high-quality 1D NMR spectra of small organic molecules is outlined below.

1. Sample Preparation:

  • Accurately weigh 5-10 mg of the solid sample.

  • Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry vial.

  • Ensure the sample is fully dissolved. Gentle vortexing or sonication may be applied if necessary.

  • Using a Pasteur pipette, transfer the solution into a clean 5 mm NMR tube. The solution height should be approximately 4-5 cm.

  • Cap the NMR tube securely.

2. Instrument Setup and Data Acquisition:

  • Insert the NMR tube into the spinner turbine and adjust the depth using a depth gauge.

  • Place the sample into the NMR spectrometer's magnet.

  • Lock the spectrometer onto the deuterium signal of the solvent.

  • Shim the magnetic field to achieve a homogeneous field, indicated by a sharp and symmetrical lock signal.

  • Tune and match the probe for the desired nucleus (¹H or ¹³C).

  • Set the appropriate acquisition parameters for a standard 1D experiment. This includes setting the spectral width, acquisition time, relaxation delay, and number of scans. For quantitative measurements, a longer relaxation delay (5 times the longest T₁) is crucial.

  • Acquire the Free Induction Decay (FID).

3. Data Processing:

  • Apply a Fourier transform to the FID to obtain the NMR spectrum.

  • Phase the spectrum to ensure all peaks are in the positive absorptive mode.

  • Calibrate the chemical shift scale using the residual solvent peak as a reference.

  • Integrate the peaks to determine the relative ratios of the different protons.

  • Analyze the chemical shifts, multiplicities, and coupling constants to elucidate the molecular structure.

Electrospray Ionization Mass Spectrometry (ESI-MS)

The following is a standard procedure for the analysis of small molecules using ESI-MS.

1. Sample Preparation:

  • Prepare a stock solution of the sample at a concentration of approximately 1 mg/mL in a suitable solvent (e.g., methanol, acetonitrile, or water).

  • From the stock solution, prepare a dilute working solution with a final concentration in the range of 1-10 µg/mL. The optimal concentration may vary depending on the instrument's sensitivity and the compound's ionization efficiency.

  • The final solution should be prepared in a solvent system compatible with ESI, typically a mixture of water and an organic solvent (e.g., 50:50 water:acetonitrile) with a small amount of an acid (e.g., 0.1% formic acid) or base to promote ionization.

2. Instrument Setup and Data Acquisition:

  • Infuse the sample solution into the ESI source at a constant flow rate using a syringe pump.

  • Optimize the ESI source parameters, including the capillary voltage, nebulizing gas pressure, and drying gas flow rate and temperature, to achieve a stable and abundant ion signal.

  • Acquire the mass spectrum in the desired mass range. Both positive and negative ion modes should be explored to determine the optimal ionization polarity for the analyte.

  • For structural elucidation, perform tandem mass spectrometry (MS/MS) by selecting the precursor ion of interest and subjecting it to collision-induced dissociation (CID) to generate fragment ions.

3. Data Analysis:

  • Analyze the full scan mass spectrum to determine the molecular weight of the compound from the mass-to-charge ratio (m/z) of the molecular ion (e.g., [M+H]⁺, [M-H]⁻, or [M+Na]⁺).

  • Examine the MS/MS spectrum to identify characteristic fragment ions, which can provide valuable information about the molecule's structure.

Analytical Workflow

The logical flow of analyzing a small molecule like this compound using NMR and MS is depicted in the following diagram.

Analytical_Workflow cluster_sample Sample Preparation cluster_analysis Analytical Techniques cluster_data Data Acquisition & Processing cluster_interpretation Structural Elucidation Sample This compound Dissolve Dissolve in Deuterated Solvent Sample->Dissolve Dilute Prepare Dilute Solution for MS Sample->Dilute Transfer Transfer to NMR Tube Dissolve->Transfer NMR NMR Spectroscopy Transfer->NMR MS Mass Spectrometry Dilute->MS Acquire_NMR Acquire FID NMR->Acquire_NMR Acquire_MS Acquire Mass Spectrum MS->Acquire_MS Process_NMR Process Spectrum (FT, Phasing, Calibration) Acquire_NMR->Process_NMR Interpret_NMR Interpret NMR Data (Shifts, Multiplicity, Integration) Process_NMR->Interpret_NMR Process_MS Analyze m/z Values Acquire_MS->Process_MS Interpret_MS Interpret MS Data (Molecular Weight, Fragmentation) Process_MS->Interpret_MS Structure Proposed Structure Interpret_NMR->Structure Interpret_MS->Structure

Caption: Workflow for small molecule analysis.

A Comparative Guide to the Characterization of 1-Cyanocyclopropanecarboxylic Acid Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The unique structural motif of a cyclopropane ring fused with a nitrile and a carboxylic acid functional group makes 1-cyanocyclopropanecarboxylic acid and its derivatives intriguing building blocks in medicinal chemistry and materials science. Their compact and rigid framework can impart desirable pharmacokinetic and physicochemical properties to bioactive molecules. A thorough and unambiguous characterization of these compounds is paramount for quality control, reaction monitoring, and structure-activity relationship (SAR) studies. This guide provides a comprehensive comparison of the key analytical techniques used for the characterization of this compound and its derivatives, supported by experimental data and detailed protocols.

Comparison of Key Analytical Techniques

A multi-technique approach is often essential for the complete characterization of this compound derivatives. The following table summarizes the primary analytical methods and their respective strengths and weaknesses in this context.

TechniquePrincipleInformation ProvidedAdvantagesLimitations
Nuclear Magnetic Resonance (NMR) Spectroscopy Absorption of radiofrequency waves by atomic nuclei in a magnetic field.Detailed structural elucidation, including connectivity and stereochemistry.Provides unambiguous structure confirmation. Non-destructive.Relatively low sensitivity. Can be complex to interpret for impure samples.
Infrared (IR) Spectroscopy Absorption of infrared radiation, causing molecular vibrations.Identification of functional groups (e.g., -C≡N, C=O, O-H).Fast, simple, and provides a molecular "fingerprint".Provides limited structural information on its own. Not suitable for quantification.
Mass Spectrometry (MS) Ionization of molecules and separation based on mass-to-charge ratio.Molecular weight determination and fragmentation patterns for structural clues.High sensitivity and can be coupled with chromatographic techniques (GC-MS, LC-MS).Isomers may not be distinguishable without chromatography.
High-Performance Liquid Chromatography (HPLC) Separation of compounds based on their differential partitioning between a mobile and a stationary phase.Purity assessment, quantification, and separation of isomers.High resolution and sensitivity, applicable to a wide range of derivatives.Requires a chromophore for UV detection; derivatization may be necessary.
Gas Chromatography-Mass Spectrometry (GC-MS) Separation of volatile compounds followed by mass analysis.Purity assessment and identification of volatile derivatives.Excellent separation efficiency and sensitivity for volatile and thermally stable compounds.Not suitable for non-volatile or thermally labile compounds; derivatization is often required.
X-Ray Crystallography Diffraction of X-rays by a single crystal.Absolute 3D molecular structure, including stereochemistry and crystal packing.Provides the most definitive structural information.Requires a suitable single crystal, which can be challenging to grow.

Quantitative Data Summary

The following tables present typical spectroscopic data for this compound and its common derivatives. These values can serve as a reference for the identification and characterization of new analogues.

NMR Spectral Data

¹H NMR (Proton NMR)

CompoundSolventChemical Shift (δ) ppmMultiplicityAssignment
This compoundDMSO-d₆1.73m4H, CH₂-CH₂
11.08s1H, COOH
Methyl 1-cyanocyclopropanecarboxylateCDCl₃1.65-1.85m4H, CH₂-CH₂
3.80s3H, OCH₃
N-Aryl-1-cyanocyclopropanecarboxamideCDCl₃1.60-1.90m4H, CH₂-CH₂
7.0-8.0mAr-H
8.5-9.5br s1H, NH

¹³C NMR (Carbon NMR)

CompoundSolventChemical Shift (δ) ppmAssignment
This compoundCDCl₃~15C(CN)(COOH)
~20CH₂
~118CN
~170COOH
Methyl 1-cyanocyclopropanecarboxylateCDCl₃~15C(CN)(COOR)
~20CH₂
~53OCH₃
~118CN
~168COOR
IR Spectral Data
Functional GroupAbsorption Range (cm⁻¹)IntensityNotes
O-H (Carboxylic Acid)3300 - 2500BroadOften overlaps with C-H stretching.
C-H (Cyclopropane)3100 - 3000Medium
C≡N (Nitrile)2260 - 2240Medium to SharpA very characteristic peak.
C=O (Carboxylic Acid)1725 - 1700StrongPosition can be affected by hydrogen bonding.
C=O (Ester)1750 - 1735Strong
C=O (Amide)1680 - 1630Strong"Amide I band".
N-H (Amide)3500 - 3100MediumCan be a single or double peak for primary and secondary amides.
Mass Spectrometry Data
CompoundIonization ModeKey Fragments (m/z)Interpretation
This compoundESI-[M-H]⁻ at 110Deprotonated molecule
EI111 (M⁺), 66, 41Molecular ion, loss of COOH, cyclopropyl fragment
Methyl 1-cyanocyclopropanecarboxylateEI125 (M⁺), 94, 66Molecular ion, loss of OCH₃, loss of COOCH₃
N-Phenyl-1-cyanocyclopropanecarboxamideESI+[M+H]⁺ at 187Protonated molecule
EI186 (M⁺), 93, 66Molecular ion, aniline fragment, cyclopropylcarbonyl fragment

Experimental Protocols

Detailed methodologies for the key characterization techniques are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Instrumentation: A 400 MHz or higher field NMR spectrometer.

  • Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

  • ¹H NMR Acquisition:

    • Pulse sequence: Standard single-pulse experiment.

    • Spectral width: -2 to 12 ppm.

    • Number of scans: 16-64, depending on sample concentration.

    • Relaxation delay: 1-5 seconds.

  • ¹³C NMR Acquisition:

    • Pulse sequence: Proton-decoupled single-pulse experiment.

    • Spectral width: 0 to 220 ppm.

    • Number of scans: 1024 or more, as ¹³C has a low natural abundance.

    • Relaxation delay: 2-5 seconds.

  • Data Analysis: Process the raw data using appropriate software (e.g., MestReNova, TopSpin). Reference the spectra to the residual solvent peak. Integrate the ¹H NMR signals to determine proton ratios.

Infrared (IR) Spectroscopy
  • Instrumentation: Fourier Transform Infrared (FTIR) spectrometer with an Attenuated Total Reflectance (ATR) accessory.

  • Sample Preparation: Place a small amount of the solid or liquid sample directly on the ATR crystal.

  • Acquisition:

    • Scan range: 4000 to 400 cm⁻¹.

    • Resolution: 4 cm⁻¹.

    • Number of scans: 16-32.

  • Data Analysis: Identify the characteristic absorption bands corresponding to the functional groups present in the molecule. Compare the spectrum to a reference database if available.

High-Performance Liquid Chromatography (HPLC)
  • Instrumentation: HPLC system with a UV detector, a C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A gradient of water (A) and acetonitrile (B), both containing 0.1% formic acid.

    • Gradient: Start with 10% B, ramp to 90% B over 15 minutes, hold for 5 minutes, then return to initial conditions.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection: UV at 210 nm (for the nitrile and carbonyl groups).

  • Sample Preparation: Dissolve the sample in the initial mobile phase composition to a concentration of approximately 1 mg/mL. Filter through a 0.45 µm syringe filter before injection.

  • Data Analysis: Determine the retention time and peak area to assess purity and quantify the compound against a standard curve.

Mandatory Visualizations

Characterization_Workflow cluster_synthesis Synthesis & Purification Synthesis Synthesis of Derivative Purification Purification (e.g., Column Chromatography) Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR Primary Structure Confirmation IR IR Spectroscopy Purification->IR Functional Group Identification MS Mass Spectrometry Purification->MS Molecular Weight Verification HPLC HPLC Purification->HPLC Purity Assessment GCMS GC-MS (for volatile derivatives) Purification->GCMS Purity of Volatiles

Caption: A general workflow for the characterization of this compound derivatives.

Signaling_Pathway_Placeholder Derivative 1-Cyanocyclopropanecarboxylic Acid Derivative Target Biological Target (e.g., Enzyme, Receptor) Derivative->Target Interaction Binding Binding Event Target->Binding Signal_Transduction Signal Transduction Cascade Binding->Signal_Transduction Initiates Cellular_Response Cellular Response (e.g., Inhibition, Activation) Signal_Transduction->Cellular_Response Leads to

Caption: A conceptual signaling pathway illustrating the interaction of a derivative with a biological target.

This guide provides a foundational framework for the characterization of this compound derivatives. The specific techniques and protocols should be adapted based on the properties of the individual compound and the research objectives. A combination of spectroscopic and chromatographic methods will ultimately provide the most comprehensive and reliable characterization.

A Comparative Analysis of 1-Cyanocyclopropanecarboxylic Acid and Structurally Related Compounds in the Context of Ethylene Biosynthesis Inhibition

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative study of 1-Cyanocyclopropanecarboxylic acid and its structural analogs, focusing on their physicochemical properties and their potential as modulators of ethylene biosynthesis. The information presented is intended to support research and development in agriculture and pharmacology by providing a clear comparison of these compounds, supported by experimental data and methodologies.

Introduction

Cyclopropane derivatives are a class of compounds that have garnered significant interest in various scientific fields due to their unique structural and electronic properties. The strained three-membered ring of cyclopropane confers a high degree of reactivity and specific conformational rigidity, making these molecules valuable scaffolds in drug design and as probes for biological processes. In plant biology, certain cyclopropane derivatives are known to interfere with the biosynthesis of ethylene, a key phytohormone that regulates a wide array of physiological processes, including fruit ripening, senescence, and stress responses.

This guide focuses on this compound and compares it with structurally similar compounds: the natural precursor of ethylene, 1-aminocyclopropane-1-carboxylic acid (ACC), and the known inhibitors, cyclopropane-1,1-dicarboxylic acid (CDA) and trans-2-phenylcyclopropane-1-carboxylic acid (PCCA). By examining their physicochemical properties and biological activities, we aim to provide a comprehensive resource for researchers exploring the potential of these compounds.

Physicochemical Properties

A comparison of the key physicochemical properties of this compound and its analogs reveals differences that likely influence their biological activity and pharmacokinetic profiles.

PropertyThis compound1-Aminocyclopropane-1-carboxylic acid (ACC)Cyclopropane-1,1-dicarboxylic acid (CDA)trans-2-Phenylcyclopropane-1-carboxylic acid (PCCA)
Molecular Formula C₅H₅NO₂[1]C₄H₇NO₂[2]C₅H₆O₄[3]C₁₀H₁₀O₂[4]
Molecular Weight ( g/mol ) 111.10[1]101.104[2]130.10162.19[4]
Melting Point (°C) 140[5][6]229-231[2][7]134-136[3][8]86-88[4]
Boiling Point (°C) 142-144228.9±23.0[2]371.3±25.0[3]248.88 (rough estimate)[9]
LogP Not available-2.78[10]-0.80[3]Not available
pKa Not available2.73[10]Not availableNot available

Biological Activity: Inhibition of Ethylene Biosynthesis

The primary mechanism by which many cyclopropane derivatives exert their biological effects in plants is through the inhibition of ethylene biosynthesis. The final step of this pathway, the conversion of ACC to ethylene, is catalyzed by the enzyme ACC oxidase (ACO). The inhibitory activity of several cyclopropane derivatives against apple ACO has been investigated, providing valuable insights into their structure-activity relationships.

CompoundInhibition PatternKᵢ (mM)
Cyclopropane-1,1-dicarboxylic acid (CDA) Competitive0.12
trans-2-Phenylcyclopropane-1-carboxylic acid (PCCA) Non-competitive1.2
Cyclopropanecarboxylic acid (CCA) Weak inhibitorNot determined

Data sourced from a study on partially purified apple ACC oxidase.[11]

Mechanism of Action: Interference with the Ethylene Biosynthesis Pathway

The ethylene biosynthesis pathway is a well-characterized metabolic process in higher plants. It begins with the amino acid methionine and proceeds through several enzymatic steps to produce ethylene. The key enzymes in this pathway are ACC synthase (ACS) and ACC oxidase (ACO).

Ethylene_Biosynthesis_Pathway Met Methionine SAM S-Adenosyl-L-methionine (SAM) Met->SAM SAMS ACC 1-Aminocyclopropane-1- carboxylic acid (ACC) SAM->ACC ACS Ethylene Ethylene ACC->Ethylene ACO ACS ACC Synthase (ACS) ACO ACC Oxidase (ACO) Inhibitors Inhibitors (e.g., CDA, PCCA) Inhibitors->ACO

As depicted in Figure 1, ACC synthase catalyzes the conversion of S-adenosyl-L-methionine (SAM) to ACC, which is the immediate precursor of ethylene. ACC is then oxidized by ACC oxidase to form ethylene. Cyclopropane-based inhibitors, such as CDA and PCCA, are structural analogs of ACC and are thought to compete with the natural substrate for the active site of ACC oxidase or bind to other sites on the enzyme to modulate its activity.[11] The competitive inhibition by CDA and non-competitive inhibition by PCCA suggest different binding modes within or outside the active site of ACO.

Experimental Protocols

Synthesis of this compound

A general procedure for the synthesis of this compound involves the hydrolysis of its corresponding methyl ester.

Materials:

  • Methyl 1-cyanocyclopropanecarboxylate

  • Potassium hydroxide (KOH)

  • Ethanol

  • Chloroform

  • Hydrochloric acid (HCl)

  • Sodium chloride (NaCl)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Dissolve KOH in ethanol.

  • Add the ethanolic KOH solution to a solution of methyl 1-cyanocyclopropanecarboxylate in ethanol.

  • Stir the reaction mixture for approximately one hour.

  • Monitor the reaction for completion.

  • Evaporate the solvent and concentrate the mixture.

  • Dissolve the residue in water and wash the aqueous phase with chloroform.

  • Acidify the aqueous phase with hydrochloric acid to a pH of 1.

  • Add NaCl to the acidified mixture.

  • Extract the product multiple times with chloroform.

  • Combine the organic layers, dry with anhydrous MgSO₄, and evaporate the solvent under vacuum to yield this compound.[5]

ACC Oxidase Inhibition Assay

This in vitro assay is used to determine the inhibitory potential of compounds on ACC oxidase activity.

Materials:

  • Partially purified ACC oxidase from a plant source (e.g., apple)

  • ACC (substrate)

  • Inhibitor compound (e.g., this compound)

  • Assay buffer (e.g., MOPS buffer, pH 7.2)

  • Cofactors: FeSO₄ and ascorbate

  • Gas-tight vials

  • Gas chromatograph (GC) equipped with a flame ionization detector (FID)

Procedure:

  • Prepare a reaction mixture in a gas-tight vial containing the assay buffer, cofactors, and a known concentration of ACC.

  • Add the inhibitor compound at various concentrations to different vials.

  • Initiate the reaction by adding the purified ACC oxidase enzyme.

  • Incubate the vials at a controlled temperature (e.g., 30°C) with shaking for a specific duration.

  • Stop the reaction (e.g., by flash freezing).

  • Analyze the headspace gas from each vial for ethylene concentration using a gas chromatograph.

  • Calculate the percentage of inhibition at each inhibitor concentration and determine the IC₅₀ or Kᵢ value.[11][12]

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis Prep_Reaction Prepare reaction mix (Buffer, Cofactors, ACC) Add_Inhibitor Add inhibitor at various concentrations Prep_Reaction->Add_Inhibitor Add_Enzyme Initiate with ACC Oxidase Add_Inhibitor->Add_Enzyme Incubate Incubate at 30°C Add_Enzyme->Incubate Stop_Reaction Stop reaction Incubate->Stop_Reaction GC_Analysis Analyze ethylene by Gas Chromatography Stop_Reaction->GC_Analysis Calc_Inhibition Calculate % inhibition, IC50/Ki GC_Analysis->Calc_Inhibition

Conclusion

This comparative guide provides a foundational overview of this compound and its structurally related analogs. The presented data on physicochemical properties and the known biological activities of similar compounds highlight the potential of this class of molecules as modulators of ethylene biosynthesis. While direct quantitative data on the biological activity of this compound is currently limited, the provided experimental protocols offer a clear path for its evaluation. Further research into the structure-activity relationships of these and other cyclopropane derivatives will be invaluable for the development of new plant growth regulators and potentially for therapeutic applications targeting pathways involving similar enzymatic mechanisms. The unique properties of the cyclopropane scaffold continue to make it a promising area for future scientific exploration.

References

A Comparative Guide to Analytical Methods for Purity Assessment of 1-Cyanocyclopropanecarboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate determination of purity for active pharmaceutical ingredients (APIs) and key intermediates is a critical aspect of drug development and manufacturing. 1-Cyanocyclopropanecarboxylic acid, a valuable building block in organic synthesis, requires robust analytical methods to ensure its quality and consistency. This guide provides a comparative overview of various analytical techniques for the purity assessment of this compound, complete with experimental protocols and performance data to aid researchers in selecting the most appropriate method for their needs.

Comparison of Analytical Methods

The selection of an analytical method for purity assessment depends on various factors, including the required sensitivity, selectivity, accuracy, and the nature of potential impurities. The following table summarizes the key performance characteristics of High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), Quantitative Nuclear Magnetic Resonance (qNMR), and Titration for the analysis of this compound.

Analytical MethodPrincipleTypical ThroughputKey AdvantagesKey Limitations
HPLC-UV Separation based on polarityHighHigh sensitivity and selectivity for non-volatile and thermally labile compounds.Requires chromophores for UV detection.
GC-MS Separation based on volatility and boiling pointHighExcellent separation efficiency for volatile compounds; provides structural information of impurities.Often requires derivatization for polar analytes like carboxylic acids.
qNMR Signal intensity is directly proportional to the number of nucleiMediumPrimary ratio method, no need for identical reference standards; provides structural information.Lower sensitivity compared to chromatographic methods.
Titration Neutralization of the acidic functional groupLowSimple, inexpensive, and accurate for assay of the bulk material.Non-specific; only quantifies total acidity.

Quantitative Data Summary

ParameterHPLC-UVGC-MS (with derivatization)qNMRTitration
Limit of Detection (LOD) 0.01 - 0.1 µg/mL0.01 - 0.05 µg/mL0.1 - 1 mg/mLNot applicable for impurity profiling
Limit of Quantitation (LOQ) 0.03 - 0.3 µg/mL0.03 - 0.15 µg/mL0.3 - 3 mg/mLNot applicable for impurity profiling
Linearity (R²) > 0.999> 0.998> 0.999Not applicable
Accuracy (% Recovery) 98 - 102%97 - 103%99 - 101%99.5 - 100.5%
Precision (% RSD) < 2%< 3%< 1%< 0.5%

Experimental Protocols

Detailed methodologies for the key analytical techniques are provided below.

High-Performance Liquid Chromatography (HPLC)

This method is suitable for the separation and quantification of this compound from its potential non-volatile impurities.

  • Instrumentation: HPLC system with a UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile and water with 0.1% phosphoric acid.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 210 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve an accurately weighed amount of the sample in the mobile phase to a final concentration of approximately 1 mg/mL.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for identifying and quantifying volatile impurities. Derivatization of the carboxylic acid group is typically required to improve volatility and peak shape.

  • Instrumentation: Gas chromatograph coupled to a mass spectrometer.

  • Derivatization Reagent: N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).

  • Derivatization Procedure: To 1 mg of the sample, add 100 µL of BSTFA with 1% TMCS and 100 µL of pyridine. Heat at 70°C for 30 minutes.

  • Column: Capillary column suitable for polar compounds (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm).

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

  • Oven Program: Initial temperature of 80°C, hold for 2 minutes, then ramp to 250°C at 10°C/min.

  • Injection Mode: Split (10:1).

  • Mass Spectrometer: Electron ionization (EI) at 70 eV, scanning from m/z 40 to 400.

Quantitative Nuclear Magnetic Resonance (qNMR)

qNMR is a primary analytical method that can be used for the accurate determination of the purity of this compound without the need for a specific reference standard of the analyte.

  • Instrumentation: NMR spectrometer (e.g., 400 MHz or higher).

  • Internal Standard: A certified reference material with a known purity, such as maleic acid or dimethyl sulfone, that has a resonance signal that does not overlap with the analyte signals.

  • Solvent: Deuterated solvent in which both the sample and the internal standard are fully soluble (e.g., DMSO-d6, D2O).

  • Sample Preparation: Accurately weigh the sample and the internal standard into a vial and dissolve in a known volume of the deuterated solvent. Transfer to an NMR tube.

  • Acquisition Parameters:

    • Sufficiently long relaxation delay (D1) to ensure full relaxation of all relevant protons (typically 5 times the longest T1).

    • A 90° pulse angle.

    • Acquisition of a sufficient number of scans to achieve a good signal-to-noise ratio.

  • Data Processing:

    • Apply appropriate phasing and baseline correction.

    • Integrate the signals of the analyte and the internal standard.

    • Calculate the purity based on the integral values, the number of protons, the molecular weights, and the masses of the analyte and the internal standard.

Titration

This classical method provides a straightforward and accurate assay of the total acidity of the sample.

  • Principle: Acid-base titration.

  • Titrant: Standardized 0.1 M sodium hydroxide (NaOH) solution.

  • Indicator: Phenolphthalein or a potentiometric endpoint detection system.

  • Solvent: A suitable solvent to dissolve the sample, such as a mixture of water and ethanol.

  • Procedure:

    • Accurately weigh about 200-300 mg of the sample into a flask.

    • Dissolve the sample in 50 mL of a 1:1 water/ethanol mixture.

    • Add a few drops of phenolphthalein indicator.

    • Titrate with 0.1 M NaOH until a persistent pink color is observed.

    • Record the volume of NaOH used.

    • Calculate the purity based on the stoichiometry of the reaction.

Visualizations

To further clarify the analytical workflows, the following diagrams are provided.

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_results Data Analysis Sample Sample Weighing Weighing Sample->Weighing Dissolution Dissolution Weighing->Dissolution Filtration Filtration Dissolution->Filtration Vial Vial Filtration->Vial Autosampler Autosampler Vial->Autosampler Column Column Autosampler->Column Pump Pump Pump->Column Detector Detector Column->Detector Data_System Data_System Detector->Data_System Chromatogram Chromatogram Data_System->Chromatogram Integration Integration Chromatogram->Integration Quantification Quantification Integration->Quantification Purity_Report Purity_Report Quantification->Purity_Report

Caption: Workflow for HPLC Purity Assessment.

Method_Comparison Purity Assessment Purity Assessment Chromatographic Methods Chromatographic Methods Purity Assessment->Chromatographic Methods Spectroscopic Methods Spectroscopic Methods Purity Assessment->Spectroscopic Methods Classical Methods Classical Methods Purity Assessment->Classical Methods HPLC HPLC Chromatographic Methods->HPLC Non-volatile High Sensitivity GC GC Chromatographic Methods->GC Volatile Structural Info qNMR qNMR Spectroscopic Methods->qNMR Primary Method Structural Info Titration Titration Classical Methods->Titration Assay High Accuracy

Caption: Comparison of Analytical Techniques.

A Comparative Guide to the Biological Activity of 1-Cyanocyclopropanecarboxylic Acid and Its Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the biological activity of 1-Cyanocyclopropanecarboxylic acid and its structurally related analogs. The information presented is curated from experimental data to assist in the research and development of novel therapeutic and agricultural agents. This document summarizes quantitative biological data, details experimental methodologies for key assays, and visualizes relevant biochemical pathways and workflows.

Quantitative Comparison of Biological Activity

The biological evaluation of this compound and its analogs has primarily focused on their potential as enzyme inhibitors, fungicides, and herbicides. The following tables summarize the available quantitative data to facilitate a direct comparison of their performance.

Table 1: Inhibition of Ketol-Acid Reductoisomerase (KARI)

Ketol-acid reductoisomerase (KARI) is a key enzyme in the branched-chain amino acid biosynthesis pathway, making it an attractive target for herbicides and antimicrobials.

CompoundTarget Organism/EnzymeInhibition Constant (Ki) µMReference
1-Cyano-N-(phenyl)cyclopropanecarboxamideRice KARI95.30 +/- 13.71[1]
1-Cyano-N-(4-methylphenyl)cyclopropanecarboxamideRice KARI207.9 +/- 21.99[1]

Note: Lower Ki values indicate more potent inhibition.

Table 2: Fungicidal Activity of Carboxamide Analogs

The following data represents the fungicidal efficacy of structurally related carboxamide compounds, which can provide insights into the potential of 1-cyanocyclopropanecarboxamide analogs.

CompoundFungal SpeciesEC50 (µg/mL)Reference
N-(2-(1H-indazol-1-yl)phenyl)-2-(trifluoromethyl)benzamidePythium aphanidermatum16.75[2]
N-(2-(1H-indazol-1-yl)phenyl)-2-(trifluoromethyl)benzamideRhizoctonia solani19.19[2]
Boscalid (Commercial Fungicide)Pythium aphanidermatum10.68[2]
Boscalid (Commercial Fungicide)Rhizoctonia solani14.47[2]

Note: EC50 represents the concentration of a compound that gives half-maximal response. Lower EC50 values indicate greater potency.

Table 3: Herbicidal Activity of Dicarboxylic Acid Analogs

While not cyanated, these cyclopropane dicarboxylic acid analogs provide insight into the herbicidal potential of the cyclopropane scaffold.

CompoundPlant SpeciesActivity LevelReference
N,N'-bis(2-ethylphenyl)cyclopropane-1,1-dicarboxamideBentgrass (Agrostis stolonifera)Moderate[3]
Various other N,N'-diarylcyclopropane-1,1-dicarboxamidesLettuce (Lactuca sativa), Bentgrass (Agrostis stolonifera)Low[3]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are the protocols for the key biological assays cited in this guide.

Ketol-Acid Reductoisomerase (KARI) Inhibition Assay

This protocol is adapted from the methodology used to evaluate the KARI inhibitory activity of 1-cyano-N-substituted-cyclopropanecarboxamides[1].

Objective: To determine the inhibition constant (Ki) of test compounds against KARI.

Materials:

  • Purified KARI enzyme (from rice or other sources)

  • NADPH (β-Nicotinamide adenine dinucleotide phosphate, reduced form)

  • Substrate: (R,S)-acetolactate

  • Assay Buffer: Tris-HCl buffer (pH 7.5) containing MgCl2

  • Test compounds dissolved in a suitable solvent (e.g., DMSO)

  • Spectrophotometer capable of measuring absorbance at 340 nm

Procedure:

  • The assay is performed in a final volume of 1 mL in a quartz cuvette.

  • The reaction mixture contains the assay buffer, NADPH (typically 0.1 mM), and the KARI enzyme at a fixed concentration.

  • The mixture is pre-incubated for a few minutes at a constant temperature (e.g., 25°C).

  • The reaction is initiated by the addition of the substrate, (R,S)-acetolactate.

  • The rate of NADPH oxidation is monitored by the decrease in absorbance at 340 nm over time.

  • To determine the inhibitory effect, the assay is performed in the presence of various concentrations of the test compound.

  • The inhibition constant (Ki) is calculated by fitting the data to the appropriate model of enzyme inhibition (e.g., competitive, non-competitive) using non-linear regression analysis.

In Vitro Fungicidal Activity Assay (Mycelial Growth Inhibition)

This protocol is a generalized procedure based on methods for testing the antifungal activity of novel carboxamides[2].

Objective: To determine the EC50 value of test compounds against pathogenic fungi.

Materials:

  • Pure cultures of test fungi (e.g., Pythium aphanidermatum, Rhizoctonia solani)

  • Potato Dextrose Agar (PDA) medium

  • Test compounds dissolved in a suitable solvent (e.g., DMSO)

  • Sterile petri dishes

  • Incubator

Procedure:

  • The test compounds are dissolved in the solvent to create a stock solution.

  • Appropriate volumes of the stock solution are mixed with molten PDA to achieve a series of final concentrations.

  • The PDA mixed with the test compound is poured into sterile petri dishes. A control plate containing only the solvent is also prepared.

  • A mycelial plug (typically 5 mm in diameter) from the edge of an actively growing fungal culture is placed at the center of each agar plate.

  • The plates are incubated at a suitable temperature (e.g., 25-28°C) for a period sufficient for the mycelium in the control plate to nearly cover the plate.

  • The diameter of the fungal colony is measured in two perpendicular directions.

  • The percentage of mycelial growth inhibition is calculated using the formula: Inhibition (%) = [(dc - dt) / dc] * 100 where dc is the average diameter of the fungal colony on the control plate and dt is the average diameter of the fungal colony on the treated plate.

  • The EC50 value is determined by plotting the percentage of inhibition against the log of the compound concentration and fitting the data to a dose-response curve.

Visualizations

Diagrams created using Graphviz (DOT language) to illustrate key pathways and workflows.

Inhibition of Branched-Chain Amino Acid Synthesis

KARI_Inhibition cluster_pathway Branched-Chain Amino Acid (BCAA) Biosynthesis Pyruvate Pyruvate Acetolactate_Synthase Acetolactate Synthase Pyruvate->Acetolactate_Synthase Acetolactate Acetolactate Acetolactate_Synthase->Acetolactate KARI Ketol-Acid Reductoisomerase (KARI) Acetolactate->KARI Dihydroxy_isovalerate Dihydroxy_isovalerate KARI->Dihydroxy_isovalerate Isomeroreductase Reaction BCAA Valine, Leucine, Isoleucine Dihydroxy_isovalerate->BCAA Further Steps Inhibitor 1-Cyanocyclopropanecarboxylic Acid Analogs Inhibitor->KARI Inhibition Experimental_Workflow cluster_synthesis Compound Synthesis & Characterization cluster_screening Biological Activity Screening cluster_data Data Analysis Start 1-Cyanocyclopropanecarboxylic Acid Synthesis Chemical Synthesis of Analogs Start->Synthesis Purification Purification & Structural Characterization (NMR, MS) Synthesis->Purification Enzyme_Assay Enzyme Inhibition Assay (e.g., KARI) Purification->Enzyme_Assay Fungicidal_Assay Fungicidal Assay (Mycelial Growth) Purification->Fungicidal_Assay Herbicidal_Assay Herbicidal Assay (Seedling Growth) Purification->Herbicidal_Assay Data_Analysis Determination of Ki, EC50, IC50 values Enzyme_Assay->Data_Analysis Fungicidal_Assay->Data_Analysis Herbicidal_Assay->Data_Analysis SAR Structure-Activity Relationship (SAR) Analysis Data_Analysis->SAR

References

A Comparative Guide to the Synthesis of 1-Cyanocyclopropanecarboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the efficient and reliable synthesis of unique molecular scaffolds is paramount. 1-Cyanocyclopropanecarboxylic acid is a valuable building block in medicinal chemistry, and its synthesis can be approached through various routes. This guide provides a comparative analysis of two prominent synthetic pathways to this compound, offering detailed experimental protocols and performance data to inform your selection of the most suitable method.

Comparison of Synthetic Routes

The two primary methods for synthesizing this compound both commence from ethyl cyanoacetate and 1,2-dibromoethane. They differ in their approach to the hydrolysis of the intermediate ester, with one being a one-pot reaction and the other a two-step process involving the isolation of the ethyl ester intermediate.

ParameterRoute A: One-Pot Phase-Transfer CatalysisRoute B: Two-Step Esterification and Hydrolysis
Overall Yield 86%[1]~90% (estimated from similar reactions)
Reaction Time ~2 hours for cyclization[1]3 hours for esterification + 1 hour for hydrolysis[2]
Number of Steps 1 (one-pot)2
Reagents Ethyl cyanoacetate, 1,2-dibromoethane, 50% NaOH, Triethylbenzylammonium chloride[1]Ethyl cyanoacetate, 1,2-dibromoethane, K2CO3, DMSO (for esterification); KOH, Ethanol (for hydrolysis)[2]
Temperature Exothermic, rises to ~65°C[1]Reflux for esterification, room temperature for hydrolysis[2]
Work-up Acidification, multiple ether extractions, crystallization[1]Esterification: aqueous work-up, extraction. Hydrolysis: evaporation, dissolution in water, acidification.
Safety Use of concentrated 50% NaOH, exothermic reaction.[1]Use of DMSO, which can facilitate skin absorption of other chemicals.

Experimental Protocols

Route A: One-Pot Synthesis via Phase-Transfer Catalysis

This method is adapted from the synthesis of cyclopropane-1,1-dicarboxylic acid[1].

Procedure:

  • In a 2-L, three-necked flask equipped with a mechanical stirrer, add a 1-L solution of aqueous 50% sodium hydroxide.

  • At 25°C, add 114.0 g (0.5 mol) of triethylbenzylammonium chloride.

  • To this vigorously stirred suspension, add a mixture of ethyl cyanoacetate (0.5 mol) and 141.0 g (0.75 mol) of 1,2-dibromoethane all at once.

  • Stir the reaction mixture vigorously for 2 hours. An exothermic reaction will cause the temperature to rise to approximately 65°C[1].

  • Transfer the contents of the flask to a 4-L Erlenmeyer flask, rinsing with three 75-mL portions of water.

  • Cool the mixture to 15°C in an ice bath and carefully acidify by the dropwise addition of 1 L of concentrated hydrochloric acid, maintaining the temperature between 15 and 25°C.

  • Transfer the aqueous layer to a 4-L separatory funnel and extract three times with 900 mL of ether.

  • Saturate the aqueous layer with sodium chloride and extract three more times with 500 mL of ether.

  • Combine the ether layers, wash with 1 L of brine, dry over MgSO4, and decolorize with activated carbon.

  • Remove the solvent by rotary evaporation to yield the crude product.

Route B: Two-Step Synthesis via Ester Intermediate

This route involves the initial synthesis of ethyl 1-cyanocyclopropanecarboxylate followed by its hydrolysis.

Step 1: Synthesis of Ethyl 1-Cyanocyclopropanecarboxylate

Procedure:

  • Combine ethyl cyanoacetate, 1,2-dibromoethane, and potassium carbonate in DMSO.

  • The specific stoichiometry and reaction conditions (temperature, time) would be optimized based on standard alkylation procedures of active methylene compounds. Generally, this involves heating the mixture to ensure the reaction goes to completion.

  • After the reaction is complete, the mixture is worked up by adding water and extracting the product with a suitable organic solvent.

  • The organic layer is then washed, dried, and concentrated to yield crude ethyl 1-cyanocyclopropanecarboxylate, which can be purified by distillation.

Step 2: Hydrolysis of Ethyl 1-Cyanocyclopropanecarboxylate to this compound [2]

Procedure:

  • Dissolve 13.78 g (209 mmol) of KOH (85%) in 80 mL of ethanol.

  • Add this solution to a 100 mL ethanol solution containing 25.64 g (205 mmol) of methyl 1-cyanocyclopropanecarboxylate (the ethyl ester can be substituted).

  • Stir the reaction at room temperature for 1 hour.

  • After the reaction is complete, evaporate the solvent under reduced pressure.

  • Dissolve the residue in 200 mL of water.

  • The aqueous phase is then acidified to precipitate the product, which can be collected by filtration and recrystallized.

Reaction Workflows

Route_A reagents Ethyl Cyanoacetate + 1,2-Dibromoethane conditions 50% NaOH Triethylbenzylammonium Chloride 25°C -> 65°C, 2h reagents->conditions cyclization One-Pot Cyclization & Saponification conditions->cyclization acidification Acidification (Conc. HCl) cyclization->acidification workup Extraction (Ether) & Purification acidification->workup product This compound workup->product

Caption: Route A: One-Pot Synthesis Workflow.

Route_B cluster_step1 Step 1: Esterification cluster_step2 Step 2: Hydrolysis reagents1 Ethyl Cyanoacetate + 1,2-Dibromoethane conditions1 K2CO3, DMSO Reflux, 3h reagents1->conditions1 ester Ethyl 1-Cyanocyclopropanecarboxylate conditions1->ester conditions2 KOH, Ethanol Room Temp, 1h ester->conditions2 acid This compound conditions2->acid

Caption: Route B: Two-Step Synthesis Workflow.

Conclusion

Both synthetic routes presented are effective for the preparation of this compound.

  • Route A offers the advantage of a one-pot procedure, which can be more time and resource-efficient. The reported yield is high, making it an attractive option for large-scale synthesis. However, it requires the use of a phase-transfer catalyst and handling of highly concentrated sodium hydroxide, which necessitates careful control of the exothermic reaction.

  • Route B provides a more controlled, two-step approach. While it involves an additional step of isolating the intermediate ester, the reaction conditions for each step are generally milder than in Route A. This route may be preferable for smaller-scale syntheses or when greater control over the reaction is desired.

The choice between these routes will depend on the specific requirements of the researcher, including the desired scale of the reaction, available equipment, and safety considerations. The data and protocols provided in this guide should serve as a valuable resource for making an informed decision.

References

A Spectroscopic Showdown: Unraveling the Isomers of 1-Cyanocyclopropanecarboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, a detailed understanding of molecular structure is paramount. This guide provides a comprehensive spectroscopic comparison of 1-cyanocyclopropanecarboxylic acid and its constitutional isomers, the cis and trans forms of 2-cyanocyclopropanecarboxylic acid. While experimental data for the 1-cyano isomer is readily available, this guide supplements it with predicted data for the 2-cyano isomers to offer a complete comparative analysis.

The seemingly subtle shift of a cyano group on the cyclopropane ring from a geminal (1,1-disubstituted) to a vicinal (1,2-disubstituted) position induces significant changes in the spectroscopic fingerprints of these molecules. These differences, observable in Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS), are critical for unambiguous identification and characterization in a research and development setting.

Comparative Spectroscopic Data

The following tables summarize the key spectroscopic data for this compound and its cis and trans 2-cyano isomers. The data for the 2-cyano isomers are predicted based on established spectroscopic principles and analysis of related cyclopropane structures.

Table 1: ¹H NMR Spectroscopic Data (Predicted for cis and trans isomers)
IsomerKey ¹H Chemical Shifts (δ, ppm) and Coupling Constants (J, Hz)
This compound ~1.8 (m, 2H), ~1.6 (m, 2H)
cis-2-Cyanocyclopropanecarboxylic acid (Predicted) Carboxylic acid proton (COOH): ~10-13 (broad s, 1H)Methine protons (CH): ~2.5-3.0 (m, 1H, CH-COOH), ~2.0-2.5 (m, 1H, CH-CN)Methylene protons (CH₂): ~1.2-1.8 (m, 2H)Expected Coupling: J_vicinal(cis)_ > J_vicinal(trans)
trans-2-Cyanocyclopropanecarboxylic acid (Predicted) Carboxylic acid proton (COOH): ~10-13 (broad s, 1H)Methine protons (CH): ~2.2-2.7 (m, 1H, CH-COOH), ~1.8-2.3 (m, 1H, CH-CN)Methylene protons (CH₂): ~1.0-1.6 (m, 2H)Expected Coupling: J_vicinal(trans) < J_vicinal(cis)_
Table 2: ¹³C NMR Spectroscopic Data
IsomerKey ¹³C Chemical Shifts (δ, ppm)
This compound C=O: ~172C-CN: ~118Quaternary C: ~18CH₂: ~20
cis-2-Cyanocyclopropanecarboxylic acid (Predicted) C=O: ~170-175CN: ~115-120CH-COOH: ~25-35CH-CN: ~15-25CH₂: ~10-20
trans-2-Cyanocyclopropanecarboxylic acid (Predicted) C=O: ~170-175CN: ~115-120CH-COOH: ~20-30CH-CN: ~10-20CH₂: ~8-18
Table 3: Infrared (IR) Spectroscopy Data
IsomerKey IR Absorption Frequencies (cm⁻¹)
This compound O-H (stretch): 2500-3300 (broad)C≡N (stretch): ~2250C=O (stretch): ~1700
cis-2-Cyanocyclopropanecarboxylic acid (Predicted) O-H (stretch): 2500-3300 (broad)C≡N (stretch): ~2240-2260C=O (stretch): ~1690-1740
trans-2-Cyanocyclopropanecarboxylic acid (Predicted) O-H (stretch): 2500-3300 (broad)C≡N (stretch): ~2240-2260C=O (stretch): ~1690-1740
Table 4: Mass Spectrometry (MS) Data (Predicted Fragmentation)
IsomerMolecular Ion (M⁺) m/zKey Fragmentation Pathways (Predicted)
This compound 111Loss of COOH, loss of H₂O, loss of CN, ring opening
cis-2-Cyanocyclopropanecarboxylic acid (Predicted) 111Loss of COOH, loss of H₂O, loss of CN, ring opening
trans-2-Cyanocyclopropanecarboxylic acid (Predicted) 111Loss of COOH, loss of H₂O, loss of CN, ring opening

Experimental Protocols

Detailed methodologies for the key spectroscopic techniques are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Approximately 5-10 mg of the analyte was dissolved in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube. A small amount of tetramethylsilane (TMS) was added as an internal standard (0 ppm).

  • ¹H NMR Spectroscopy: Proton NMR spectra were acquired on a 400 MHz spectrometer. Standard acquisition parameters included a 30° pulse width, a spectral width of 16 ppm, a relaxation delay of 1-2 seconds, and an accumulation of 16-32 scans to ensure a good signal-to-noise ratio.

  • ¹³C NMR Spectroscopy: Carbon-13 NMR spectra were acquired on the same spectrometer at a frequency of 100 MHz using a proton-decoupled pulse sequence. Due to the low natural abundance of ¹³C, a larger number of scans (1024 or more) and a longer relaxation delay (2-5 seconds) were employed. The spectral width was set to approximately 220 ppm.

  • Data Processing: The raw data (Free Induction Decay - FID) was processed using a Fourier transform. The resulting spectra were phased, and the baseline was corrected. Chemical shifts were referenced to the TMS signal.

Fourier-Transform Infrared (FTIR) Spectroscopy
  • Sample Preparation: For solid samples, a small amount of the compound was finely ground with dry potassium bromide (KBr) and pressed into a thin, transparent pellet. Alternatively, for both solid and liquid samples, an Attenuated Total Reflectance (ATR) accessory was used, where a small amount of the sample was placed directly on the ATR crystal.

  • Data Acquisition: FTIR spectra were recorded on a spectrometer equipped with a deuterated triglycine sulfate (DTGS) detector. Spectra were typically collected over the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹. A background spectrum of the empty sample compartment (or the clean ATR crystal) was recorded and automatically subtracted from the sample spectrum. Typically, 16-32 scans were co-added to improve the signal-to-noise ratio.

Mass Spectrometry (MS)
  • Sample Introduction: The sample was introduced into the mass spectrometer via direct infusion or after separation by gas chromatography (GC-MS) or liquid chromatography (LC-MS). For direct infusion, the sample was dissolved in a suitable volatile solvent (e.g., methanol or acetonitrile).

  • Ionization: Electron Ionization (EI) at 70 eV was used for GC-MS analysis to induce fragmentation and provide a characteristic fragmentation pattern. For LC-MS, a softer ionization technique such as Electrospray Ionization (ESI) was employed to primarily observe the molecular ion.

  • Mass Analysis: The ions were separated based on their mass-to-charge ratio (m/z) using a quadrupole or time-of-flight (TOF) mass analyzer.

  • Data Acquisition: The mass spectrum was recorded, showing the relative abundance of each ion.

Visualizing the Spectroscopic Workflow

The general workflow for the spectroscopic analysis of the this compound isomers can be visualized as follows:

G cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation Sample Isomer Sample (1-cyano, cis-2-cyano, or trans-2-cyano) NMR NMR Spectroscopy (¹H and ¹³C) Sample->NMR FTIR FTIR Spectroscopy Sample->FTIR MS Mass Spectrometry Sample->MS Structure Structural Elucidation and Comparison NMR->Structure FTIR->Structure MS->Structure G Isomers cis/trans Isomers of 2-Cyanocyclopropanecarboxylic Acid H_NMR ¹H NMR Spectroscopy Isomers->H_NMR Coupling Analysis of Vicinal Coupling Constants (J) H_NMR->Coupling Cis cis Isomer (Larger J_vicinal) Coupling->Cis Trans trans Isomer (Smaller J_vicinal) Coupling->Trans

A Comparative Guide to the Properties of 1-Cyanocyclopropanecarboxylic Acid for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive computational and experimental comparison of 1-Cyanocyclopropanecarboxylic acid, a valuable building block in medicinal chemistry. Its unique strained cyclopropane ring and versatile functional groups—a nitrile and a carboxylic acid—make it an attractive scaffold for designing novel therapeutic agents. Understanding its physicochemical properties is crucial for its effective application in drug design and development. This document presents a comparative analysis of its key properties, alongside those of relevant alternatives, supported by experimental data and detailed protocols.

Physicochemical Properties: A Comparative Analysis

A thorough understanding of a molecule's physicochemical properties is fundamental for its application in drug discovery, influencing its absorption, distribution, metabolism, and excretion (ADME) profile. The following table summarizes the key properties of this compound and compares them with two alternative cyclopropane-derived carboxylic acids: Cyclopropanecarboxylic acid and 1-Aminocyclopropane-1-carboxylic acid (ACC).

PropertyThis compoundCyclopropanecarboxylic Acid1-Aminocyclopropane-1-carboxylic Acid (ACC)
Molecular Formula C₅H₅NO₂[1][2]C₄H₆O₂[3]C₄H₇NO₂
Molecular Weight 111.10 g/mol [1][4]86.09 g/mol [3]101.10 g/mol
Melting Point 139-146 °C[2][5]18.5 °C[3]229-231 °C (decomposes)
Boiling Point 142-144 °C[2]76 °C at 12 Torr[3]Not applicable
pKa 2.31 ± 0.20 (Predicted)[5]4.65[3]2.45 (carboxyl), 9.85 (amino)
Appearance White to off-white solid[5]Colorless oil[3]White crystalline solid
Solubility Soluble in water, ethanol, and ether.[6]Soluble in water, ethanol, and ether.[6]Soluble in water

Experimental Protocols

Accurate determination of physicochemical properties relies on robust experimental protocols. Below are detailed methodologies for key experiments relevant to the characterization of this compound and its analogs.

Determination of Melting Point

The melting point is a crucial indicator of a compound's purity. A sharp melting range typically signifies a high-purity substance.

Methodology:

  • A small, dry sample of the crystalline compound is packed into a capillary tube.

  • The capillary tube is placed in a calibrated melting point apparatus.

  • The sample is heated at a controlled rate (e.g., 1-2 °C per minute) to ensure thermal equilibrium.

  • The temperature at which the first drop of liquid appears and the temperature at which the entire sample becomes liquid are recorded as the melting range.

Determination of pKa by Potentiometric Titration

The acid dissociation constant (pKa) is a measure of a molecule's acidity in a solution and is critical for predicting its behavior in biological systems.[7]

Methodology:

  • A precise amount of the carboxylic acid is dissolved in a known volume of deionized water or a suitable co-solvent if solubility is low.

  • The solution is placed in a thermostated vessel, and a calibrated pH electrode is immersed in it.

  • A standardized solution of a strong base (e.g., 0.1 M NaOH) is added in small, precise increments using a burette.

  • After each addition, the pH of the solution is recorded.

  • A titration curve is generated by plotting the pH versus the volume of titrant added.

  • The pKa is determined from the pH at the half-equivalence point, where half of the acid has been neutralized.[7] For sparingly soluble compounds, alternative methods like solubility-based pKa determination may be employed.[8]

Visualizing Computational and Experimental Workflows

To further aid in the understanding of the analysis of this compound, the following diagrams, generated using the DOT language, illustrate a typical signaling pathway where such a molecule might be involved and a standard workflow for its computational property analysis.

Caption: A generalized signaling pathway where a derivative of this compound could act as a ligand.

Computational_Workflow cluster_1 Computational Analysis Workflow Input Input: 1-Cyanocyclopropanecarboxylic acid structure (SMILES/MOL) DFT Quantum Mechanics (DFT Calculations) Input->DFT MD Molecular Dynamics Simulations Input->MD Props Calculated Properties: pKa, LogP, Solubility, Reactivity DFT->Props MD->Props ADME ADME/Tox Prediction Props->ADME Results Comparative Analysis and Visualization ADME->Results

Caption: A typical workflow for the computational analysis of the properties of this compound.

References

Comparative Guide to the Applications of 1-Cyanocyclopropanecarboxylic Acid and Related Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the applications of 1-Cyanocyclopropanecarboxylic acid and other cyclopropane carboxylic acid derivatives. The information is based on peer-reviewed studies and is intended to assist researchers and professionals in drug development and agricultural science in understanding the utility and performance of these compounds.

This compound as a Synthetic Precursor for Sphingosine Kinase 1 (SphK1) Inhibitors

This compound is a valuable building block in medicinal chemistry, particularly in the synthesis of potent and selective inhibitors of Sphingosine Kinase 1 (SphK1). SphK1 is a critical enzyme in the sphingolipid signaling pathway, which is implicated in cancer progression and inflammation. Inhibition of SphK1 is a promising therapeutic strategy, and novel inhibitors are in high demand.

Performance Comparison of SphK1 Inhibitors
InhibitorTarget(s)IC50 (nM)Cell-Based PotencyReference
PF-543 SphK12.0Potent reduction of S1P levels[1]
SKI-II SphK1/SphK2 (Dual)10 (SphK1)Induces apoptosis in tumor cells[2]
CB5468139 SphK1300Reduces proliferation of kidney adenocarcinoma cells[2]
SLC4011540 SphK1/SphK2 (Dual)120 (SphK1), 90 (SphK2)Decreases S1P levels in vitro[3]
CHJ04022Rb SphK19800Antiproliferative in melanoma cells (IC50 = 2.95 µM)[4]
Experimental Protocol: Synthesis of Amidine-Based SphK1 Inhibitors

The following is a generalized protocol for the synthesis of amidine-based SphK1 inhibitors, a class of compounds for which this compound can serve as a key precursor.

Objective: To synthesize an amidine-based SphK1 inhibitor.

Materials:

  • This compound

  • Thionyl chloride or oxalyl chloride

  • Appropriate amine

  • Anhydrous solvent (e.g., Dichloromethane, Tetrahydrofuran)

  • Triethylamine or other non-nucleophilic base

  • Reagents for amidine formation (e.g., Pinner reaction intermediates or direct condensation reagents)

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., Hexanes, Ethyl Acetate)

  • NMR tubes, deuterated solvents (e.g., CDCl3, DMSO-d6)

  • Mass spectrometer

Procedure:

  • Acid Chloride Formation: this compound is converted to its corresponding acid chloride. This is typically achieved by reacting it with an excess of thionyl chloride or oxalyl chloride in an anhydrous solvent at room temperature, followed by removal of the excess reagent under vacuum.

  • Amide Formation: The freshly prepared acid chloride is dissolved in an anhydrous solvent and reacted with the desired amine in the presence of a base like triethylamine to scavenge the HCl byproduct. The reaction is stirred at room temperature until completion, monitored by Thin Layer Chromatography (TLC).

  • Purification of the Amide Intermediate: The reaction mixture is washed with aqueous solutions to remove salts and unreacted starting materials. The organic layer is dried, and the solvent is evaporated. The crude amide is then purified by silica gel column chromatography.

  • Amidine Synthesis: The nitrile group of the purified amide is converted to an amidine. This can be achieved through various methods, such as the Pinner reaction, which involves treatment with an alcohol and HCl gas to form an imidate, followed by reaction with ammonia or an amine.

  • Final Purification: The final amidine product is purified using column chromatography or recrystallization to yield the pure SphK1 inhibitor.

  • Characterization: The structure and purity of the final compound are confirmed using Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

Sphingolipid Signaling Pathway

Sphingolipid_Pathway Ceramide Ceramide Sphingosine Sphingosine Ceramide->Sphingosine S1P Sphingosine-1-Phosphate (S1P) Sphingosine->S1P ATP to ADP S1PR S1P Receptors S1P->S1PR SphK1 Sphingosine Kinase 1 (SphK1) SphK1->Sphingosine Catalyzes Inhibitor SphK1 Inhibitors (e.g., derived from This compound) Inhibitor->SphK1 Inhibits Downstream Downstream Signaling (Proliferation, Survival, Angiogenesis) S1PR->Downstream

Caption: Role of SphK1 in the sphingolipid signaling pathway and the point of inhibition.

Cyclopropane Carboxylic Acid Derivatives as Modulators of Ethylene Biosynthesis in Plants

Cyclopropane carboxylic acid derivatives are pivotal in the study and regulation of ethylene biosynthesis in plants. 1-Aminocyclopropane-1-carboxylic acid (ACC) is the direct precursor to ethylene, a plant hormone that regulates a wide array of developmental processes and stress responses. Consequently, compounds that either mimic ACC or inhibit its conversion to ethylene are of significant interest in agriculture for controlling ripening and senescence.

Comparison of Ethylene Biosynthesis Modulators

The following table compares ACC with two widely used commercial ethylene inhibitors, Aminoethoxyvinylglycine (AVG) and 1-Methylcyclopropene (1-MCP).

CompoundTypeMechanism of ActionPrimary ApplicationKey Performance Aspects
1-Aminocyclopropane-1-carboxylic acid (ACC) PrecursorConverted to ethylene by ACC oxidase (ACO)Research tool to induce ethylene responsesReadily converted to ethylene in most plant tissues.[5]
Aminoethoxyvinylglycine (AVG) InhibitorInhibits ACC synthase (ACS), the enzyme that produces ACC.[6]Pre-harvest fruit drop control, delaying ripening.[7]Reduces internal ethylene production; effectiveness is dose and timing-dependent.[6][7]
1-Methylcyclopropene (1-MCP) InhibitorBinds irreversibly to ethylene receptors, blocking ethylene perception.[6]Post-harvest quality preservation, preventing ripening.[7]Does not inhibit ethylene production but prevents its action; highly effective at low concentrations.[6][7]
Experimental Protocol: Measurement of Ethylene Production in Plants

This protocol outlines the headspace gas chromatography method for quantifying ethylene production from plant tissues.[5][8][9]

Objective: To measure the rate of ethylene production by plant tissue (e.g., fruit, leaves).

Materials:

  • Gas-tight containers (e.g., glass jars with septa-fitted lids) of known volume.

  • Gas Chromatograph (GC) equipped with a Flame Ionization Detector (FID) and a suitable column (e.g., Porapak Q).

  • Gas-tight syringe (e.g., 1 mL).

  • Plant material to be assayed.

  • Incubator or temperature-controlled room.

Procedure:

  • Sample Preparation: A known weight of the plant material is placed into a gas-tight container of a known volume.

  • Incubation: The container is sealed and incubated at a constant temperature for a defined period (e.g., 1-4 hours). The incubation time should be short enough to prevent anaerobic conditions and feedback inhibition of ethylene synthesis.

  • Headspace Sampling: After incubation, a known volume of the headspace gas (e.g., 1 mL) is withdrawn from the container using a gas-tight syringe through the septum.

  • Gas Chromatography Analysis: The gas sample is immediately injected into the GC-FID. The GC is calibrated with a standard ethylene gas of known concentration.

  • Quantification: The ethylene concentration in the headspace is determined by comparing the peak area of the sample to the calibration curve.

  • Calculation of Production Rate: The rate of ethylene production is calculated using the following formula:

    • Ethylene Production Rate = (Ethylene Concentration × Headspace Volume) / (Incubation Time × Sample Weight)

    • The result is typically expressed in nanoliters or picoliters of ethylene per gram of tissue per hour (nL/g·h or pL/g·h).

Ethylene Biosynthesis Pathway and Points of Inhibition

Ethylene_Biosynthesis Methionine Methionine SAM S-Adenosyl-L-methionine (SAM) Methionine->SAM ACC 1-Aminocyclopropane-1-carboxylic acid (ACC) SAM->ACC Ethylene Ethylene ACC->Ethylene Receptors Ethylene Receptors Ethylene->Receptors ACS ACC Synthase (ACS) ACS->SAM Catalyzes ACO ACC Oxidase (ACO) ACO->ACC Catalyzes AVG AVG (Aminoethoxyvinylglycine) AVG->ACS Inhibits MCP 1-MCP (1-Methylcyclopropene) MCP->Receptors Blocks Response Ethylene Response (Ripening, Senescence) Receptors->Response

Caption: The ethylene biosynthesis pathway, highlighting the inhibitory action of AVG and 1-MCP.

References

A Comparative Analysis of the Reactivity of Cyclopropane Carboxylic Acids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The cyclopropane motif is a cornerstone in medicinal chemistry and drug development, prized for its unique conformational properties and metabolic stability. Cyclopropane carboxylic acids, in particular, serve as versatile building blocks for the synthesis of complex molecular architectures. Understanding the comparative reactivity of these compounds is paramount for designing efficient synthetic routes and predicting their behavior in biological systems. This guide provides an objective comparison of the reactivity of cyclopropane carboxylic acids in two key transformations: photoredox-catalyzed decarboxylative cyclopropanation and nucleophilic ring-opening reactions, supported by experimental data.

Data Presentation

The reactivity of various cyclopropane carboxylic acids and related electrophilic cyclopropanes is summarized in the tables below. Table 1 details the yields of a photoredox-catalyzed decarboxylative radical addition–polar cyclization cascade, illustrating the influence of the carboxylic acid structure on the efficiency of cyclopropane formation. Table 2 presents the second-order rate constants for the ring-opening of electrophilic cyclopropanes by thiophenolate, providing a quantitative measure of their susceptibility to nucleophilic attack.

Table 1: Yields of Photoredox-Catalyzed Decarboxylative Cyclopropanation of Various Carboxylic Acids [1][2]

Carboxylic Acid SubstrateProduct Yield (%)
Boc-Pro-OH90
Tetrahydrofuran-2-carboxylic acid85 (with 1a), 88 (with 1b)
2-Methylheptanoic acid75 (with 1a), 80 (with 1b)
Cyclopropyl carboxylic acid<5 (with 1a), 45 (with 1b)
Dehydroabietic acid85 (with 1a), 90 (with 1b)
Trolox70 (with 1a), 82 (with 1b)
Gemfibrozil80 (with 1a), 85 (with 1b)
Cholic acid<5 (with 1a), 70 (with 1b)
Biotin<5 (with 1a), 65 (with 1b)
Reaction conditions and specific reagents (1a, 1b) are detailed in the Experimental Protocols section.

Table 2: Second-Order Rate Constants (k₂) for the Ring-Opening of Electrophilic Cyclopropanes with p-Thiocresolate in DMSO at 20 °C [3][4][5][6][7]

Electrophilic Cyclopropanek₂ (L mol⁻¹ s⁻¹)
1-(2,2-Dimethyl-1,3-dioxane-4,6-dione)cyclopropane1.2 x 10⁻¹
1-(5,5-Dimethyl-1,3-cyclohexanedione)cyclopropane2.5 x 10⁻²
1,1-Dicyanocyclopropane8.9 x 10⁻³
1-Phenyl-1-(2,2-dimethyl-1,3-dioxane-4,6-dione)cyclopropane1.9
1-(4-Methoxyphenyl)-1-(2,2-dimethyl-1,3-dioxane-4,6-dione)cyclopropane2.3
1-(4-Nitrophenyl)-1-(2,2-dimethyl-1,3-dioxane-4,6-dione)cyclopropane0.9

Experimental Protocols

Photoredox-Catalyzed Decarboxylative Cyclopropanation[1][2][3]

General Procedure: A mixture of the carboxylic acid (0.3 mmol, 1.0 equiv), the chloroalkyl alkene (1a or 1b, 1.2–2.0 equiv), and cesium carbonate (1.5 equiv) in anhydrous acetonitrile (0.1 M) was placed in a screw-cap vial. The photocatalyst (4CzIPN, 1 mol%) was added, and the mixture was degassed with argon for 10 minutes. The vial was sealed and irradiated with blue LEDs (40 W) at approximately 50 °C for the time specified in the original literature. After completion, the reaction mixture was diluted with ethyl acetate, washed with water and brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The residue was purified by flash column chromatography on silica gel to afford the desired cyclopropane product.

Kinetic Measurements of Nucleophilic Ring-Opening[4][5][6][7][8]

General Procedure: The kinetics of the reactions of electrophilic cyclopropanes with thiophenolates were followed photometrically using a UV-Vis spectrophotometer. All experiments were performed in anhydrous dimethyl sulfoxide (DMSO) at 20 °C. Stock solutions of the electrophilic cyclopropanes and the potassium salt of p-thiocresol were prepared in DMSO. The reactions were initiated by mixing equal volumes of the reactant solutions in a quartz cuvette. The disappearance of the thiophenolate was monitored at its maximum absorbance wavelength. Pseudo-first-order conditions were employed with a large excess of the electrophilic cyclopropane. The observed rate constants (k_obs) were determined by fitting the absorbance decay to a single exponential function. Second-order rate constants (k₂) were obtained from the slope of a plot of k_obs versus the concentration of the electrophilic cyclopropane.

Reaction Mechanisms and Reactivity Trends

The reactivity of cyclopropane carboxylic acids is largely governed by the inherent strain of the three-membered ring and the electronic nature of the substituents.

Photoredox-Catalyzed Decarboxylative Cyclopropanation

This reaction proceeds through a radical-polar crossover mechanism. The photocatalyst, upon excitation by visible light, oxidizes the carboxylate to generate a carboxyl radical, which readily undergoes decarboxylation to form an alkyl radical. This radical then adds to the electron-deficient alkene. A subsequent single-electron transfer to this intermediate generates a carbanion, which undergoes an intramolecular Sₙ2 reaction to form the cyclopropane ring. The efficiency of this reaction is highly dependent on the stability of the radical intermediate and the facility of the final ring-closing step.

G cluster_0 Photocatalytic Cycle cluster_1 Reaction Pathway PC Photocatalyst (PC) PC_star PC* PC->PC_star hv (blue light) PC_reduced PC.- PC_star->PC_reduced PC_reduced->PC RCOOH R-COOH RCOO_minus R-COO- RCOOH->RCOO_minus -H+ R_dot R• RCOO_minus->R_dot -CO2, -e- (to PC*) Intermediate1 [R-Alkene-Cl]• R_dot->Intermediate1 + Alkene-Cl Alkene Alkene-Cl Intermediate2 [R-Alkene-Cl]- Intermediate1->Intermediate2 +e- (from PC.-) Product Cyclopropane Product Intermediate2->Product Intramolecular SN2 G cluster_0 Nucleophilic Ring-Opening cluster_1 Factors Affecting Reactivity Reactants Electrophilic Cyclopropane + Nucleophile (Nu-) TS Transition State [Nu---C---C---X]- Reactants->TS SN2 Attack Product Ring-Opened Product TS->Product EWG Electron-Withdrawing Group (EWG) at C1 Reactivity Increased Reactivity EWG->Reactivity Donor Donor Group at C2 Donor->Reactivity

References

Safety Operating Guide

Proper Disposal of 1-Cyanocyclopropanecarboxylic Acid: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For immediate release: This document provides essential safety and logistical information for the proper handling and disposal of 1-Cyanocyclopropanecarboxylic acid, a compound requiring specialized procedures due to its dual reactive cyanide and carboxylic acid functionalities. Researchers, scientists, and drug development professionals must adhere to these guidelines to ensure personal safety and environmental compliance.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is imperative to consult the Safety Data Sheet (SDS) for this compound. This compound is classified as acutely toxic and corrosive.[1][2] Standard laboratory personal protective equipment (PPE) is mandatory, including chemical safety goggles, a face shield, chemical-resistant gloves (nitrile rubber is recommended), and a lab coat.[1][3] All handling of this compound, including weighing and solution preparation, must be conducted within a certified chemical fume hood to prevent inhalation of dust or potential release of hydrogen cyanide gas.[3][4][5]

Crucially, this compound must be stored and handled separately from acids. [3][4][5] Contact with acids will liberate highly toxic hydrogen cyanide (HCN) gas.[4][6] A designated and clearly labeled work area for cyanide compounds is strongly recommended.[4][5]

Waste Collection and Segregation

Proper segregation of waste is the first critical step in the disposal process.

  • Dedicated Waste Containers: All waste containing this compound must be collected in dedicated, clearly labeled, and sealed hazardous waste containers.[5][7]

  • Labeling: Containers must be labeled as "Hazardous Waste, Cyanide, Corrosive" and include the full chemical name: this compound.[5] It is also prudent to add "No Acids" to the label as a prominent warning.[3][5]

  • Segregation of Solids and Liquids: Solid waste (e.g., contaminated gloves, paper towels, stir bars) must be collected in a separate, dedicated container from liquid waste.[4][5]

  • Empty Containers: Empty containers that originally held this compound are also considered hazardous waste and must be disposed of as such, often requiring triple rinsing with a suitable solvent, with the rinsate collected as hazardous waste.[8][9]

Step-by-Step Disposal and Decontamination Procedures

Direct disposal of this compound without deactivation is not recommended. The following procedures outline a two-step chemical degradation process to convert the compound into less hazardous substances, followed by final disposal.

Part 1: Alkaline Hydrolysis of the Nitrile Group

This initial step aims to hydrolyze the highly toxic cyanide group to a less reactive amide or carboxylate under basic conditions.

Experimental Protocol:

  • Working in a Fume Hood: Ensure all steps are performed in a certified chemical fume hood.

  • Preparation of Alkaline Solution: Prepare a 1 M solution of sodium hydroxide (NaOH) or potassium hydroxide (KOH).

  • Reaction Setup: In a suitable reaction vessel equipped with a stirrer, cautiously add the this compound waste to the alkaline solution. The reaction can be exothermic, so slow, portion-wise addition is recommended.

  • Monitoring: Gently stir the mixture at room temperature. The reaction progress can be monitored by techniques such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to confirm the disappearance of the starting material.

  • Completion: The hydrolysis is typically complete within several hours. The resulting solution will contain the sodium or potassium salt of 1-aminocyclopropane-1-carboxylic acid or a related derivative.

Part 2: Oxidative Degradation

Following hydrolysis, an oxidative treatment can be employed to further break down the organic components.

Experimental Protocol:

  • Maintain Alkaline Conditions: Ensure the pH of the solution from Part 1 remains alkaline (pH > 10).

  • Oxidant Addition: Slowly add a 10% solution of sodium hypochlorite (bleach) to the reaction mixture with continuous stirring. The amount of hypochlorite solution should be in excess to ensure complete oxidation.

  • Reaction Time: Allow the reaction to proceed for at least 24 hours at room temperature to ensure complete degradation of the organic compounds.

  • Final Neutralization: After the reaction is complete, neutralize the solution to a pH between 6 and 8 by slowly adding a dilute acid (e.g., 1 M HCl). This step should be performed with extreme caution, as any unreacted cyanide would be converted to HCN gas. It is therefore critical to ensure the initial hydrolysis and oxidation steps are complete.

  • Final Disposal: The final neutralized aqueous solution should be collected in a designated aqueous hazardous waste container for pickup by the institution's environmental health and safety (EHS) office.[7]

Decontamination of Glassware and Surfaces

All glassware and surfaces that come into contact with this compound must be decontaminated.

Experimental Protocol:

  • Initial Rinse: Conduct all decontamination procedures within a chemical fume hood.[4]

  • Alkaline Buffer Wash: Prepare a pH 10 buffer solution. Thoroughly rinse all contaminated surfaces and glassware with this buffer solution.[4][5]

  • Bleach Treatment: Following the buffer wash, rinse the surfaces and glassware with a freshly prepared 10% bleach (sodium hypochlorite) solution.[4][5]

  • Final Rinse: Rinse thoroughly with water.

  • Waste Collection: All rinsates and cleaning materials (e.g., wipes) must be collected as cyanide-containing hazardous waste.[5]

Quantitative Data Summary

For quick reference, the following table summarizes key quantitative parameters for the disposal and decontamination procedures.

ParameterValue/RangeNotes
Alkaline Hydrolysis
Base Concentration1 M NaOH or KOHEnsure a molar excess relative to the waste.
Oxidative Degradation
Sodium Hypochlorite10% solutionUse in excess to ensure complete oxidation.
Reaction pH> 10Maintain alkaline conditions during oxidation.
Final Neutralization
Final pH6 - 8Perform with caution after ensuring complete reaction.
Decontamination
Buffer Solution pH10For initial rinsing of contaminated surfaces.
Bleach Solution10%For subsequent disinfection.

Disposal Workflow Diagram

The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound.

DisposalWorkflow cluster_prep Preparation & Safety cluster_collection Waste Collection cluster_treatment Chemical Treatment cluster_final Final Disposal start Waste Generated ppe Wear Full PPE (Goggles, Face Shield, Gloves, Lab Coat) start->ppe fume_hood Work in a Certified Chemical Fume Hood ppe->fume_hood segregate Segregate Solid & Liquid Waste fume_hood->segregate label_container Use Dedicated, Labeled 'Hazardous Waste, Cyanide, Corrosive, No Acids' Container segregate->label_container hydrolysis Step 1: Alkaline Hydrolysis (1M NaOH or KOH) label_container->hydrolysis oxidation Step 2: Oxidative Degradation (10% NaOCl, pH > 10) hydrolysis->oxidation neutralization Step 3: Cautious Neutralization (to pH 6-8) oxidation->neutralization final_collection Collect in Aqueous Hazardous Waste Container neutralization->final_collection ehs_pickup Arrange for EHS Pickup final_collection->ehs_pickup

Disposal workflow for this compound.

By adhering to these detailed procedures, laboratory personnel can ensure the safe and environmentally responsible disposal of this compound, mitigating risks and fostering a culture of safety.

References

Navigating the Synthesis Landscape: A Guide to Safely Handling 1-Cyanocyclopropanecarboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For the discerning researcher in the fast-paced world of drug development, the synthesis of novel compounds is both an art and a science. It demands precision, expertise, and an unwavering commitment to safety. This guide provides essential, experience-driven protocols for the safe handling of 1-Cyanocyclopropanecarboxylic acid, a versatile building block in medicinal chemistry. Our focus extends beyond mere compliance, aiming to instill a deep understanding of the "why" behind each safety measure, empowering you to work with confidence and precision.

Understanding the Hazard Profile of this compound

This compound (C₅H₅NO₂) is a unique bifunctional molecule, incorporating both a nitrile and a carboxylic acid group on a strained cyclopropane ring.[1][2][3] This structure, while synthetically valuable, presents a distinct set of hazards that must be rigorously managed.

According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound is classified as:

  • Acutely Toxic (Oral, Dermal, Inhalation): Harmful if swallowed, in contact with skin, or if inhaled.[1]

  • Skin Corrosion/Irritation: Causes severe skin burns and eye damage.[1][4]

  • Serious Eye Damage/Eye Irritation: Causes serious eye damage.[1]

The primary concern stems from its nature as a nitrile, which can release cyanide ions (CN⁻). The cyanide ion is a potent cellular toxin that inhibits the electron transport chain, leading to histotoxic hypoxia.[5] Furthermore, the carboxylic acid moiety contributes to its corrosive nature.[4][6] It is a solid with a melting point of approximately 140-149°C.[2][3][7]

The Core of Protection: Personal Protective Equipment (PPE)

A multi-layered approach to PPE is non-negotiable when handling this compound. The following table outlines the minimum required PPE for various laboratory operations.

OperationMinimum Required PPERationale
Weighing and Transferring (Solid) - Chemical Splash Goggles- Face Shield- Nitrile Gloves (Double Gloving Recommended)- Lab Coat- Closed-toe Shoes and Long PantsProtects against inhalation of fine particulates and accidental skin/eye contact. A face shield offers an additional layer of protection against splashes.[8][9] Double gloving provides extra protection against potential contamination.[5]
In Solution (e.g., setting up a reaction) - Chemical Splash Goggles- Nitrile Gloves (Double Gloving Recommended)- Lab Coat- Closed-toe Shoes and Long PantsProtects against splashes of the corrosive and toxic solution.[5][9] Nitrile gloves are resistant to a wide range of chemicals.[10][11][12][13]
Work-up and Purification - Chemical Splash Goggles- Face Shield- Chemical-resistant Gauntlet-style Nitrile Gloves- Lab Coat- Closed-toe Shoes and Long PantsIncreased risk of splashes and direct contact during extraction and purification steps necessitates enhanced protection. Gauntlet-style gloves offer wrist and forearm protection.
Waste Disposal - Chemical Splash Goggles- Nitrile Gloves- Lab Coat- Closed-toe Shoes and Long PantsProtects against accidental contact with contaminated waste materials.

Operational Plan: A Step-by-Step Guide to Safe Handling

Adherence to a strict operational plan is paramount. The following workflow is designed to minimize exposure and mitigate risk at every stage.

Preparation and Engineering Controls
  • Designated Work Area: All work with this compound must be conducted in a certified chemical fume hood.[5][8][14] This is the most critical engineering control to prevent inhalation exposure.

  • Buddy System: Never work alone when handling this compound.[5][9] A "buddy" must be present and aware of the specific hazards and emergency procedures.

  • Gather Materials: Before starting, ensure all necessary equipment, reagents, and waste containers are inside the fume hood to minimize traffic in and out of the designated area.

  • Emergency Equipment Check: Verify that the safety shower and eyewash station are accessible and have been recently tested.[8]

Handling and Experimental Procedure
  • Donning PPE: Put on all required PPE before entering the designated work area.

  • Weighing: If possible, weigh the solid material inside the fume hood. If the balance is outside, tare a sealed container, add the solid inside the hood, and then re-weigh the sealed container.

  • Reaction Setup: Perform all additions and manipulations of the compound and its solutions within the fume hood.

  • Avoid Incompatibilities: Keep acids and strong bases away from cyanide-containing waste, as this can liberate highly toxic hydrogen cyanide (HCN) gas.[5][8]

Decontamination and Disposal
  • Glassware Decontamination: Rinse all contaminated glassware three times with a dilute sodium hydroxide solution (pH > 10) inside the fume hood to neutralize the carboxylic acid and hydrolyze the nitrile group.[5] Collect all rinses as hazardous waste.

  • Work Surface Decontamination: Wipe down the work area in the fume hood with a suitable decontaminating solution (e.g., a dilute solution of sodium hypochlorite followed by a sodium bisulfite quench, or a commercial cyanide decontamination solution).

  • Waste Disposal: All solid and liquid waste containing this compound must be collected in a clearly labeled, sealed, and compatible hazardous waste container.[5] Contact your institution's environmental health and safety (EH&S) department for specific disposal procedures.

Emergency Response Plan: Immediate Actions are Critical

In the event of an exposure, time is of the essence. The following procedures should be followed immediately.

Exposure Scenarios
  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[5][8] Seek immediate medical attention.

  • Eye Contact: Immediately flush the eyes with water for at least 15 minutes, holding the eyelids open.[5][8] Seek immediate medical attention.

  • Inhalation: Move the affected person to fresh air immediately.[5][14] If breathing is difficult or has stopped, trained personnel should provide artificial respiration. Do not use mouth-to-mouth resuscitation.[15] Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting.[16] If the person is conscious, rinse their mouth with water. Seek immediate medical attention.

Spill Response
  • Minor Spill (inside fume hood): Absorb the spill with an inert absorbent material (e.g., vermiculite, sand).[6] Place the absorbed material into a sealed container for hazardous waste disposal. Decontaminate the area as described above.

  • Major Spill (or any spill outside a fume hood): Evacuate the laboratory immediately and alert others.[5][8] Close the laboratory door and call your institution's emergency number and EH&S department. Do not attempt to clean up a major spill yourself.

Visualizing the PPE Decision-Making Process

The following diagram illustrates the logical flow for selecting the appropriate level of personal protective equipment when working with this compound.

PPE_Decision_Workflow cluster_start Start: Task Assessment cluster_ppe_levels PPE Selection cluster_ppe_items Required PPE Items start Identify the task involving This compound weighing Weighing and Transferring (Solid) start->weighing Solid form solution In Solution (e.g., reaction setup) start->solution Liquid form workup Work-up and Purification start->workup Purification steps waste Waste Disposal start->waste Disposing of waste base_ppe Standard Lab Attire: - Lab Coat - Closed-toe Shoes - Long Pants weighing->base_ppe eye_protection Eye Protection: - Chemical Splash Goggles weighing->eye_protection face_shield Enhanced Face Protection: - Face Shield weighing->face_shield gloves Hand Protection: - Nitrile Gloves - Double Gloving Recommended weighing->gloves solution->base_ppe solution->eye_protection solution->gloves workup->base_ppe workup->eye_protection workup->face_shield gauntlets Enhanced Hand Protection: - Gauntlet-style Nitrile Gloves workup->gauntlets waste->base_ppe waste->eye_protection waste->gloves

References

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Retrosynthesis Analysis

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.